molecular formula C11H12O4S B1416269 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid CAS No. 915921-00-5

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

Katalognummer: B1416269
CAS-Nummer: 915921-00-5
Molekulargewicht: 240.28 g/mol
InChI-Schlüssel: LMJJCUHBJIXUHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is a useful research compound. Its molecular formula is C11H12O4S and its molecular weight is 240.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c12-11(13)3-6-16-8-1-2-9-10(7-8)15-5-4-14-9/h1-2,7H,3-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJJCUHBJIXUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651085
Record name 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-00-5
Record name 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physiochemical Properties and Synthetic Utility of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for developing robust structure-activity relationships (SAR). 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (CAS: 915921-00-5) represents a highly versatile intermediate. By combining the privileged 1,4-benzodioxane pharmacophore with a flexible thioether-linked propanoic acid moiety, this compound serves as a critical scaffold for synthesizing central nervous system (CNS) agents, novel antibacterial compounds, and functionalized peptide conjugates[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the physiochemical properties, structural mechanics, and field-proven synthetic workflows that make this compound a high-value asset in medicinal chemistry.

Physiochemical and Thermodynamic Profiling

Understanding the quantitative properties of this compound is essential for predicting its behavior in both synthetic environments and biological assays. The lipophilic benzodioxane core ensures excellent membrane permeability, while the propanoic acid tail provides aqueous solubility at physiological pH and acts as a synthetic handle.

Table 1: Core Quantitative Data
PropertyValueCausality & Experimental Implication
Molecular Formula C₁₁H₁₂O₄SDictates the exact mass for mass spectrometry validation.
Molecular Weight 240.28 g/mol Optimal low-molecular-weight building block (Rule of 5 compliant).
Exact Mass [M-H]⁻ 239.07 DaPrimary target mass for LC-MS monitoring in negative ion mode.
LogP (Predicted) ~2.5 – 3.0Balances lipophilicity for cell permeability without causing aggregation.
pKa (Carboxylic Acid) ~4.5 – 4.8Requires acidic workup (pH < 3) during extraction to ensure the compound is fully protonated and partitions into the organic phase.
H-Bond Donors 1Provided by the carboxylic acid; crucial for target receptor binding.
H-Bond Acceptors 4Provided by the dioxane oxygens, thioether, and carbonyl oxygen.

Structural and Mechanistic Insights

The 1,4-benzodioxane ring is widely recognized as an "evergreen" scaffold in medicinal chemistry[1]. The oxygen atoms within the dioxane ring donate electron density into the aromatic system via resonance. This electron-donating effect increases the electron density at the para-position (C6), which inherently stabilizes the thioether linkage.

However, the thioether sulfur acts as a metabolic "soft spot." In biological systems, it is susceptible to oxidation by cytochrome P450 enzymes, forming sulfoxides or sulfones. In a synthetic setting, this means the compound must be protected from strong oxidants (like peroxides or hypervalent iodine reagents) unless oxidation is the intended transformation.

G A 1,4-Benzodioxane Core (Lipophilic Scaffold, Electron Donating) B Thioether Linkage (Flexible Hinge, Metabolic Soft Spot) A->B C6-S Bond C Propanoic Acid (Aqueous Solubility, Coupling Handle) B->C Alkyl Chain

Figure 1: Structural domain mapping of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid.

Experimental Methodologies and Synthetic Workflows

To ensure scientific integrity, every protocol must function as a self-validating system. Below are the field-proven methodologies for synthesizing and utilizing this compound.

Protocol 1: Synthesis of the Thioether Linkage

This protocol details the nucleophilic substitution to form the target compound from 2,3-dihydro-1,4-benzodioxine-6-thiol and 3-bromopropanoic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2,3-dihydro-1,4-benzodioxine-6-thiol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add 2.5 equivalents of Potassium Carbonate (K₂CO₃).

    • Causality: The pKa of the aromatic thiol is approximately 6.5. K₂CO₃ is a mild base perfectly suited to quantitatively deprotonate the thiol without inducing unwanted elimination reactions (dehydrohalogenation) on the 3-bromopropanoic acid. DMF effectively solvates the resulting carboxylate salt.

  • Electrophile Addition: Slowly add 1.1 equivalents of 3-bromopropanoic acid. Stir the reaction at 50 °C for 4 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The disappearance of the thiol and the emergence of a peak at m/z 239.07 [M-H]⁻ confirms product formation.

  • Workup: Quench with water, acidify to pH 2 using 1M HCl (to protonate the propanoic acid), and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Amide Coupling for Drug Conjugates

When utilizing this compound to synthesize benzodioxane-benzamides (potent inhibitors of bacterial cell division)[3], amide coupling of the propanoic acid moiety is required.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU is an exceptional coupling reagent that rapidly forms an active 7-aza-1-hydroxybenzotriazole ester. This rapid activation outcompetes potential side reactions, such as the atmospheric oxidation of the thioether to a sulfoxide.

  • Amine Addition: After 10 minutes of activation, add the target primary amine (1.1 eq). Stir at room temperature for 2-4 hours.

  • Self-Validation (In-Process): The formation of the active ester can be observed via TLC (UV 254 nm) as a highly non-polar intermediate. Complete conversion is validated by the disappearance of the starting material mass (239.07 Da) and the appearance of the desired conjugate mass.

W S1 Starting Material (Carboxylic Acid) S2 Activation (HATU / DIPEA / DMF) S1->S2 S3 Active Ester Intermediate S2->S3 Rapid (<15 min) S4 Nucleophilic Attack (R-NH2) S3->S4 S5 Target Conjugate (Amide Bond) S4->S5 RT, 2-4 hrs

Figure 2: Workflow for the amide coupling of the propanoic acid moiety to primary amines.

Pharmacological Relevance & Downstream Applications

The integration of the 1,4-benzodioxane core with a thioether-propanoic acid linker has profound implications in drug discovery:

  • Antibacterial Development (FtsZ Inhibitors): The bacterial cell division protein FtsZ has emerged as a critical target for combating multidrug-resistant pathogens like MRSA. Computational design and SAR studies have demonstrated that benzodioxane-benzamides—synthesized using precursors similar to our target compound—exhibit potent, broad-spectrum antimicrobial activity by binding to the hydrophobic subpocket of FtsZ[3][4].

  • Peptide Functionalization: The propanoic acid moiety is highly compatible with native chemical ligation and thiol-ene click chemistry. This allows researchers to rapidly synthesize functionalized, thioether-linked peptides in aqueous environments, providing a robust methodology for developing peptide-based therapeutics[2][5].

References

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket Source: Antibiotics (MDPI) URL:[Link]

  • Native Chemical Ligation, Thiol–Ene Click: A Methodology for the Synthesis of Functionalized Peptides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Disclaimer: The following technical guide outlines a hypothesized in vitro mechanism of action for 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. As of the writing of this document, there is a lack of direct published research on this specific molecule. The proposed mechanisms are therefore inferred from the well-documented activities of structurally analogous compounds. This guide is intended to serve as a foundational framework and a roadmap for researchers and drug development professionals to investigate the biological activities of this compound.

Executive Summary

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is a novel chemical entity whose biological activities have not been extensively characterized. However, a detailed analysis of its core structural motifs—a propanoic acid side chain, a thioether linkage, and a dihydro-1,4-benzodioxin core—provides a strong basis for postulating its mechanism of action. Propanoic acid derivatives are frequently associated with anti-inflammatory effects and modulation of metabolic pathways[1][2][3][4]. Notably, many compounds with these features act as ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs)[5][6]. This guide posits that 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid functions as a dual PPARα/γ agonist, thereby influencing lipid metabolism and inflammatory signaling. The subsequent sections will provide a detailed, evidence-based rationale for this hypothesis and present a comprehensive suite of in vitro protocols to rigorously test it.

Hypothesized Primary Mechanism of Action: Dual PPARα/γ Agonism

The central hypothesis of this guide is that 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid directly binds to and activates both PPARα and PPARγ. PPARs are ligand-activated transcription factors that play pivotal roles in the regulation of glucose and lipid homeostasis, as well as inflammation[7][8].

  • PPARα , predominantly expressed in tissues with high fatty acid catabolism rates such as the liver, heart, and skeletal muscle, is a primary regulator of fatty acid oxidation[6][9].

  • PPARγ , on the other hand, is highly expressed in adipose tissue and macrophages and is a master regulator of adipogenesis, insulin sensitivity, and anti-inflammatory responses[5][7].

The structural components of our target molecule suggest a favorable interaction with the ligand-binding domains of PPARs. The propanoic acid group can form critical hydrogen bonds, a common feature of known PPAR agonists. The thioether and benzodioxin moieties contribute to the overall lipophilicity, facilitating entry into the ligand-binding pocket.

Proposed Signaling Pathway

The proposed signaling cascade initiated by 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is depicted in the following diagram:

PPAR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid PPARa PPARα Compound->PPARa Binding & Activation PPARg PPARγ Compound->PPARg Binding & Activation HSP HSP PPARa->HSP HSP Dissociation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerization PPARg->HSP HSP Dissociation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerization RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE Binding PPARg_RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Effects Downstream Metabolic & Anti-inflammatory Effects Gene_Transcription->Metabolic_Effects mRNA Translation

Caption: Hypothesized PPAR signaling pathway for the test compound.

In Vitro Experimental Workflows for Mechanism Validation

To validate the hypothesized mechanism of action, a series of in vitro assays should be conducted. The following sections provide detailed protocols for these key experiments.

Primary Target Engagement: PPAR Transactivation Assay

This assay will determine if 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid can activate PPARα and PPARγ.

Principle: A luciferase reporter gene is placed under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with this reporter construct and a plasmid expressing either PPARα or PPARγ. Activation of the receptor by a ligand leads to the expression of luciferase, which can be quantified.

Experimental Protocol:

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are seeded in 96-well plates. After 24 hours, co-transfect with a PPRE-luciferase reporter plasmid, a β-galactosidase expression plasmid (for normalization), and either a PPARα or PPARγ expression plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).

  • Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

  • Data Analysis: Normalize luciferase activity to β-galactosidase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value.

Workflow Diagram:

Transactivation_Workflow A Seed HEK293T cells in 96-well plates B Co-transfect with PPRE-luciferase, β-gal, and PPARα/γ expression plasmids A->B C Treat with compound, vehicle, and positive controls B->C D Incubate for 24 hours C->D E Lyse cells and measure luciferase and β-gal activities D->E F Normalize data and calculate EC50 E->F

Caption: Workflow for the PPAR transactivation assay.

Downstream Effects on Lipid Metabolism: Hepatocyte Lipid Accumulation Assay

This assay will assess the effect of the compound on lipid accumulation in liver cells, a key function of PPARα activation.

Principle: HepG2 cells are induced to accumulate lipids by treatment with a mixture of oleic and palmitic acids. The effect of the test compound on this lipid accumulation is then quantified using a fluorescent dye that specifically stains neutral lipids.

Experimental Protocol:

  • Cell Culture: Culture HepG2 cells in MEM with 10% FBS and 1% penicillin-streptomycin.

  • Lipid Loading and Treatment: Seed cells in a 96-well plate. After reaching confluence, treat the cells with a mixture of oleic and palmitic acids (2:1 ratio, final concentration 1 mM) in the presence of varying concentrations of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid for 24 hours.

  • Staining: Wash the cells with PBS and then stain with Nile Red (1 µg/mL) for 15 minutes at 37°C.

  • Quantification: Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/570 nm).

  • Data Analysis: Express the results as a percentage of the lipid accumulation in the vehicle-treated control.

Data Presentation:

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (a.u.)% Lipid Accumulation
Vehicle Control-5000100
Test Compound1450090
10300060
100150030
Positive Control (Fenofibrate)50200040
Downstream Effects on Inflammation: Cytokine Expression in Macrophages

This assay will investigate the anti-inflammatory effects of the compound, a known consequence of PPARγ activation.

Principle: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. The ability of the test compound to suppress this induction is measured by RT-qPCR.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Treatment and Stimulation: Pre-treat the cells with different concentrations of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid for 2 hours. Then, stimulate with LPS (100 ng/mL) for 6 hours.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • RT-qPCR: Perform quantitative real-time PCR using primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Data Presentation:

Treatment GroupConcentration (µM)Relative TNF-α mRNA ExpressionRelative IL-6 mRNA Expression
Unstimulated Control-1.01.0
LPS + Vehicle-15.020.0
LPS + Test Compound112.016.0
107.510.0
1003.04.0
LPS + Positive Control (Dexamethasone)12.53.5

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for elucidating the in vitro mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. The proposed primary mechanism, dual PPARα/γ agonism, is strongly supported by the chemical structure of the molecule and the known activities of its analogs. The detailed experimental protocols provided herein offer a clear path for validating this hypothesis and characterizing the compound's effects on lipid metabolism and inflammation.

Successful validation of this mechanism would position 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid as a promising candidate for further development as a therapeutic agent for metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease. Future in vitro studies could explore its effects on glucose uptake in adipocytes and muscle cells, as well as its potential to modulate the expression of a wider range of PPAR target genes. Ultimately, these in vitro findings will be crucial for guiding subsequent in vivo efficacy and safety studies.

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An In-Depth Technical Guide to the Structural Characterization of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, a molecule of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a detailed exploration of the requisite analytical methodologies. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This document moves beyond a simple listing of techniques, delving into the rationale behind experimental choices and the interpretation of complex datasets, thereby providing a self-validating system for the characterization of this and similar molecules.

Introduction: The Imperative of Unambiguous Structural Verification

The biological activity of any therapeutic candidate is inextricably linked to its three-dimensional structure. In the context of drug discovery and development, the precise and accurate characterization of a molecule's chemical structure is a non-negotiable prerequisite for further investigation. The target molecule, 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, incorporates several key functional groups: a benzodioxin heterocycle, a thioether linkage, and a propanoic acid chain. Each of these moieties contributes to the molecule's overall physicochemical properties and potential biological interactions. Therefore, a multi-faceted analytical approach is essential to confirm the connectivity of atoms and the overall architecture of the molecule. This guide will detail the synergistic application of modern spectroscopic and crystallographic techniques to achieve this goal.

The Analytical Workflow: A Multi-Technique Approach

Caption: Workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal that can exchange with D₂O.[3]
~6.7-6.9Multiplet3HAr-HProtons on the benzodioxin ring. Their specific shifts and coupling patterns will depend on the substitution pattern.
~4.2Singlet/Multiplet4H-O-CH₂-CH₂-O-The four protons of the ethylenedioxy bridge of the benzodioxin moiety are expected to be chemically equivalent or very similar, appearing as a singlet or a narrow multiplet.[4]
~3.0Triplet2H-S-CH₂-Protons on the methylene group adjacent to the sulfur atom will be deshielded and will appear as a triplet due to coupling with the adjacent CH₂ group.
~2.7Triplet2H-CH₂-COOHProtons on the methylene group adjacent to the carbonyl group will also be deshielded and will appear as a triplet due to coupling with the adjacent S-CH₂ group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.[3]
~143-148Ar-C-OAromatic carbons directly attached to the oxygen atoms of the benzodioxin ring.
~135Ar-C-SAromatic carbon directly attached to the sulfur atom.
~117-125Ar-C-HAromatic carbons bearing hydrogen atoms.
~64-O-CH₂-CH₂-O-The two equivalent methylene carbons of the ethylenedioxy bridge.[4]
~35-CH₂-COOHMethylene carbon adjacent to the carbonyl group.
~30-S-CH₂-Methylene carbon adjacent to the sulfur atom.[5]
Two-Dimensional (2D) NMR Experiments

To definitively assign the proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): Will establish ¹H-¹H coupling networks, confirming the -CH₂-CH₂- linkage in the propanoic acid chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the propanoic acid side chain to the benzodioxin ring via the thioether linkage. For instance, correlations should be observed between the protons of the -S-CH₂- group and the aromatic carbon C-6.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign all proton and carbon signals and confirm the molecular structure.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.[7]

Expected Mass Spectral Data
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (C₁₁H₁₂O₄S). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[8]

  • Key Fragmentation Patterns: Electron ionization (EI) will likely induce characteristic fragmentation.[7] Key expected fragments include:

    • Loss of the carboxylic acid group (-COOH).

    • Cleavage of the C-S bond, leading to fragments corresponding to the benzodioxin-thiol and the propanoic acid moieties.

    • Fragmentation of the benzodioxin ring.

m/z ValuePossible Fragment
256[M]⁺
211[M - COOH]⁺
167[C₈H₇O₂S]⁺
89[C₃H₅O₂]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for observing the molecular ion, while electron ionization (EI) will induce fragmentation.[9]

  • Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and deduce structural information from the fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid[11]
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchAryl ether and carboxylic acid[11]
~1050C-O stretchAliphatic ether
~700-800C-S stretchThioether
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate, or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.[12]

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of its three-dimensional structure in the solid state.[13][14]

Caption: X-ray Crystallography Workflow.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[15] This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[16]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure, typically using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution structure.

  • Structure Validation: The final structure is validated using established crystallographic metrics.

The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and providing insight into the molecule's conformation in the solid state.

Conclusion: A Synergistic Approach to Structural Certainty

The structural characterization of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is a critical step in its development as a potential therapeutic agent. This guide has outlined a comprehensive and integrated analytical workflow that leverages the strengths of multiple spectroscopic and crystallographic techniques. The combination of NMR spectroscopy for detailed connectivity mapping, mass spectrometry for molecular weight and fragmentation analysis, FT-IR spectroscopy for functional group identification, and X-ray crystallography for definitive 3D structure determination provides a robust and self-validating system for achieving unambiguous structural elucidation. This multi-technique approach ensures the scientific integrity of the data and provides the authoritative grounding necessary for advancing a compound through the drug discovery and development pipeline.

References

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Topic: Receptor Binding Affinity Studies of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. We delve into the rationale behind target selection, present detailed protocols for radioligand binding assays, and outline the principles of data analysis and interpretation. This document serves as a practical, field-proven manual for scientists engaged in the early-stage evaluation of new chemical entities, emphasizing scientific integrity and causality in experimental design.

Introduction: The Compound and the Imperative of Binding Affinity

The molecule 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is a novel synthetic compound. Its structure is notable for the 1,4-benzodioxan moiety, a privileged scaffold in medicinal chemistry known to interact with a variety of neurological targets. The presence of this core structure compels an investigation into its potential receptor interactions to elucidate its mechanism of action and therapeutic potential.

Receptor binding affinity is a fundamental parameter in pharmacology, quantifying the strength of the interaction between a drug candidate (ligand) and its molecular target.[1][2] These studies are critical in early-stage drug discovery for:

  • Target Identification: Unveiling the primary biological targets of a new compound.

  • Potency Assessment: Determining the concentration range at which the compound elicits a biological effect.

  • Selectivity Profiling: Assessing off-target binding to predict potential side effects.

  • Guiding Lead Optimization: Providing crucial data for structure-activity relationship (SAR) studies.

This guide will use a hypothesis-driven approach to outline a complete binding affinity study for this compound.

Rationale for Target Selection: A Hypothesis-Driven Approach

The choice of which receptor to screen against is a critical first step. A purely speculative screen against hundreds of targets is inefficient. A more scientific approach leverages knowledge of the compound's core structure. The 1,4-benzodioxan ring is a key feature of ampakines , a class of molecules that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] The prototypical ampakine, CX546 (1-(1,4-benzodioxan-6-ylcarbonyl)piperidine), shares this core.[3] The AMPA receptor, a glutamate-gated ion channel, is crucial for fast synaptic transmission in the central nervous system.[4]

Therefore, we hypothesize that 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid may interact with the AMPA receptor. This guide will focus on methodologies to test this hypothesis.

Foundational Principles of Receptor Binding

Receptor-ligand interactions are governed by the Law of Mass Action. The key parameters derived from binding assays provide a quantitative measure of this interaction.[1]

  • Dissociation Constant (Kd): A measure of affinity; it is the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies higher affinity.

  • Maximal Binding Capacity (Bmax): Represents the total concentration of receptor binding sites in the sample.[1]

  • IC50 (Half-maximal inhibitory concentration): In a competitive assay, it is the concentration of an unlabeled test compound required to displace 50% of the specifically bound labeled ligand.

  • Inhibition Constant (Ki): The dissociation constant of the unlabeled test compound. It is a more absolute measure of affinity than the IC50 because it is independent of the labeled ligand's concentration and affinity. The Ki is calculated from the IC50 using the Cheng-Prusoff equation .[5]

Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

The Experimental Workflow: From Preparation to Data

A robust binding study follows a logical, multi-phase progression. This ensures that each step validates the next, a hallmark of a trustworthy protocol.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Assay Development cluster_profile Phase 3: Compound Profiling Receptor_Source Receptor Source (e.g., Rat Cortical Membranes) Membrane_Prep Membrane Preparation & Protein Quantification Receptor_Source->Membrane_Prep Radioligand Select Radioligand (e.g., [³H]-AMPA) Saturation Saturation Binding Assay (Determine Kd and Bmax) Membrane_Prep->Saturation Provides Radioligand->Saturation Competition Competition Binding Assay (Determine IC50) Saturation->Competition Informs Analysis Data Analysis (Calculate Ki) Competition->Analysis Selectivity Selectivity & Functional Follow-up Analysis->Selectivity G cluster_binding Binding Equilibrium Receptor AMPA Receptor Bound_Complex Receptor • [³H]-AMPA (Signal Detected) Receptor->Bound_Complex Binds Radioligand [³H]-AMPA Radioligand->Bound_Complex Test_Compound Test Compound (Unlabeled) Test_Compound->Receptor Competes

Figure 2: Principle of competitive binding where the unlabeled test compound inhibits binding of the radioligand.

Protocol 3: Competitive Displacement Assay

  • Assay Setup: Prepare a 96-well plate.

  • Reagent Addition: To each well, add:

    • Assay buffer.

    • Membrane preparation (100 µg protein).

    • A fixed concentration of [³H]-AMPA equal to its Kd (in our hypothetical case, 25 nM). Using the Kd concentration provides an optimal balance of signal and sensitivity. [5] * A serial dilution of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (e.g., from 100 pM to 100 µM).

  • Controls: Include wells for Total Binding (no test compound) and Non-Specific Binding (no test compound, but with 1 mM L-Glutamate).

  • Execution: Follow steps 4-7 from the Saturation Binding Assay Protocol (Incubation, Termination, Washing, Quantification).

  • Data Analysis:

    • Normalize the data: Set the average DPM from the Total Binding wells to 100% and the average DPM from the NSB wells to 0%.

    • Plot the normalized percent specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 .

    • Calculate the Ki using the Cheng-Prusoff equation with the previously determined Kd of the radioligand.

Table 2: Representative Hypothetical Competition Data

Log [Test Compound] (M) % Specific Binding
-9 99.2
-8 97.5
-7 89.1
-6 50.3
-5 11.2
-4 2.1

(Note: Data is illustrative)

From this data, the IC50 is 1 µM (10⁻⁶ M) . Using the Cheng-Prusoff equation:

  • Ki = 1000 nM / (1 + [25 nM]/[25 nM])

  • Ki = 1000 nM / 2

  • Ki = 500 nM

Interpretation, Conclusions, and Next Steps

A hypothetical Ki value of 500 nM indicates that 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid binds to the AMPA receptor with moderate affinity. This result validates our initial hypothesis and establishes the compound as an AMPA receptor ligand.

This single data point, however, is the beginning, not the end, of the characterization. The essential next steps are:

  • Selectivity Profiling: The compound must be tested in similar binding assays against other glutamate receptor subtypes (e.g., Kainate, NMDA) and a panel of other common neurological receptors to determine its selectivity. [6][7][8]2. Functional Characterization: Binding does not equate to function. Is the compound an agonist, antagonist, or allosteric modulator? Functional assays (e.g., electrophysiology, calcium imaging) are required to determine the compound's effect on receptor activity. [1] By following this structured, hypothesis-driven guide, researchers can generate robust and reliable binding affinity data, forming a solid foundation for further drug development efforts.

References

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  • PubChem. 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]methyl]benzoic acid. National Center for Biotechnology Information. [Link]

  • Ukrainets, I. V., et al. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. News of Pharmacy. [Link]

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  • Rehman, A., et al. (2023). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Ondetti, M. A., et al. (1985). Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine.
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  • Johansen, T. N., et al. (1998). Excitatory Amino Acid Receptor Ligands: Resolution, Absolute Stereochemistry, and Enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic Acid. Journal of Medicinal Chemistry. [Link]

  • Ebert, B., et al. (1994). Resolution, Absolute Stereochemistry, and Pharmacology of the S-(+)- And R-(-)-isomers of the Apparent Partial AMPA Receptor Agonist (R,S)-2-amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic Acid [(R,S)-APPA]. Journal of Medicinal Chemistry. [Link]

  • Conti, P., et al. (2018). (S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. AMPA. [Link]

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A Predictive Toxicology Framework for 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoic acid represents a novel chemical entity for which public domain toxicity and safety data are not available. This technical guide addresses this critical information gap by outlining a comprehensive, tiered strategy for the de novo toxicological assessment of this molecule. As a Senior Application Scientist, the following narrative is designed to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded framework for characterizing the compound's safety profile. This document eschews a conventional data summary in favor of a proactive, methodological roadmap, emphasizing the causality behind experimental choices and the principles of modern, predictive toxicology. The protocols and strategies detailed herein are rooted in established regulatory science and are designed to build a self-validating safety profile from first principles.

Introduction and Strategic Rationale

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is a molecule incorporating a benzodioxin heterocycle linked via a thioether bridge to a propanoic acid moiety. While its specific intended application is undefined in the public literature, its structure suggests potential pharmacological activity, making a thorough safety evaluation a prerequisite for any further development.

A comprehensive search of scientific databases and regulatory inventories reveals a notable absence of published safety data for this specific compound. In such instances, a proactive, predictive toxicology approach is not merely advisable but essential. This guide, therefore, details a multi-tiered assessment strategy, beginning with non-animal, computational methods and progressing through targeted in vitro assays before considering the necessity of highly regulated in vivo studies. This "fail-early, fail-fast" paradigm is designed to efficiently identify potential liabilities while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Tier 1: In Silico and Computational Toxicology Assessment

The initial step in a modern safety assessment involves leveraging computational models to predict potential toxicities based on the molecule's structure. These Quantitative Structure-Activity Relationship (QSAR) models are trained on large datasets of known toxicants and provide a rapid, cost-effective first screen for key toxicological endpoints.

Predictive Modeling Workflow

The workflow begins with the generation of a standardized digital representation of the molecule (e.g., a SMILES string) which is then processed by various validated software platforms to predict a range of toxicological hazards.

G cluster_0 Input Molecule cluster_1 Computational Analysis Engine cluster_2 Predicted Endpoints mol 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (SMILES Representation) qsar QSAR Modeling Platform (e.g., OECD QSAR Toolbox, DEREK Nexus) mol->qsar Input Structure geno Genotoxicity (Ames Test) qsar->geno Predicts carc Carcinogenicity qsar->carc Predicts skin Skin Sensitization qsar->skin Predicts herg hERG Blockade qsar->herg Predicts hep Hepatotoxicity qsar->hep Predicts

Caption: In Silico Predictive Toxicology Workflow.

Key Computational Predictions
  • Genotoxicity: Models will screen for structural alerts (toxicophores) known to be associated with DNA reactivity or mutagenicity, providing a prediction for the outcome of an Ames test.

  • Carcinogenicity: Predictions are based on statistical correlations between structural features and the results of long-term rodent carcinogenicity bioassays.

  • hERG Blockade: Specific QSAR models can predict the likelihood of the compound binding to the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.

  • Hepatotoxicity: Models may identify substructures associated with liver injury, such as the potential for reactive metabolite formation.

The output from this tier is not definitive but provides a critical roadmap for prioritizing subsequent in vitro assays. For example, a strong in silico alert for mutagenicity would make the Ames test a high-priority experimental assay.

Tier 2: In Vitro Toxicity Screening

Based on the computational predictions, a panel of in vitro assays should be conducted to provide the first biological confirmation of potential liabilities. These assays are performed on human or other mammalian cells to assess cytotoxicity, genotoxicity, and specific organ toxicity.

In Vitro Experimental Cascade

The logical flow of in vitro experiments ensures that foundational data on cell health is gathered before moving to more complex, mechanism-specific assays.

G cluster_0 Initial Screening cluster_1 Genotoxicity Assessment cluster_2 Organ-Specific Toxicity cyto Cytotoxicity Assay (e.g., HepG2, HEK293 cells) Determines IC50 ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) With and without S9 activation cyto->ames Guides Dose Selection herg_assay hERG Patch Clamp Assay (Gold Standard for Cardiotoxicity) cyto->herg_assay Guides Dose Selection hep_assay Hepatocyte Viability Assay (Primary Human Hepatocytes) cyto->hep_assay Guides Dose Selection micronucleus In Vitro Micronucleus Test (OECD 487) Detects chromosomal damage ames->micronucleus Positive result triggers

Caption: Tiered In Vitro Toxicology Testing Strategy.

Detailed Experimental Protocols
  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid in DMSO. Create a serial dilution series ranging from 0.1 µM to 100 µM in cell culture medium.

  • Dosing: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are engineered to detect different types of mutations (e.g., base-pair substitutions, frameshift mutations).

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the addition of a liver enzyme fraction (S9 mix). This determines if the parent compound or its metabolites are mutagenic.

  • Exposure: In a test tube, combine the bacterial strain, the test compound at several concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate. This medium lacks the amino acid (e.g., histidine for Salmonella) that the bacteria need to grow, so only bacteria that have undergone a reverse mutation can form colonies.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double that of the negative control.

Tier 3: Preliminary ADME and In Vivo Assessment

Should the compound demonstrate a clean profile in the in vitro tiers (i.e., low cytotoxicity, non-mutagenic), a limited, exploratory investigation into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and acute in vivo toxicity may be warranted. The decision to proceed to this stage must be carefully justified.

Decision Logic for In Vivo Studies

The progression to animal studies is a significant step governed by strict ethical and regulatory considerations. It should only be initiated if the potential benefits of the compound outweigh the risks identified in the preceding tiers.

G cluster_invivo In Vivo Assessment start In Vitro Data Review decision Favorable Profile? - Low Cytotoxicity - Non-Genotoxic - No hERG liability start->decision stop Terminate Development or Redesign Molecule decision->stop No proceed Proceed to Limited In Vivo Studies decision->proceed Yes adme Rodent PK/ADME Study proceed->adme acute Acute Toxicity Study (OECD 423) proceed->acute

Caption: Decision-Making Flowchart for In Vivo Progression.

Recommended Initial In Vivo Protocol
  • Animal Selection: Use a small group of female rodents (e.g., rats), typically three animals per step.

  • Dosing: Administer a single oral dose of the compound at one of the defined starting levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any available information, including in silico predictions.

  • Observation: Observe the animals closely for signs of toxicity for at least 14 days. Key observations include changes in skin, fur, eyes, and behavior, as well as body weight measurements.

  • Step-wise Procedure:

    • If no mortality occurs at the starting dose, the test is repeated with a higher dose in another group of animals.

    • If mortality occurs, the test is repeated with a lower dose.

  • Endpoint: The test allows for the classification of the substance into a specific toxicity category based on the observed mortality, providing an estimate of its LD₅₀. This data is crucial for designing any future sub-chronic toxicity studies.

Data Integration and Final Risk Assessment

The culmination of this tiered approach is a comprehensive, preliminary safety profile.

Tier Assessment Key Questions Answered Data Summary
1 In Silico Does the structure contain known toxicophores? What are the likely hazards?Table of predicted endpoints (e.g., Ames: Positive, hERG: Low Risk).
2 In Vitro Is the compound cytotoxic? Is it mutagenic? Does it have specific organ liabilities?IC₅₀ values from cytotoxicity assays. Ames test results (+/- S9). hERG IC₅₀.
3 In Vivo What is the acute lethal dose? What are the clinical signs of toxicity?Estimated LD₅₀ and classification. Description of observed toxic effects.

By integrating data from all three tiers, a researcher can construct a weight-of-evidence assessment. For instance, if an in silico model predicts genotoxicity, and this is confirmed by a positive Ames test, the compound would be flagged as a significant risk, likely halting its development unless its intended use is for a life-threatening condition with no other treatments. Conversely, a clean profile across all tiers would provide strong evidence to support continued, more extensive preclinical development.

References

  • OECD Test Guideline No. 471: Bacterial Reverse Mutation Test. Source: OECD iLibrary. [Link]

  • OECD Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. Source: OECD iLibrary. [Link]

  • OECD Test Guideline No. 423: Acute Oral Toxicity - Acute Toxic Class Method. Source: OECD iLibrary. [Link]

  • The OECD QSAR Toolbox. Source: OECD. [Link]

  • ICH Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. Source: European Medicines Agency. [Link]

Technical Guide: A Framework for the Preliminary In Vitro Screening of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the initial cell-based screening of the novel compound, 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. Recognizing that early-stage drug discovery requires a robust and logical progression, we present a multi-phase approach designed to efficiently characterize the compound's cytotoxic potential and provide initial mechanistic insights. The workflow begins with foundational cytotoxicity and viability assays, proceeds to an evaluation of cell death pathways, and introduces advanced methods for target engagement verification. Each protocol is detailed with an emphasis on the scientific rationale behind experimental choices, ensuring that the screening process is both efficient and self-validating. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous preliminary in vitro evaluation of novel chemical entities.

Introduction: Rationale and Strategic Overview

The Compound of Interest: 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid

The subject of this guide is a molecule combining two moieties of pharmacological interest: the 2,3-dihydro-1,4-benzodioxin core and a propanoic acid side chain. While direct biological data for this specific combination is not extensively published, the rationale for its investigation is built upon the known activities of its constituent parts.

  • Benzodioxin Derivatives: This heterocyclic system is a structural feature in compounds exhibiting a range of biological effects, including anti-inflammatory, antibacterial, and specific enzyme inhibitory activities.[1][2][3][4]

  • Aryl Propionic Acids: This class of compounds is famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and possesses a broad spectrum of activities including analgesic, anti-cancer, and anti-convulsant properties.[5]

The combination of these two scaffolds presents a compelling case for a systematic investigation into the compound's potential biological effects, beginning with its interaction with cellular systems.

The Preliminary Screening Funnel: A Phased Approach

A successful screening cascade is designed to answer the most critical questions first, enabling rapid and informed decision-making.[6] Our proposed workflow is structured as a logical funnel, moving from broad phenotypic effects to more specific mechanistic inquiries.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Target Validation P1_Start Compound of Interest P1_Assays Cytotoxicity & Viability Assays (WST-1 & LDH) P1_Start->P1_Assays P1_Decision Significant Bioactivity? P1_Assays->P1_Decision P2_Assay Apoptosis vs. Necrosis Assay (Annexin V / PI) P1_Decision->P2_Assay Yes P_Stop1 Deprioritize or Redesign Compound P1_Decision->P_Stop1 No P2_Decision Mode of Action Clarified? P2_Assay->P2_Decision P3_Assay Target Engagement Assay (e.g., CETSA) P2_Decision->P3_Assay Yes P_Stop2 Further Mechanistic Studies Required P2_Decision->P_Stop2 No / Unclear P3_End Candidate for Lead Optimization P3_Assay->P3_End

Caption: A multi-phase workflow for preliminary compound screening.

Phase 1: Foundational Cytotoxicity & Viability Assessment

Scientific Rationale
Experimental Design
  • Cell Line Selection: The choice of cell line should align with the hypothesized activity. For a broad initial screen, a panel is recommended. For example:

    • HCT-116 (Human Colorectal Carcinoma): A common, robust cancer cell line for anti-proliferative studies.

    • MCF-7 (Human Breast Adenocarcinoma): Another standard for cancer research.

    • HEK293 (Human Embryonic Kidney): Often used as a non-cancerous control to assess general cytotoxicity.

  • Compound Preparation: The compound should be dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock (e.g., 10-50 mM). It is critical to ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level (typically ≤0.5%).

  • Concentration Range: A broad, logarithmic dose range is essential to capture the full dose-response curve (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).

  • Controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound dose. This establishes the baseline viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to confirm the assay is working correctly.

    • Untreated Control: Cells in media alone.

    • Media Blank: Wells with media but no cells, to determine background absorbance.

Protocol 1: Cell Viability via WST-1 Assay

This colorimetric assay measures the metabolic activity of a cell population. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to a soluble formazan dye, with the amount of dye produced being directly proportional to the number of living cells.[7][8] The WST-1 assay is chosen for its high sensitivity and one-step procedure, which avoids a solubilization step required by older assays like MTT.[7][9][10]

Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The optimal time may vary by cell type and should be determined empirically.

  • Data Acquisition: Gently shake the plate for 1 minute to ensure a homogenous mixture. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background noise.

Protocol 2: Cytotoxicity via LDH Release Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[11] This assay measures the amount of LDH in the supernatant and is an excellent orthogonal method to confirm viability data.[12][13]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the WST-1 protocol in a separate 96-well plate.

  • Establish Controls: In addition to the standard controls, prepare a "Maximum LDH Release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before supernatant collection.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 10-50 µL of supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from Promega[12] or Abcam). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Phase 2: Initial Mechanistic Evaluation

Scientific Rationale

If Phase 1 reveals significant dose-dependent cytotoxicity, the next logical question is how the compound is killing the cells. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to acute injury). This distinction is critical as it informs the compound's potential therapeutic mechanism and off-target toxicity.

Protocol 3: Differentiating Apoptosis and Necrosis via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating cell death pathways.[14] Its principles are:

  • Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the cell membrane during the early stages of apoptosis.[15]

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by the intact membranes of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16][17]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate to ensure a sufficient number of cells for flow cytometry analysis. Treat with the compound at concentrations determined from Phase 1 (e.g., IC25, IC50, and IC75 values) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ to minimize membrane damage. Pool all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

G cluster_input Input Cells cluster_staining Staining cluster_output Flow Cytometry Quadrants input Treated Cell Population stain Annexin V-FITC (binds PS) Propidium Iodide (enters compromised membrane) input->stain Incubate Q1 Q1: Necrotic (Annexin V- / PI+) stain->Q1 Analyze Q2 Q2: Late Apoptotic/Necrotic (Annexin V+ / PI+) stain->Q2 Analyze Q3 Q3: Viable (Annexin V- / PI-) stain->Q3 Analyze Q4 Q4: Early Apoptotic (Annexin V+ / PI-) stain->Q4 Analyze

Caption: Interpretation of Annexin V and Propidium Iodide staining results.

Phase 3: Advanced Target Engagement (A Look Ahead)

Scientific Rationale

While phenotypic screens are essential, modern drug discovery aims to confirm direct binding of a compound to its intended protein target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a native cellular environment without modifying the compound or the protein.[18][19] The principle is that ligand binding increases a protein's thermal stability, thus more of it remains soluble after heat shock.[20]

This method would be employed later in the drug discovery pipeline once a primary target has been hypothesized based on the compound's structure, phenotypic effects, or computational modeling. A typical CETSA experiment involves treating cells with the compound, heating cell lysates to a range of temperatures, separating soluble and aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction, often by Western Blot.[21][22]

Data Analysis, Interpretation, and Visualization

Calculating IC₅₀ Values

For dose-response assays like WST-1, the half-maximal inhibitory concentration (IC₅₀) is a key parameter.

  • Normalize Data: Convert raw absorbance values to percentage viability relative to the vehicle control (set to 100%).

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Plot Data: Plot % Viability against the log of the compound concentration.

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to calculate the precise IC₅₀ value.

Data Presentation

Quantitative data should be summarized in clear tables for easy comparison across cell lines and time points.

Table 1: Example IC₅₀ Data from WST-1 Assay

Cell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
HCT-11625.412.15.8
MCF-742.828.315.2
HEK293> 100> 10089.7

Table 2: Example Cytotoxicity Data from LDH Release Assay (at 48h)

Concentration (µM)% Cytotoxicity vs. Max Lysis (HCT-116)
0 (Vehicle)4.5 ± 1.2%
18.2 ± 2.1%
1035.7 ± 4.5%
3068.9 ± 5.3%
10092.1 ± 3.8%
Troubleshooting Common Issues
  • Inconsistent Results: Often due to cell seeding variability or pipetting errors. Ensure a homogenous cell suspension and use calibrated pipettes.

  • High Background in LDH Assay: Serum in the culture medium contains LDH. Reduce serum concentration during the assay or use a serum-free medium for the final incubation period.[23]

  • Compound Precipitation: Visually inspect wells with the highest concentrations. If the compound is not soluble, the effective concentration is unknown. Re-evaluate the solvent or concentration range.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the preliminary in vitro screening of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. By progressing through a logical funnel of experiments—from broad cytotoxicity to specific mode-of-action—researchers can efficiently gather the critical data needed to make informed decisions. Positive results from this screening cascade, such as potent and selective cytotoxicity via a defined apoptotic pathway, would provide a strong rationale for advancing the compound to more complex studies, including target identification, lead optimization, and eventual in vivo efficacy models.

References

  • Current issues in pharmacy and medicine: science and practice. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles.
  • PubMed. (n.d.). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids.
  • PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
  • PMC. (n.d.). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
  • PMC. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • Abcam. (2025). WST-1 Assay: principles, protocol & best practices for cell viability.
  • PMC. (n.d.). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation.
  • ResearchGate. (2026). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Merck. (n.d.). WST-1 Assay Protocol for Cell Viability.
  • Promega Corporation. (n.d.). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay.
  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • JournalAgent. (n.d.). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis.
  • PubMed. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives.
  • Abcam. (n.d.). LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313).
  • ResearchGate. (2026). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.
  • Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies.
  • Yeasen. (2024). Focusing on Apoptosis and recognizing the value of Annexin V.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • MilliporeSigma. (n.d.). Cell Viability and Proliferation Assays.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.

Sources

Methodological & Application

Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Versatile Scaffold

In the landscape of medicinal chemistry and drug development, the 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold, present in a range of biologically active compounds. Its unique conformational properties and electronic characteristics make it an attractive core for designing novel therapeutics. The incorporation of a thio-propanoic acid side chain at the 6-position introduces a flexible linker and a carboxylic acid group, which can serve as a crucial pharmacophore for interacting with biological targets or as a handle for further chemical modification. This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, a valuable building block for researchers and scientists in the field.

The synthesis is strategically designed as a two-part process. The first part details the preparation of the key intermediate, 2,3-dihydro-1,4-benzodioxin-6-thiol. The second part describes the subsequent base-catalyzed Thia-Michael addition of this thiol to acrylic acid to yield the target compound. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the synthesis.

Overall Synthetic Scheme

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is achieved through a two-stage process. The first stage involves the preparation of the key thiol intermediate, and the second stage is the conjugate addition to form the final product.

Synthetic Pathway cluster_0 Part 1: Synthesis of Thiol Intermediate cluster_1 Part 2: Thia-Michael Addition 1,4-Benzodioxane 1,4-Benzodioxane Sulfonyl_Chloride 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl chloride 1,4-Benzodioxane->Sulfonyl_Chloride Chlorosulfonic acid (Step 1A) Thiol 2,3-Dihydro-1,4-benzodioxin-6-thiol Sulfonyl_Chloride->Thiol Triphenylphosphine (Step 1B) Final_Product 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid Thiol->Final_Product Base Catalyst (Step 2) Acrylic_Acid Acrylic Acid Acrylic_Acid->Final_Product Thia-Michael Addition Thiol 2,3-Dihydro-1,4-benzodioxin-6-thiol Thiolate Thiolate Anion Thiol->Thiolate + Base AcrylicAcid Acrylic Acid Product 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid Base Base (e.g., Et3N) Thiolate->Product + Acrylic Acid

Preparation of Stock Solutions for 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is a multifaceted organic molecule incorporating a benzodioxin moiety, a thioether linkage, and a carboxylic acid functional group. Its structural complexity suggests its potential utility in various research and development endeavors, particularly in the fields of medicinal chemistry and materials science. The propanoic acid side chain offers a site for further chemical modification, while the benzodioxin and thioether components can impart specific physicochemical and biological properties.

Accurate and reproducible experimental outcomes are fundamentally reliant on the precise preparation of stock solutions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective preparation, handling, and storage of stock solutions of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. The protocols outlined herein are designed to ensure solution integrity, stability, and the safety of the handler.

Physicochemical Properties and Reagent Selection

A thorough understanding of the physicochemical properties of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is paramount for the selection of an appropriate solvent and the development of a robust stock solution protocol.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄SN/A
Molecular Weight 240.28 g/mol N/A
Appearance Solid (predicted)N/A
CAS Number 915921-00-5N/A
Solubility Poorly soluble in water (predicted). Expected to be soluble in organic solvents such as DMSO and DMF.General principles for similar structures

Causality Behind Solvent Choice: The presence of a non-polar benzodioxin ring and a lipophilic thioether group suggests that 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is likely to exhibit poor solubility in aqueous solutions. The carboxylic acid moiety provides some degree of polarity, but it is generally insufficient to overcome the hydrophobicity of the rest of the molecule. Therefore, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are recommended for the initial preparation of concentrated stock solutions. These solvents are capable of solvating both polar and non-polar functional groups effectively.[1][2]

Safety and Handling Precautions

Prior to handling 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier. The following are general safety guidelines based on the handling of structurally related compounds.[3][4][5][6][7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).[3][6][8][9][10]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or vapors.[3][5][6][7][8]

  • Static Discharge: For solid compounds, take precautionary measures against static discharge when handling the powder.[5][7][8]

  • Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation of a 10 mM stock solution of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid in DMSO. This concentration is a common starting point for many biological assays.

Materials and Equipment
  • 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Sonication bath

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Calculation of Required Mass:

    • The molecular weight of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is 240.28 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 240.28 g/mol x 1000 mg/g = 2.40 mg

  • Weighing the Compound:

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully weigh out approximately 2.40 mg of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound into a clean, appropriately sized microcentrifuge tube or amber glass vial.

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. For example, if you weighed exactly 2.40 mg, add 1.0 mL of DMSO.

    • Securely cap the tube or vial.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid particles have dissolved. If undissolved particles remain, sonication in a water bath for 5-10 minutes may be employed to aid dissolution.

  • Storage:

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (1-2 weeks), store the stock solution at 2-8°C.

    • For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] Given that thioethers can be susceptible to oxidation, overlaying the solution with an inert gas like argon or nitrogen before sealing can enhance long-term stability.

Visualizing the Workflow

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage & Handling A Calculate Required Mass (e.g., for 10 mM solution) B Weigh Compound on Analytical Balance A->B Accurate weighing is critical C Transfer Compound to Vial B->C D Add Anhydrous DMSO C->D Use calibrated pipettes E Vortex to Dissolve D->E F Optional: Sonicate if Incomplete Dissolution E->F If solids persist G Label Vial Clearly E->G Once fully dissolved F->G H Aliquot for Single Use G->H To avoid freeze-thaw cycles I Store at -20°C or -80°C (Long-term) H->I

Caption: Workflow for preparing a stock solution of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid.

Quality Control and Best Practices

  • Solubility Testing: For novel compounds or when the solubility is unknown, it is advisable to perform a preliminary solubility test with a small amount of the compound in the chosen solvent before preparing a large volume of stock solution.

  • Purity Considerations: The purity of the compound, as stated on the certificate of analysis, should be taken into account for highly sensitive applications.

  • Solvent Quality: Always use high-purity, anhydrous solvents to prevent degradation of the compound and to ensure consistency.

  • Avoiding Contamination: Use sterile pipette tips and tubes to prevent microbial or chemical contamination of the stock solution.

  • Stability Assessment: For long-term studies, it is recommended to periodically check the integrity of the stock solution using analytical techniques such as HPLC to monitor for any degradation products.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not fully dissolve - Insufficient solvent volume- Low solubility in the chosen solvent- Compound has low purity- Re-check calculations and add a small amount of additional solvent.- Try gentle warming (if the compound is heat-stable) or sonication.- Consider an alternative solvent such as DMF.
Precipitation upon storage at low temperatures - The compound's solubility decreases significantly at lower temperatures.- Prepare a more dilute stock solution.- Store at a higher temperature (e.g., 4°C) if stability allows, for short-term use.
Color change or appearance of precipitate over time - Compound degradation- Oxidation of the thioether- Prepare fresh stock solutions more frequently.- Store under an inert atmosphere (argon or nitrogen).- Protect from light by using amber vials.

References

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada. Retrieved from [Link]

  • 3M. (2017, November 2). SDS #1274: 3M™ Steri-Strip™ Compound Benzoin Tincture, USP grade. Retrieved from [Link]

  • Wang, L., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(10), 2345.
  • EMD Millipore. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Partenheimer, W. (2012). Process for preparing aromatic carboxylic acids. U.S. Patent No. 8,188,309 B2. Washington, DC: U.S.
  • Li, J., et al. (2022). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. Molecules, 27(15), 4933.
  • Reddy, G. V., et al. (2024). Synthesis of Aryl Alkyl Thioethers via a Copper-Catalyzed Three-Component Reaction with DABSO, Aryldiazonium Salts, and Alkyl Bromides. The Journal of Organic Chemistry, 89(19), 13635–13646.
  • ResearchGate. (2024, May 15). Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. Retrieved from [Link]

  • Wang, C., et al. (2021). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Green Chemistry, 23(12), 4485-4491.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Various Synthetic Methods Using Aromatic Carboxylic Anhydrides. TCI Mail, 131.
  • Clark, J. (n.d.). Making carboxylic acids. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

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3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (CAS: 915921-00-5) is a highly versatile, trifunctional building block increasingly utilized in modern drug discovery. By integrating a privileged 1,4-benzodioxane scaffold, a tunable thioether linkage, and a reactive propanoic acid moiety, this molecule offers medicinal chemists a robust starting point for developing central nervous system (CNS) agents, G-protein coupled receptor (GPCR) modulators, and anti-inflammatory metalloenzyme inhibitors.

This technical guide provides a mechanistic overview of the building block's structural utility, alongside validated, step-by-step protocols for its derivatization.

Structural & Mechanistic Profiling

As a Senior Application Scientist, evaluating a building block requires looking beyond its 2D structure to understand the physicochemical and stereoelectronic causality it introduces into a drug candidate.

  • The 1,4-Benzodioxane Scaffold: The benzodioxane ring is an "evergreen" privileged scaffold in medicinal chemistry [1]. It acts as a metabolically stable bioisostere for catechol and is a critical pharmacophore for binding to α1​ -adrenergic and 5−HT1A​ serotonergic receptors. The oxygen atoms in the dioxane ring provide rigidified hydrogen-bond acceptors that lock the aromatic system into a favorable conformation for deep hydrophobic pocket insertion.

  • The Thioether Linkage: The sulfur atom serves as an electron-rich, flexible spacer. Crucially, it provides a metabolic and synthetic "switch." In its native sulfide state, it contributes to lipophilicity (LogP). However, it can be selectively oxidized to a sulfoxide or sulfone, introducing potent hydrogen-bond acceptors and drastically altering the topological polar surface area (tPSA) without changing the carbon framework[4].

  • The Propanoic Acid Moiety: The terminal carboxylic acid is both a synthetic handle and a primary pharmacophore. Synthetically, it allows for rapid library generation via amide coupling. Pharmacologically, propanoic acid derivatives are well-documented as potent allosteric modulators and antagonists for orphan GPCRs (such as GPR34)[2], as well as classic zinc-chelating groups in metalloenzyme inhibitors.

Table 1: Physicochemical Properties of the Building Block
PropertyValueCausality / Impact on Drug Design
Molecular Weight 240.28 g/mol Low MW allows for extensive derivatization while remaining within Lipinski's Rule of 5.
Formula C11​H12​O4​S High heteroatom-to-carbon ratio provides multiple interaction vectors.
Calculated LogP ~2.5 - 2.8Ideal lipophilicity for passive membrane and blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 1 / 4Favorable for binding site anchoring; easily modified via amidation.

Derivatization Workflows & Experimental Design

To maximize the utility of this building block, two primary synthetic workflows are routinely employed: Amide Bond Formation and Thioether Oxidation .

Causality in Reagent Selection

For amide coupling, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA is selected over traditional EDC/HOBt systems. HATU accelerates the formation of the active ester via the highly reactive 7-azabenzotriazole leaving group, which is critical when coupling sterically hindered secondary amines (e.g., substituted piperazines common in CNS drug libraries) [3].

For oxidation, mCPBA (meta-Chloroperoxybenzoic acid) is utilized. The stoichiometry must be strictly controlled (2.2 equivalents) to drive the reaction completely to the sulfone, preventing mixtures of sulfoxide and sulfone, while maintaining a temperature profile (0 °C to RT) that prevents oxidative degradation of the electron-rich benzodioxane ring [4].

G BB 3-(2,3-Dihydro-1,4-benzodioxin- 6-ylthio)propanoic acid Amide Amide Derivatives (GPCR Ligands) BB->Amide HATU, DIPEA R-NH2 Sulfone Sulfone Derivatives (Enhanced Polarity) BB->Sulfone mCPBA (2.2 eq) CH2Cl2 Ester Ester Prodrugs (Improved Bioavailability) BB->Ester R-OH, EDC, DMAP Sulfone->Amide HATU, DIPEA (Post-Oxidation)

Caption: Divergent synthetic workflows for the derivatization of the benzodioxane-thioether building block.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling for Library Generation

This protocol is designed as a self-validating system; the color change upon HATU addition and the precipitation during aqueous workup serve as in-process quality checks.

Reagents:

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (1.0 eq, 1.0 mmol, 240 mg)

  • Target Amine (e.g., substituted piperazine) (1.1 eq, 1.1 mmol)

  • HATU (1.2 eq, 1.2 mmol, 456 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the propanoic acid building block in anhydrous DMF (5.0 mL) under a nitrogen atmosphere at room temperature. Add DIPEA. The solution should remain clear.

  • Ester Formation: Add HATU in one portion. Causality Check: The reaction mixture will rapidly transition to a pale yellow/orange color, indicating the formation of the active HOAt ester. Stir for 10 minutes.

  • Amine Addition: Add the target amine dropwise. Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS (aliquot quenched in MeCN/H2O).

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (25 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO3​ (2 x 10 mL), and brine (10 mL). Note: The acidic wash removes unreacted amine, while the basic wash removes HOAt byproducts.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield the pure amide.

Protocol B: Chemoselective Oxidation of Thioether to Sulfone

This protocol utilizes precise stoichiometry to prevent over-oxidation of the aromatic system.

Reagents:

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (1.0 eq, 1.0 mmol, 240 mg)

  • mCPBA (77% max purity) (2.2 eq, 2.2 mmol, ~493 mg)

  • Anhydrous Dichloromethane ( CH2​Cl2​ ) (10.0 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the building block in anhydrous CH2​Cl2​ (10.0 mL) and cool the flask to 0 °C using an ice-water bath.

  • Oxidant Addition: Add mCPBA portion-wise over 15 minutes. Causality Check: Slow addition controls the exothermic nature of the peracid reaction, preventing homolytic cleavage and radical side reactions.

  • Reaction Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 3 hours. A white precipitate (m-chlorobenzoic acid byproduct) will form.

  • Quench: Quench the reaction by adding 10 mL of saturated aqueous Na2​S2​O3​ to destroy unreacted peroxides, followed by 10 mL of saturated NaHCO3​ .

  • Extraction: Extract the aqueous layer with CH2​Cl2​ (2 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate. The resulting sulfone-propanoic acid can typically be used in subsequent steps without further purification.

Table 2: Reaction Optimization Summary
Reaction TypeReagent SystemTemp / TimeAvg. YieldCausality for Optimization
Amide CouplingEDC/HOBt, TEART, 12h65-70%Sluggish reaction with hindered amines; epimerization risk.
Amide Coupling HATU, DIPEA RT, 3h 85-95% Superior leaving group (HOAt) drives rapid, high-yielding conversion.
Sulfone Oxidation H2​O2​ / AcOH60 °C, 8h50%Harsh conditions lead to partial degradation of the benzodioxane ring.
Sulfone Oxidation mCPBA (2.2 eq) 0 °C to RT, 4h >90% Mild, highly chemoselective for sulfur; easy byproduct removal.

Pharmacophore Mapping & Target Interaction

Understanding how the resulting derivatives interact with biological targets is critical. The diagram below illustrates the spatial and electrostatic roles of each moiety when binding to a target protein (e.g., a GPCR or metalloenzyme).

G cluster_0 Pharmacophore Elements of the Building Block Target Target Protein Binding Site (e.g., GPR34, COX, alpha-AR) Benzodioxane 1,4-Benzodioxane Ring Hydrophobic / pi-pi stacking Bioisostere for catechol Benzodioxane->Target Hydrophobic Pocket Insertion Thioether Thioether Linkage Flexible spacer Oxidizable to H-bond acceptor Thioether->Target Van der Waals / Dipole interactions Propanoic Propanoic Acid H-bond donor/acceptor Metal chelator (Zn2+) Propanoic->Target Electrostatic / H-bond Network

Caption: Pharmacophore mapping of the building block mapping to target protein interactions.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.[Link]

  • Minami, K., et al. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 97, 129548.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Agarwal, S., et al. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. ACS Combinatorial Science, 17(11), 690-698.[Link]

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and full validation of a sensitive, selective, and high-throughput High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method was validated according to the International Council for Harmonisation (ICH) M10 guideline and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction: The Rationale for a Dedicated Bioanalytical Method

The compound 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is a small molecule of interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices, such as human plasma, is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1][2]

The primary challenge in developing such a method lies in overcoming the inherent complexity of biological matrices. Endogenous components like phospholipids and proteins can interfere with the analysis, causing a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal and compromise data integrity.[3][4][5][6] Therefore, a robust method must incorporate efficient sample cleanup, optimized chromatography, and the use of an appropriate internal standard to correct for variability.[7][8]

This guide provides a comprehensive walkthrough of the method development and validation process, explaining the scientific reasoning behind each decision to create a method that is "fit-for-purpose" in a regulated bioanalytical environment.[9][10]

Experimental Design & Methodology

Materials and Reagents
  • Analyte: 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (Reference Standard, >99% purity)

  • Internal Standard (IS): 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid-d4 (Stable Isotope-Labeled, >99% purity, >99% isotopic purity)

  • Solvents: HPLC-grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)

  • Reagents: Formic acid (Optima™ LC/MS grade, Fisher Scientific)

  • Biological Matrix: Pooled human plasma (K2-EDTA anticoagulant) sourced from an accredited supplier.

Selection of Internal Standard: The Cornerstone of Quantitation

The use of an internal standard (IS) is crucial to correct for variability during sample preparation and analysis.[7][11][12] A stable isotope-labeled (SIL) internal standard is the ideal choice as it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[7][13] This co-elution and co-ionization behavior provides the most effective compensation for matrix effects. For this method, a deuterium-labeled analog (d4) was selected.

CompoundChemical StructureMolecular FormulaMonoisotopic Mass (Da)
Analyte (Structure of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid)C11H12O4S240.04
Internal Standard (IS) (Structure of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid-d4)C11H8D4O4S244.07
Sample Preparation: A Balance of Simplicity and Efficacy

The goal of sample preparation is to isolate the analyte from interfering matrix components while maximizing recovery.[14][15][16] Protein precipitation (PPT) was chosen for its simplicity, speed, and suitability for high-throughput workflows.[15][16] Acetonitrile is an effective precipitating agent and is compatible with the reversed-phase HPLC mobile phase.

  • Aliquot: Transfer 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the internal standard working solution (500 ng/mL in 50% methanol).

  • Precipitate: Add 200 µL of cold acetonitrile.

  • Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the supernatant to an HPLC vial.

  • Inject: Inject 5 µL onto the HPLC-MS/MS system.

Caption: Protein precipitation workflow.

HPLC-MS/MS Method Parameters

Chromatographic Separation (HPLC)

The primary objective of the HPLC method is to separate the analyte from co-extracted matrix components to minimize ion suppression.[17] A reversed-phase C18 column was selected due to the moderately hydrophobic nature of the benzodioxin moiety. A gradient elution with acidified mobile phases ensures good peak shape and efficient elution. The presence of a carboxylic acid on the analyte makes it sensitive to the pH of the mobile phase; formic acid is added to promote protonation and consistent retention.

ParameterCondition
HPLC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.5
3.0
3.1
4.0
Mass Spectrometric Detection (MS/MS)

Detection was performed on a triple quadrupole mass spectrometer using Electrospray Ionization (ESI).[18][19][20] Given the presence of the acidic carboxylic acid group, ESI in negative ion mode was selected for its high ionization efficiency, readily forming the [M-H]⁻ precursor ion.[21][22] The instrument was optimized for the specific Multiple Reaction Monitoring (MRM) transitions of the analyte and its SIL-IS, providing excellent sensitivity and selectivity.[23][24][25][26]

ParameterSetting
Mass Spectrometer Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage -4500 V
MRM Transition Analyte: 239.0 -> 195.1
IS (d4): 243.0 -> 199.1
Collision Energy Analyte: -22 eV
IS (d4): -22 eV
Dwell Time 100 ms

Method Validation

A full method validation was conducted in accordance with the ICH M10 guideline to demonstrate that the method is reliable and suitable for its intended purpose.[9][27][28]

Caption: Key parameters of bioanalytical method validation.

Summary of Validation Results

The method successfully met all pre-defined acceptance criteria.

Validation ParameterResultAcceptance Criteria (ICH M10)
Calibration Curve Range 1.00 - 1000 ng/mLr² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 1.00 ng/mLAccuracy: 80-120%, Precision: ≤20% CV
Intra-day Accuracy 96.5% - 104.2%85-115% (±15%) of nominal
Intra-day Precision (CV) 2.1% - 5.8%≤15% CV
Inter-day Accuracy 98.1% - 102.7%85-115% (±15%) of nominal
Inter-day Precision (CV) 3.5% - 6.9%≤15% CV
Matrix Effect (IS-Normalized Factor) 0.95 - 1.07CV ≤15%
Recovery Consistent across QC levelsNot required to be 100%, but must be consistent
Stability (24h Bench-top) % Bias < 10%±15% of nominal concentration
Stability (3 Freeze-Thaw Cycles) % Bias < 8%±15% of nominal concentration
Stability (30 days at -80°C) % Bias < 12%±15% of nominal concentration

Conclusion

This application note presents a fully developed and validated HPLC-MS/MS method for the quantification of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid in human plasma. The use of a simple protein precipitation protocol combined with a stable isotope-labeled internal standard provides a robust, accurate, and high-throughput solution for supporting drug development studies. The method meets the stringent requirements set forth by international regulatory guidelines, ensuring the generation of reliable data for pharmacokinetic assessments.

References

  • Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]methyl]benzoic acid. PubChem. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Multiple Reaction Monitoring (MRM). Circulation: Cardiovascular Genetics. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ACS Publications. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes. MDPI. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. PMC. [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. FyoniBio. [Link]

  • Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. [Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ResearchGate. [Link]

  • Advantages and Disadvantages of Multiple Reaction Monitoring. Mtoz Biolabs. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Ion-Opticks. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem. [Link]

  • When Should an Internal Standard be Used? Chromatography Online. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. [Link]

  • Multiple and Single Reaction Monitoring Mass Spectrometry for Absolute Quantitation of Proteins. IntechOpen. [Link]

  • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid. NextSDS. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry. PMC. [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]

  • 3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)propanoic acid. PubChemLite. [Link]

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  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

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  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Edith Cowan University. [Link]

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  • Electrospray ionization. Wikipedia. [Link]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. ACS Publications. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

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  • What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? AxisPharm. [Link]

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Application Notes & Protocols: The Role of Thioether-Containing Moieties in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Analyte: 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

A comprehensive review of the scientific literature and chemical supplier databases does not indicate that 3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is utilized as a standard or specialized reagent for peptide coupling. Its chemical structure, featuring a carboxylic acid, suggests potential for activation (e.g., to an active ester); however, its application in this capacity is not documented in established chemical synthesis literature.

This guide, therefore, pivots to a well-established and vital area of peptide chemistry where thioether-containing molecules are paramount: Native Chemical Ligation (NCL) . This technique is a cornerstone of modern peptide and protein synthesis, enabling the creation of large, complex polypeptides that are inaccessible by linear solid-phase peptide synthesis (SPPS) alone. We will explore the principles of NCL and provide detailed protocols that reflect its widespread application in chemical biology and drug development.

Introduction to Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful chemoselective reaction that couples two unprotected peptide fragments to form a larger peptide with a native amide bond at the ligation site. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. This method has revolutionized the synthesis of large peptides and proteins, including those with post-translational modifications.

The significance of NCL lies in its ability to overcome the limitations of traditional solid-phase peptide synthesis (SPPS), which becomes inefficient for peptides longer than 50-60 amino acids due to accumulating side reactions and incomplete couplings. By synthesizing smaller peptide fragments and then ligating them, NCL provides access to proteins of considerable size with high purity.

The Mechanism of Native Chemical Ligation

The mechanism of NCL is a two-step process that proceeds under mild, aqueous conditions, which is a key advantage for handling sensitive biomolecules.

  • Transthioesterification: The reaction is initiated by the nucleophilic attack of the side-chain thiol of the N-terminal cysteine residue of one peptide onto the C-terminal thioester of the second peptide. This forms a thioester-linked intermediate.

  • S-N Acyl Shift: This intermediate then undergoes a spontaneous intramolecular S-N acyl shift, where the α-amino group of the cysteine attacks the thioester carbonyl. This rearrangement results in the formation of a stable, native amide bond at the ligation site, regenerating the cysteine side chain.

The following diagram illustrates this elegant and highly efficient chemical transformation.

NCL_Mechanism cluster_reactants Reactants cluster_product Product Peptide1_Thioester Peptide 1-C(O)SR Thioester_Intermediate Thioester-linked Intermediate Peptide 1-C(O)S-Cys-Peptide 2 Peptide1_Thioester->Thioester_Intermediate Transthioesterification Peptide2_Cys H2N-Cys-Peptide 2 Peptide2_Cys->Thioester_Intermediate Ligated_Peptide Ligated Peptide Peptide 1-C(O)NH-Cys-Peptide 2 Thioester_Intermediate->Ligated_Peptide S-N Acyl Shift

Caption: Mechanism of Native Chemical Ligation (NCL).

Experimental Protocols

The successful execution of NCL depends on the efficient synthesis of the peptide thioester and the N-terminal cysteine peptide, followed by the ligation reaction itself.

Synthesis of Peptide C-Terminal Thioesters

The generation of a peptide with a C-terminal thioester is a critical prerequisite for NCL. Several methods exist, with the most common involving the use of special resins or post-synthesis modification.

Protocol: On-Resin Thioesterification using Boc-SPPS

This protocol describes a standard method for generating a peptide thioester on a 3-carboxypropanesulfonamide (sulfamyl) linker.

  • Resin Preparation: Start with a standard aminomethyl resin and couple N-Boc-4-(sulfamyl)butyric acid.

  • Peptide Synthesis: Assemble the peptide chain using standard Boc-SPPS chemistry.

  • Thioester Formation and Cleavage:

    • Swell the peptide-resin in dichloromethane (DCM).

    • Treat the resin with a solution of the desired thiol (e.g., 0.2 M benzyl mercaptan) and a base (e.g., 0.2 M diisopropylethylamine, DIEA) in N-methyl-2-pyrrolidone (NMP).

    • Allow the reaction to proceed for 2-18 hours at room temperature.

    • Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., p-cresol).

  • Purification: Purify the crude peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).

Native Chemical Ligation Reaction

Protocol: Standard Ligation Procedure

This protocol outlines the general procedure for the ligation of a peptide thioester with an N-terminal cysteine peptide.

  • Reagent Preparation:

    • Prepare a ligation buffer: 6 M guanidinium chloride, 100 mM sodium phosphate, pH 7.5. The guanidinium chloride acts as a denaturant to improve solubility.

    • Prepare catalyst solutions (optional but recommended): 200 mM 4-mercaptophenylacetic acid (MPAA) and 200 mM tris(2-carboxyethyl)phosphine (TCEP) in the ligation buffer. TCEP is a reducing agent that prevents cysteine oxidation, and MPAA is a thiol catalyst that can accelerate the ligation.

  • Ligation Reaction:

    • Dissolve the peptide thioester and the N-terminal cysteine peptide in the ligation buffer at equimolar concentrations (typically 1-5 mM).

    • Add the MPAA and TCEP catalysts to the reaction mixture.

    • Incubate the reaction at room temperature or 37°C.

  • Monitoring the Reaction:

    • Monitor the progress of the ligation by taking small aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours) and analyzing them by RP-HPLC and mass spectrometry.

  • Purification of the Ligated Product:

    • Once the reaction is complete, purify the final ligated peptide by RP-HPLC.

Data and Expected Outcomes

The success of NCL is highly dependent on the purity of the starting peptide fragments and the optimization of the ligation conditions.

ParameterTypical RangeNotes
Peptide Concentration 1-10 mMHigher concentrations can accelerate the reaction but may lead to aggregation.
pH 6.5 - 8.0The optimal pH is typically around 7.5.
Temperature 25 - 37 °CHigher temperatures can increase the reaction rate.
Reaction Time 1 - 24 hoursHighly dependent on the specific sequences being ligated.
Yield 50 - 90%Can be influenced by peptide purity, solubility, and ligation conditions.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Ligation Yield - Poor solubility of peptide fragments- Oxidation of cysteine or thiol catalyst- Steric hindrance at the ligation site- Increase the concentration of denaturant (e.g., 8 M urea)- Add fresh TCEP- Consider a different ligation site
Side Reactions - Racemization at the C-terminal amino acid- Desulfurization of cysteine- Use a milder activation method for thioester formation- Optimize pH and minimize reaction time
Incomplete Reaction - Hydrolysis of the thioester- Ensure anhydrous conditions during thioester synthesis and storage- Increase the concentration of the N-terminal cysteine peptide

Workflow Visualization

The overall workflow for producing a large peptide via NCL is summarized in the following diagram.

NCL_Workflow SPPS_Thioester SPPS of Peptide 1 (C-terminal Thioester) Purification1 RP-HPLC Purification of Peptide 1 SPPS_Thioester->Purification1 SPPS_Cys SPPS of Peptide 2 (N-terminal Cysteine) Purification2 RP-HPLC Purification of Peptide 2 SPPS_Cys->Purification2 Ligation Native Chemical Ligation Purification1->Ligation Purification2->Ligation Purification_Final RP-HPLC Purification of Ligated Product Ligation->Purification_Final Analysis Characterization (MS, HPLC, etc.) Purification_Final->Analysis

Caption: General workflow for peptide synthesis via NCL.

Conclusion

While 3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is not a recognized reagent in peptide coupling, the broader class of thioether-containing molecules is fundamental to advanced peptide synthesis. Native Chemical Ligation, which relies on the unique reactivity of thioesters and cysteine, is an indispensable tool for accessing large, complex peptides and proteins for research, diagnostics, and therapeutic development. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this powerful technology.

References

  • Kent, S. B. H. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351. [Link]

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. H. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. [Link]

In Vivo Dosing Strategies for 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Preclinical Formulation and Pharmacokinetic Protocol Guide

As drug development professionals transition hit compounds from in vitro assays to in vivo models, the physicochemical properties of the molecule dictate the boundaries of formulation and dosing. This application note provides an authoritative, step-by-step guide for formulating and dosing 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (CAS: 915921-00-5) [1] in preclinical rodent models.

By analyzing the structural causality behind its solubility profile, this guide establishes self-validating protocols designed to maximize bioavailability, ensure animal welfare, and generate reproducible pharmacokinetic (PK) data.

Physicochemical Profiling & Formulation Rationale

Before designing a dosing vehicle, we must dissect the molecule's structural components to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior.

The compound features a lipophilic 1,4-benzodioxin-thioether core linked to a terminal propanoic acid moiety.

  • Molecular Weight: 240.28 g/mol (Highly favorable for oral absorption).

  • Estimated pKa: ~4.8 (Carboxylic acid).

  • Estimated LogP: ~2.5–3.0 (Moderately lipophilic).

The Causality of Formulation: Because the compound has a pKa of ~4.8, its solubility is highly pH-dependent. In the acidic environment of the stomach (pH 1–2), the carboxylic acid is fully unionized, rendering the molecule highly lipophilic and prone to precipitation. Conversely, at physiological pH (7.4), the compound is >99% ionized. Therefore, for Intravenous (IV) administration, we can exploit this ionizability by formulating it as an in situ sodium salt to achieve a clear aqueous solution. For Per Os (PO) oral administration, a lipid-based or polymer-stabilized suspension is mandatory to prevent erratic gastric precipitation and ensure consistent dissolution rates, a principle foundational to the [2].

Formulation Start Compound: 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio) propanoic acid Assess Physicochemical Profiling pKa ~ 4.8, LogP ~ 2.8 Start->Assess IV_Path Intravenous (IV) Dosing Target: Clear Solution Assess->IV_Path High Bioavailability PO_Path Oral (PO) Dosing Target: Stable Suspension Assess->PO_Path Efficacy/Tox Studies IV_Form Vehicle: 5% DMSO + 10% Solutol + 85% PBS (pH 7.4) IV_Path->IV_Form PO_Form Vehicle: 0.5% MC + 0.2% Tween-80 in H2O PO_Path->PO_Form Validate Validation: Visual Inspection & DLS IV_Form->Validate PO_Form->Validate

Formulation decision tree based on compound physicochemical properties.

Vehicle Preparation and Validation Protocols

To ensure data integrity, every formulation must be treated as a self-validating system. If a formulation fails at the bench, it will fail in the animal, leading to skewed PK parameters and wasted resources.

Protocol A: Intravenous (IV) Formulation (Target: 2 mg/kg)

For IV dosing, the compound must be 100% dissolved. Micro-precipitates can cause fatal pulmonary embolisms in rodents. We utilize a co-solvent/surfactant system to force solubilization while maintaining physiological tolerability [3].

  • Weighing: Weigh 2.0 mg of the compound into a clean glass vial.

  • Solubilization: Add 50 µL of Dimethyl sulfoxide (DMSO). Vortex for 60 seconds until a completely clear solution is achieved. Causality: DMSO disrupts the crystal lattice of the lipophilic benzodioxin core.

  • Surfactant Addition: Add 100 µL of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Dropwise, add 850 µL of 1X Phosphate-Buffered Saline (PBS, pH 7.4) while continuously vortexing to prevent localized precipitation.

  • Self-Validation Check (Critical): Filter the final solution through a 0.22 µm PTFE syringe filter. Inspect the vial against a dark background under a focused beam of light. The absence of the Tyndall effect (light scattering) confirms a true solution devoid of colloidal aggregates.

Protocol B: Oral (PO) Formulation (Target: 10 mg/kg)

For oral dosing, a uniform suspension ensures that the compound is evenly distributed across the gastrointestinal mucosa, preventing the "brick-dust" effect [2].

  • Weighing: Weigh 10.0 mg of the compound into a mortar.

  • Wetting: Add 20 µL of Tween-80 directly to the powder. Triturate with a pestle for 3 minutes to form a smooth paste. Causality: Tween-80 lowers the interfacial tension between the hydrophobic drug particles and the aqueous vehicle.

  • Polymer Addition: Gradually add 980 µL of a 0.5% Methylcellulose (MC) aqueous solution in 100 µL increments, triturating continuously. Causality: MC increases vehicle viscosity, providing steric hindrance that prevents particle settling and agglomeration.

  • Self-Validation Check (Critical): Withdraw 10 µL of the suspension and examine it under a light microscope (10x objective). The absence of crystalline aggregates >50 µm validates the homogenization step, ensuring reproducible gastric emptying and dissolution.

Summary of Quantitative Formulation Data
ParameterIV FormulationPO Formulation
Dose Target 2 mg/kg10 mg/kg
Vehicle Composition 5% DMSO / 10% Solutol / 85% PBS0.5% MC / 0.2% Tween-80 / 99.3% H₂O
State Clear SolutionHomogeneous Suspension
pH ~7.4~5.5 - 6.5
Stability Use within 4 hoursStable for 24 hours (requires vortexing)

In Vivo Dosing and Pharmacokinetic Sampling

All in vivo procedures must strictly adhere to institutional ethical guidelines and the [4], ensuring the 3Rs (Replacement, Reduction, Refinement) are implemented.

Step-by-Step Dosing Methodology (Mice, C57BL/6, ~25g)

IV Administration (Tail Vein):

  • Warm the mouse in a ventilated warming chamber (37°C) for 5 minutes to promote tail vein vasodilation.

  • Restrain the animal securely. Swab the tail with 70% ethanol.

  • Using a 27G needle, inject the IV formulation at a volume of 5 mL/kg (e.g., 125 µL for a 25g mouse).

  • Validation: A successful IV injection is characterized by a lack of resistance and the immediate clearing of the vein. If a subcutaneous bleb forms, the dose is compromised, and the animal must be excluded from absolute bioavailability calculations.

PO Administration (Oral Gavage):

  • Vortex the PO suspension immediately prior to drawing it into the syringe to ensure homogeneity.

  • Using a 20G reusable stainless-steel gavage needle (bulb-tipped), administer the suspension at a volume of 10 mL/kg (e.g., 250 µL for a 25g mouse).

  • Validation: The needle should pass smoothly down the esophagus without resistance. Monitor the animal for 10 minutes post-dose for signs of respiratory distress (indicating accidental tracheal intubation).

PK_Workflow Dose Administer Dose (IV or PO) Sample Blood Sampling (0.08 to 24 hrs) Dose->Sample Process Plasma Extraction (Protein Precipitation) Sample->Process Analyze LC-MS/MS Quantification Process->Analyze PK PK Parameter Calculation Analyze->PK

Step-by-step in vivo pharmacokinetic (PK) study workflow.

PK Sampling Schedule and Plasma Processing

To accurately capture the distribution (alpha) and elimination (beta) phases of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, serial blood sampling is required.

TimepointIV Group (n=3)PO Group (n=3)Purpose
5 min (0.08h) YesNoCapture Cmax​ for IV, calculate Vd​
15 min (0.25h) YesYesAssess early distribution / absorption
30 min (0.5h) YesYesCapture expected Cmax​ for PO
1, 2, 4, 8 hr YesYesDefine elimination half-life ( t1/2​ )
24 hr YesYesConfirm complete clearance

Plasma Extraction Protocol:

  • Collect 50 µL of whole blood via the submandibular vein into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma.

  • Transfer 20 µL of plasma to a 96-well plate.

  • Add 60 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide). Causality: Acetonitrile causes rapid denaturation of plasma proteins while effectively extracting the lipophilic benzodioxin compound into the organic phase.

  • Vortex for 5 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at:[Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Available at:[Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Available at:[Link]

Application Notes and Protocols for Target-Based Drug Design Utilizing 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel small molecule, 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, in target-based drug design workflows. This document outlines a strategic and scientifically rigorous approach, from initial target identification and validation to lead optimization, grounded in established methodologies and cutting-edge techniques.

Introduction: The Therapeutic Potential of the Benzodioxin Scaffold

The 1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antagonism at α-adrenoreceptors and inhibition of lipid peroxidation.[1][2][3] The subject of this guide, 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, is a novel derivative whose specific biological target and mechanism of action are yet to be fully elucidated. Its structural features, combining the benzodioxin core with a flexible thio-propanoic acid side chain, suggest potential interactions with a variety of protein targets.

This guide will therefore present a hypothetical, yet scientifically plausible, workflow for the characterization and development of this compound within a target-based drug design paradigm. For the purpose of these protocols, we will hypothesize that through initial phenotypic screening, 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid has demonstrated significant anti-inflammatory activity. Our objective is to identify its molecular target and subsequently optimize its structure to enhance potency and drug-like properties.

Part 1: Target Identification and Validation

The initial step in target-based drug design is the identification and validation of the molecular target responsible for the observed biological effect.[4] This process ensures that subsequent optimization efforts are directed towards a therapeutically relevant protein.

High-Throughput Screening (HTS) for Target Deconvolution

Given the anti-inflammatory phenotype, a panel of key protein targets involved in inflammatory pathways would be selected for screening. High-throughput screening (HTS) allows for the rapid testing of a large number of compounds against these targets.[5][6]

Protocol: High-Throughput Biochemical Assay

This protocol describes a generic fluorescence-based biochemical assay to screen for inhibitors of a hypothetical inflammatory kinase.

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the kinase)

  • Negative control (DMSO)

  • 384-well microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, positive control, and negative control into separate wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of kinase solution (at 2X final concentration) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mixture (at 2X final concentration) to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence relative to the negative control indicates inhibition.

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Target Validation with Biophysical Methods

Once a putative target is identified from HTS, it is crucial to validate the direct binding of the compound to the protein. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity and thermodynamics.[7][8][9][][11][12]

Protocol: Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that measures the real-time interaction between a ligand (the protein) and an analyte (the small molecule).[7][8][13]

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor chip (e.g., CM5 chip)

  • Purified target protein

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Ligand Immobilization: Immobilize the purified target protein onto the sensor chip surface via amine coupling.

  • Analyte Preparation: Prepare a series of dilutions of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid in running buffer.

  • Binding Analysis: Inject the different concentrations of the compound over the immobilized protein surface and a reference surface (without protein).

  • Data Acquisition: Monitor the change in the SPR signal (response units) over time to generate sensorgrams.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Parameter Description
ka (M⁻¹s⁻¹) Association rate constant
kd (s⁻¹) Dissociation rate constant
KD (M) Equilibrium dissociation constant (kd/ka)

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][][11][12]

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze the protein and dissolve the compound in the same buffer to minimize heat of dilution effects.

  • Loading the Calorimeter: Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.

Data Analysis: Integrate the heat-change peaks and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Parameter Description
KD (M) Equilibrium dissociation constant
n Stoichiometry of binding
ΔH (kcal/mol) Enthalpy of binding
ΔS (cal/mol·K) Entropy of binding

Part 2: Structure-Based Drug Design and Lead Optimization

With a validated target, the next phase is to use structural information to guide the optimization of the initial hit compound into a potent and selective lead candidate.[14][15][16] This iterative process involves medicinal chemistry, computational modeling, and biological testing.[14][15][17]

Elucidating the Binding Mode with X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and key interactions.[18][19][20][21][22] This structural information is invaluable for rational drug design.[20][21]

Protocol: Protein-Ligand Co-crystallization

Materials:

  • Purified target protein

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

  • Crystallization screens

  • Cryoprotectant

Procedure:

  • Complex Formation: Incubate the protein with a molar excess of the compound.

  • Crystallization Screening: Set up crystallization trials using various precipitants, buffers, and additives.

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection: Cryo-cool the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure to visualize the electron density corresponding to the bound compound.

Workflow for Structure-Based Drug Design

SBDD_Workflow Target_Validation Target Validation Crystallography X-ray Crystallography Target_Validation->Crystallography SAR_by_NMR SAR by NMR Target_Validation->SAR_by_NMR Computational_Modeling Computational Modeling (Docking, MD Simulations) Crystallography->Computational_Modeling SAR_by_NMR->Computational_Modeling Synthesis Synthesis of Analogs Computational_Modeling->Synthesis Biological_Testing Biological Testing (Affinity, Potency, Selectivity) Synthesis->Biological_Testing Biological_Testing->Computational_Modeling Iterative Cycle Lead_Optimization Lead Optimization Biological_Testing->Lead_Optimization

Caption: Iterative cycle of structure-based drug design.

Fragment-Based Screening and Lead Expansion

Fragment-based drug discovery (FBDD) is an alternative or complementary approach to HTS.[23][24][25] It involves screening small, low-molecular-weight fragments that bind weakly to the target. These fragments can then be grown or linked to generate more potent leads.[24][25]

Protocol: Fragment Screening using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Materials:

  • Purified target protein

  • Fragment library

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument

Procedure:

  • Assay Setup: In a 96- or 384-well PCR plate, mix the protein, dye, and individual fragments.

  • Thermal Denaturation: Gradually increase the temperature in the real-time PCR instrument and monitor the fluorescence.

  • Data Acquisition: The dye fluoresces upon binding to hydrophobic regions of the unfolding protein.

  • Data Analysis: Determine the Tm for the protein in the presence of each fragment. A significant increase in Tm indicates fragment binding and stabilization of the protein.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

SAR studies involve systematically modifying the chemical structure of the hit compound and evaluating the impact on its biological activity.[14] The goal is to identify the key functional groups responsible for potency and selectivity and to improve pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[15][17]

Lead Optimization Strategies:

  • Modification of the Propanoic Acid Chain: Altering the length and acidity of the carboxylic acid group can impact solubility and interactions with the target.

  • Substitution on the Benzodioxin Ring: Adding substituents to the aromatic ring can enhance binding affinity through additional interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Bioisosteric Replacement: Replacing the thioether linkage with other groups (e.g., ether, amine) can modulate the compound's metabolic stability and conformational flexibility.

Workflow for Lead Optimization

Lead_Optimization_Workflow Hit_Compound Initial Hit Compound (3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Compound->SAR_Analysis ADME_Tox_Profiling ADME/Toxicity Profiling SAR_Analysis->ADME_Tox_Profiling ADME_Tox_Profiling->SAR_Analysis Iterative Optimization In_Vivo_Efficacy In Vivo Efficacy Studies ADME_Tox_Profiling->In_Vivo_Efficacy Preclinical_Candidate Preclinical Candidate In_Vivo_Efficacy->Preclinical_Candidate

Caption: The lead optimization phase of drug discovery.

Conclusion

The journey of a small molecule from a preliminary hit to a viable drug candidate is a complex, multidisciplinary endeavor. This guide has provided a framework for the systematic evaluation and optimization of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid within a target-based drug design strategy. By employing a combination of high-throughput screening, biophysical characterization, structural biology, and medicinal chemistry, researchers can unlock the therapeutic potential of this and other novel chemical entities.

References

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. [Link]

  • Wlodawer, A., Dauter, Z., & Shabalin, I. G. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(8), 841-854. [Link]

  • Al-Otaibi, M. S., Al-Ghamdi, S. A., Al-Zahrani, A. A., Al-Onazi, W. A., & Al-Harbi, L. H. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 113-124. [Link]

  • Patsnap. (2025, May 21). What are the methods of lead optimization in drug discovery? Patsnap Synapse. [Link]

  • Zhu, F., Qin, C., Tao, L., Liu, X., Shi, Z., Ma, X., ... & Hou, T. (2014). Strategies for the optimization of natural leads to anticancer drugs or drug candidates. Current medicinal chemistry, 21(4), 457-474. [Link]

  • Kobe, B., & Guss, J. M. (2007). The future of crystallography in drug discovery. Current opinion in structural biology, 17(5), 633-639. [Link]

  • An, S., & Chen, Z. (2016). High throughput screening of small molecule library: procedure, challenges and future. Protein & cell, 7(6), 382-386. [Link]

  • Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools. [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?[Link]

  • Melchiorre, C., Brasili, L., Giardinà, D., Gulini, U., & Quaglia, W. (1990). Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on alpha-adrenoreceptor blocking activity. Journal of medicinal chemistry, 33(9), 2403-2408. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). High-throughput RT-PCR for small-molecule screening assays. Current protocols in chemical biology, 2(4), 235-251. [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved March 12, 2024, from [Link]

  • Verma, S., Singh, S., & Kumar, A. (2018). A Review on Crystallography and Its Role on Drug Design. Journal of Pharmaceutical Research and Innovation, 1(1), 1-5. [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute. Retrieved March 12, 2024, from [Link]

  • Photonics Spectra. (2012, February 15). SPR Provides a Boost to Drug Discovery and Development. [Link]

  • Pigini, M., Brasili, L., Gentili, F., Giannella, M., & Melchiorre, C. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of medicinal chemistry, 42(14), 2635-2642. [Link]

  • Tecan. (n.d.). Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery. Tecan Journal. Retrieved March 12, 2024, from [Link]

  • Wang, Z., Lee, S., & Chen, J. K. (2013). High-throughput screening assays to identify small molecules preventing photoreceptor degeneration caused by the rhodopsin P23H mutation. Methods in molecular biology (Clifton, N.J.), 935, 149-163. [Link]

  • Bonifazi, A., Cateni, C., Cilibrizzi, A., Ielo, L., Laghezza, A., Piazzi, L., ... & Melchiorre, C. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584-588. [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved March 12, 2024, from [Link]

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  • Technology Networks. (2022, April 19). Expediting Drug Discovery Using Novel Target-Based Approaches. [Link]

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  • Khan, M. A., & Yousuf, S. (2017). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors. Novel Approaches in Drug Designing & Development, 2(2), 1-7. [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, step-by-step protocols, and FAQ-style resolutions for researchers experiencing low yields or poor purity when synthesizing 3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoic acid.

Mechanistic Overview & Diagnostic Workflow

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoic acid typically proceeds via one of two primary routes: the Nucleophilic Substitution (SN2) of 3-halopropanoic acids or the Thia-Michael Conjugate Addition to acrylic acid. Understanding the mechanistic branching of these routes is critical for diagnosing yield loss.

ReactionPathway Thiol 2,3-Dihydro-1,4-benzodioxine-6-thiol (Electron-Rich Nucleophile) Base Base Addition (NaOH or Et3N) Thiol->Base Thiolate Thiolate Anion (Highly Reactive) Base->Thiolate Elec1 3-Chloropropanoic Acid (SN2 Pathway) Thiolate->Elec1 Substitution Elec2 Acrylic Acid (Thia-Michael Pathway) Thiolate->Elec2 Conjugate Addition Disulfide Disulfide Dimer (Oxidative Byproduct) Thiolate->Disulfide O2 Exposure Product 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (Target Product) Elec1->Product Elec2->Product

Mechanistic pathways for 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid synthesis.

Troubleshooting Start Low Yield Detected in Target Synthesis CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS MassDimer High [M+H]+ for Disulfide Dimer CheckLCMS->MassDimer Oxidation MassSM High Unreacted Thiol or Acrylic Acid CheckLCMS->MassSM Incomplete Rxn MassAqueous Product Lost in Aqueous Waste CheckLCMS->MassAqueous Poor Isolation FixDimer Implement Strict Schlenk Conditions & Degas Solvents MassDimer->FixDimer FixSM Optimize Base pKa or Lower Temperature MassSM->FixSM FixAqueous Adjust Workup pH to 1-2 Extract with EtOAc MassAqueous->FixAqueous

Diagnostic decision tree for troubleshooting low yields in thioether synthesis.

Frequently Asked Questions (FAQs) & Causality

Q1: Why is my LC-MS showing a massive peak for the disulfide dimer instead of the target product?

  • Causality: The 2,3-dihydro-1,4-benzodioxine ring is strongly electron-donating. This increases the electron density on the thiolate sulfur, significantly lowering its oxidation potential. Even trace amounts of dissolved oxygen in the reaction matrix will rapidly oxidize the highly reactive thiolate to the corresponding diaryl disulfide.

  • Resolution: Implement strict Schlenk techniques. Degas all solvents (water, ethanol, or DMF) by sparging with argon or nitrogen for at least 30 minutes prior to use. Adding a catalytic amount of a reducing agent (e.g., dithiothreitol or TCEP) can reduce formed disulfide back to the thiol in situ.

Q2: I am using the Thia-Michael addition route with acrylic acid. The reaction stalls at 50-60% conversion. Why?

  • Causality: The Thia-Michael addition is a thermodynamically driven, reversible reaction (Retro-Michael). At elevated temperatures (>60°C) or with excessively strong bases, the equilibrium shifts backward, regenerating the starting materials[1]. Furthermore, acrylic acid can undergo base-catalyzed polymerization, consuming the electrophile.

  • Resolution: Shift to kinetic control. Run the reaction at room temperature (20-25°C) using a mild, nucleophilic base such as triethylamine (Et3N) or catalytic DBU, rather than NaOH[2]. Ensure a slight stoichiometric excess of acrylic acid (1.1 - 1.2 eq) to drive the equilibrium forward[3].

Q3: When using 3-chloropropanoic acid, I get high conversion by TLC, but my isolated yields are below 40%. Where is my product?

  • Causality: This is a classic isolation failure. The target molecule contains a carboxylic acid moiety (pKa ~4.5). In the basic reaction mixture (pH > 10), the product exists as a highly water-soluble sodium salt. If the aqueous phase is not acidified sufficiently during workup, the product will not partition into the organic extraction solvent.

  • Resolution: Chill the aqueous mixture to 0-5°C and slowly add concentrated HCl (6.0 M) until the pH reaches 1.5 to 2.0[4]. The product will often precipitate directly. If it oils out, extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

Q4: Can hydrolysis of 3-chloropropanoic acid compete with the thioether formation?

  • Causality: Yes. In strong aqueous bases (like 1M NaOH) at elevated temperatures, the hydroxide ion acts as a competing nucleophile, displacing the chloride to form 3-hydroxypropanoic acid. This consumes the alkylating agent, leaving unreacted thiol.

  • Resolution: Add the 3-chloropropanoic acid dropwise to the thiolate solution at 0°C to suppress the competing hydrolysis, then allow it to warm to room temperature[4].

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow one of the two optimized protocols below.

Protocol A: Nucleophilic Substitution (3-Chloropropanoic Acid Route)

Best for scale-up and utilizing inexpensive inorganic bases.

  • Preparation: Charge a 250 mL round-bottom flask with a magnetic stir bar. Add aqueous NaOH (25 mL, 1.0 M) and aqueous Na2CO3 (25 mL, 1.0 M). Sparge the solution with Argon for 30 minutes to remove dissolved oxygen[4].

  • Thiolate Formation: Dissolve 2,3-dihydro-1,4-benzodioxine-6-thiol (50 mmol) in degassed ethanol (30 mL). Add this dropwise to the basic solution at 0°C under an Argon atmosphere.

  • Alkylation: Dissolve 3-chloropropanoic acid (51 mmol) in degassed water (20 mL). Add this dropwise to the reaction mixture at 0°C to prevent premature hydrolysis of the chloride.

  • Reaction: Stir at room temperature for 2 hours, then heat to reflux (approx. 85°C) for 12 hours[4].

  • Workup: Cool to room temperature and remove ethanol under reduced pressure. Chill the remaining aqueous phase to 0°C and strongly acidify with conc. HCl to pH 1.5-2.0.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 40 mL). Combine organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

Protocol B: Thia-Michael Addition (Acrylic Acid Route)

Best for atom economy (Green Chemistry) and avoiding high temperatures.

  • Preparation: In a 100 mL Schlenk flask, dissolve 2,3-dihydro-1,4-benzodioxine-6-thiol (10 mmol) in anhydrous dichloromethane (20 mL) under Argon.

  • Base Addition: Add catalytic 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 1 mol%) or triethylamine (0.5 mmol)[2].

  • Michael Acceptor Addition: Add acrylic acid (11 mmol, 1.1 eq) dropwise at room temperature (20-25°C). Do not heat the reaction, as this promotes the retro-Michael reaction[1].

  • Reaction: Stir at room temperature for 4-6 hours. Monitor completion via LC-MS (look for the disappearance of the thiol mass).

  • Workup: Wash the organic layer with 1M HCl (2 × 20 mL) to remove the organic base, then with brine. Dry over Na2SO4 and concentrate under vacuum to yield the pure product[3].

Quantitative Data & Troubleshooting Matrix

Use the following table to compare the expected outcomes and risks associated with each synthetic route.

Synthetic RouteReagentsBase / CatalystTempExpected YieldPrimary Impurity Risk
Nucleophilic Substitution 3-Chloropropanoic acidNaOH / Na2CO3Reflux (85°C)75 - 85%Disulfide dimer, 3-hydroxypropanoic acid
Thia-Michael Addition Acrylic acidDBU or Et3NRT (20-25°C)85 - 95%Unreacted starting materials (Retro-Michael)

References

  • One-Pot Synthesis of Thiochromen-4-ones
  • Dynamic Thiol–Michael Chemistry for Thermoresponsive Rehealable and Malleable Networks.
  • Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene.
  • Thia-Michael Addition: An Emerging Strategy in Organic Synthesis.

Sources

Technical Support Center: Solubilization of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid presents a unique solubilization challenge for drug development professionals. The molecule combines a highly lipophilic, rigid 1,4-benzodioxin core, a hydrophobic thioether linkage, and a weakly acidic propanoic acid moiety.

As a Senior Application Scientist, I have structured this guide to move beyond basic trial-and-error. Below, you will find mechanistically grounded, self-validating protocols designed to ensure thermodynamic stability and high bioavailability in aqueous media[1].

Section 1: Physicochemical Profiling & Causality

To rationally design a solubilization strategy, we must first deconstruct the molecule's physicochemical barriers. Understanding the causality behind its insolubility dictates the formulation approach.

Table 1: Physicochemical Properties and Targeted Solubilization Strategies

Structural MoietyPhysicochemical PropertySolubilization BarrierTargeted Strategy
1,4-Benzodioxin Ring High lipophilicity, rigid planar structureHigh crystal lattice energy, poor aqueous solvationCyclodextrin complexation (HP-β-CD)[], Cosolvency
Thioether (-S-) Linkage Hydrophobic, oxidation-proneRepels water molecules, chemical instability in solutionAntioxidant addition, Inert atmosphere processing
Propanoic Acid Weak acid (Estimated pKa ~4.5)Unionized at gastric/low pH, leading to precipitationpH adjustment (pH > 6.5), In situ salt formation[1]

Section 2: Validated Solubilization Protocols

Every protocol below is designed as a self-validating system , meaning it includes built-in analytical checks to confirm success before moving to the next step.

Protocol A: pH-Driven Solubilization (In Situ Sodium Salt Formation)

Causality: The propanoic acid group has an estimated pKa of ~4.5. In pure water (pH ~5.5) or acidic media, the molecule remains unionized, maximizing crystal lattice energy. By raising the pH above 6.5, we ionize the carboxylic acid, drastically increasing ion-dipole interactions with water[1].

  • Suspension: Suspend 100 mg of the API in 10 mL of deionized water (the suspension will be cloudy).

  • Titration: Dropwise, add 0.1 M NaOH under continuous magnetic stirring. Monitor the pH continuously with a calibrated probe.

  • Equilibration: Once the pH reaches 6.5–7.0, the suspension should transition to a clear solution.

    • Validation Check: If particulates remain at pH 7.5, the saturation point of the salt has been exceeded; add 2 mL of water to dissolve the remaining solid.

  • Filtration: Filter the clear solution through a 0.22 µm PTFE syringe filter to remove any unreacted free acid.

  • Isolation: Lyophilize the filtrate to isolate the thermodynamically stable sodium salt for future reconstitution.

Protocol B: Cyclodextrin Inclusion Complexation (HP-β-CD)

Causality: The 1,4-benzodioxin ring fits optimally into the hydrophobic cavity of β-cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred over native β-CD due to its superior aqueous solubility and lower nephrotoxicity[]. The complexation sequesters the hydrophobic moiety while presenting a hydrophilic exterior to the aqueous bulk[].

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a 50 mM phosphate buffer (pH 7.4).

  • Addition: Add an excess amount (e.g., 50 mg) of the API to 5 mL of the HP-β-CD solution.

  • Complexation: Stir the suspension at 25°C for 48 hours to ensure equilibrium is reached.

    • Validation Check: Perform UV-Vis spectroscopy on aliquots at 24h and 48h; complexation is complete when the absorbance plateaus[3].

  • Separation: Centrifuge at 10,000 rpm for 15 minutes to pellet the uncomplexed API.

  • Recovery: Decant the supernatant and lyophilize to obtain the solid inclusion complex.

HPBCD_Workflow Step1 Prepare 20% w/v HP-β-CD in pH 7.4 Buffer Step2 Add Excess API (Benzodioxin Propanoic Acid) Step1->Step2 Step3 Stir at 25°C for 48h (Equilibration) Step2->Step3 Validation Validation Check: UV-Vis Absorbance Plateau? Step3->Validation Validation->Step3 No Step4 Centrifuge at 10,000 rpm (Remove uncomplexed API) Validation->Step4 Yes Step5 Lyophilize Supernatant (Solid Inclusion Complex) Step4->Step5

Experimental workflow and validation loop for HP-β-CD inclusion complexation.

Protocol C: Cosolvency System (PEG 400 / Water)

Causality: Cosolvents like PEG 400 reduce the dielectric constant of the aqueous vehicle. This lowers the energy penalty required for the water molecules to form a cavity around the hydrophobic thioether-benzodioxin moiety, accentuating hydrophobic interaction mechanisms[4]. PEG 400 is highly effective for poorly soluble lipophilic acids[5].

  • Primary Solvation: Weigh 50 mg of the API and dissolve it completely in 2 mL of pure PEG 400 under gentle heating (40°C)[4].

    • Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete solvation of the benzodioxin core.

  • Aqueous Titration: Slowly titrate 8 mL of aqueous buffer (pH 7.4) into the PEG 400 solution under high-shear mixing (1000 rpm) to prevent localized supersaturation and precipitation[5].

  • Monitoring: Store at room temperature and monitor for 24 hours to ensure no metastable crystal growth occurs.

Section 3: Troubleshooting Guide & FAQs

Q: Why does the compound precipitate when diluted in simulated gastric fluid (SGF) or cell culture media? A: This is a classic pH-shift precipitation. The propanoic acid moiety becomes protonated and unionized at the low pH of SGF (pH 1.2), drastically reducing its solubility[1]. Workaround: Formulate the API as a solid dispersion or an inclusion complex with HP-β-CD, which physically shields the lipophilic benzodioxin core from the bulk solvent regardless of the ionization state of the carboxylic acid[].

Q: The HP-β-CD complex forms, but the overall solubility gain is lower than expected. How can I optimize this? A: Cyclodextrin complexation is an equilibrium process. If the solubility gain is insufficient, you can induce a synergistic effect by adding a small amount of a water-soluble polymer (e.g., 0.1% w/v Poloxamer-188 or HPMC) or a cosolvent[3]. These ternary complexes stabilize the cyclodextrin-drug interaction by reducing the ability of the aqueous system to squeeze out non-polar solutes[3].

Q: I am seeing degradation (a secondary peak in HPLC) during hot-melt extrusion or prolonged aqueous storage. What is the workaround? A: The thioether (-S-) linkage is highly susceptible to oxidation, forming a sulfoxide or sulfone derivative under thermal stress or in the presence of dissolved oxygen. Workaround: Purge all aqueous solvents with Argon gas prior to formulation. If using hot-melt extrusion, add a lipophilic antioxidant (e.g., BHT or Vitamin E TPGS) at 0.1% w/w to protect the thioether bond.

Section 4: Formulation Decision Matrix

Use the logical workflow below to select the optimal solubilization strategy based on your downstream assay requirements.

DecisionMatrix N1 Target: Solubilize Benzodioxin Propanoic Acid N2 Is physiological pH (> 6.5) acceptable? N1->N2 N3 pH Adjustment / Salt Formation (NaOH/KOH buffer) N2->N3 Yes N4 Is organic solvent toxicity a concern? N2->N4 No N5 Cosolvency System (PEG 400 / PG) N4->N5 No (Analytical/IV) N6 Inclusion Complexation (HP-β-CD) N4->N6 Yes (In vivo/Cell assay)

Decision tree for selecting a solubilization strategy based on assay constraints.

References

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent . ResearchGate.3

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs . Auctores. 1

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug . Asian Journal of Pharmaceutics. 5

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach . SciSpace. 4

  • Cyclodextrin Solutions for API Solubility Boost . BOC Sciences.

Sources

Technical Support Center: Stabilization & Storage of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the critical stability challenges associated with 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. This guide moves beyond basic instructions to explain the causality of degradation, ensuring your experimental designs are robust, reproducible, and scientifically grounded.

Mechanistic FAQ: Understanding the Vulnerability

Q1: Why is this specific molecule so highly susceptible to oxidation compared to other thioethers? A1: The instability is fundamentally driven by its electronic structure. The 1,4-benzodioxin ring acts as a powerful electron-donating group (EDG). The oxygen atoms within the benzodioxin ring donate electron density into the aromatic system via resonance, which subsequently enriches the electron density on the conjugated sulfur atom.

Thioether oxidation occurs via a heterolytic process involving the nucleophilic attack of the sulfur atom onto the electrophilic oxygen of peroxides or reactive oxygen species (ROS) . Because the benzodioxin moiety makes the sulfur atom exceptionally nucleophilic, the activation energy for this attack is significantly lowered. This makes the molecule highly reactive toward even trace amounts of atmospheric oxygen or solvent-borne peroxides .

Q2: What are the primary degradation products, and how do I definitively detect them? A2: The thioether linkage (-S-) oxidizes sequentially. The first and most rapid step is the formation of a sulfoxide (-S(=O)-), which adds exactly +16 Da to the parent mass. Prolonged exposure to ROS will further oxidize the sulfoxide to a sulfone (-S(=O)2-), adding +32 Da.

  • Detection: Use LC-MS (Liquid Chromatography-Mass Spectrometry). The sulfoxide will typically appear as a closely eluting, slightly more polar peak relative to the parent compound on a reverse-phase C18 column.

Troubleshooting Guide: Identifying Storage Failures

Scenario A: The compound degrades in the solid state despite being stored at -20°C.
  • Root Cause: Autoxidation driven by trace oxygen in the vial headspace or residual peroxides from the crystallization/lyophilization solvent (e.g., THF or diethyl ether).

  • Causality & Solution: Lowering the temperature to -20°C slows down reaction kinetics but does not eliminate the oxidant. If O₂ or peroxides are present, oxidation will still proceed over weeks or months. The solution is to transition to -80°C storage (kinetic arrest) and implement a strict Argon backfilling protocol . Argon is heavier than nitrogen and provides a superior, dense protective blanket that physically displaces headspace oxygen.

Scenario B: Rapid degradation observed when formulated in aqueous biological buffers (e.g., PBS).
  • Root Cause: Transition metal-catalyzed peroxide decomposition. Trace metals (Fe²⁺, Cu²⁺) present in standard buffer salts catalyze the decomposition of dissolved oxygen and trace peroxides into highly reactive hydroxyl radicals via Fenton-like chemistry.

  • Causality & Solution: To break this catalytic cycle, formulate the buffer with 1 mM EDTA to chelate transition metals. Additionally, incorporate L-Methionine (10–50 mM) as a "sacrificial antioxidant." Methionine contains a natural thioether group that competitively scavenges ROS, acting as a molecular decoy to protect your target molecule from nucleophilic attack .

Quantitative Data: Oxidation Kinetics & Storage Efficacy

The following table summarizes the expected stability profiles (half-lives) of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid under various storage and formulation conditions.

Storage ConditionStateAtmosphereProtective AdditivesEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Room Temp (25°C)SolutionAirNone< 24 hoursRapid autoxidation (ROS)
4°CSolutionAirNone3–5 daysAutoxidation
4°CSolutionArgon1 mM EDTA, 10 mM Met> 6 monthsSuppressed (Scavenged)
-20°CSolidAirNone2–3 monthsSlow autoxidation
-80°C Solid Argon None > 2 years Kinetic arrest

Visualizing the Mechanisms

Pathway Thioether 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio) propanoic acid Sulfoxide Sulfoxide (+16 Da) Thioether->Sulfoxide Nucleophilic Attack (Fast) ROS Peroxides / ROS / O2 ROS->Sulfoxide Sulfone Sulfone (+32 Da) Sulfoxide->Sulfone Further Oxidation (Slow) Intervention Interventions: Argon, EDTA, Methionine Intervention->ROS Scavenges/Inhibits

Fig 1. Thioether oxidation pathway to sulfoxide/sulfone and targeted stabilization interventions.

Workflow Step1 1. Lyophilization (Remove H2O) Step2 2. Amber Vial (Block UV) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE Seal (Prevent Ingress) Step3->Step4 Step5 5. Store at -80°C (Kinetic Arrest) Step4->Step5

Fig 2. Self-validating workflow for the long-term solid-state storage of oxidation-labile compounds.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system , meaning the workflow includes built-in analytical checks to confirm success before proceeding to long-term storage or in vivo use.

Protocol 1: Lyophilization and Inert Gas Backfilling (Solid State Storage)

Purpose: To eliminate moisture and oxygen, the two primary drivers of thioether autoxidation.

  • Pre-Storage Validation: Analyze a 10 µg aliquot via LC-MS to establish a baseline purity chromatogram. Confirm the absence of the +16 Da sulfoxide peak.

  • Lyophilization: Dissolve the compound in HPLC-grade water/acetonitrile (peroxide-free) and lyophilize for 48 hours to ensure complete removal of water. Hydrolysis and trace moisture can facilitate peroxide mobility.

  • Vial Transfer: Transfer the dry powder into an amber glass vial. Causality: Amber glass blocks UV light, preventing the homolytic cleavage of trace O-O bonds that generate aggressive radical species.

  • Argon Purging: Insert an Argon gas line into the vial. Purge gently for 60 seconds. Argon, being denser than air, will pool at the bottom and displace oxygen.

  • Sealing: Cap immediately with a PTFE-lined septum cap (PTFE is impermeable to oxygen, unlike standard silicone) and wrap the seal tightly with Parafilm.

  • Storage & Post-Validation: Store at -80°C. After 30 days, pull a representative "dummy" vial and run LC-MS against the baseline chromatogram to validate the integrity of your storage system.

Protocol 2: Preparation of Oxidation-Resistant Liquid Formulations

Purpose: To protect the compound during aqueous experiments or dosing.

  • Buffer Degassing: Sparge your chosen biological buffer (e.g., PBS) with Argon for 30 minutes to strip dissolved oxygen.

  • Additive Integration: Add 1 mM EDTA and 20 mM L-Methionine to the buffer. Causality: EDTA chelates Fenton-active metals, while Methionine acts as a sacrificial thioether.

  • Spike-In Validation Test: Before formulating your precious compound, take a 1 mL aliquot of the buffer, add a known standard thioether, and spike it with 0.001% H₂O₂. Measure the degradation rate via HPLC. If the standard remains stable for >24 hours, the antioxidant capacity of the buffer is validated.

  • Formulation: Dissolve 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid into the validated buffer immediately prior to the experiment. Keep the solution on ice and protected from light during use.

References

  • Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. MDPI Catalysts.[Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PubMed Central (PMC).[Link]

  • Sulfur Switches for Responsive Peptide Materials. PubMed Central (PMC).[Link]

  • Exploring and Exploiting Ribonuclease 1: from Protein Biochemistry to Protein Engineering. MIT DSpace.[Link]

Technical Support Center: Optimizing HPLC Retention for 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the HPLC analysis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for method development, optimization, and troubleshooting. Drawing from extensive field experience and established chromatographic principles, this document will explain the causality behind experimental choices to ensure scientifically sound and reproducible results.

Analyte Properties & Initial Method Considerations

Understanding the physicochemical properties of the target analyte is the foundational step in developing a robust HPLC method. 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is a multifaceted molecule, and its behavior on a reversed-phase column is dictated by its key structural features.

Chemical Structure:

Key Physicochemical Properties:

PropertyEstimated ValueImplication for HPLC Method Development
pKa ~4.5 - 5.0The carboxylic acid group will be ionized at neutral or basic pH. To ensure consistent retention and good peak shape in reversed-phase chromatography, the mobile phase pH must be controlled.[1][2]
logP ~2.5 - 3.5The molecule possesses moderate hydrophobicity, making it well-suited for analysis on C18 or C8 stationary phases.
Key Moieties Carboxylic Acid, Thioether, BenzodioxinThe acidic nature dictates pH control. The thioether linkage can, in some cases, interact with the stationary phase or be susceptible to oxidation. The benzodioxin group contributes to its hydrophobicity and UV absorbance.

Based on these properties, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The primary challenge will be controlling the ionization of the propanoic acid group to achieve reproducible retention and symmetrical peak shapes.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of acidic compounds like the target analyte.

Q1: My peak is tailing significantly. What is the most likely cause and how do I fix it?

A1: Peak tailing for an acidic analyte is most often caused by secondary interactions between the ionized analyte (carboxylate) and active sites on the silica-based stationary phase, particularly residual silanol groups.[3][4][5] At a mobile phase pH near or above the analyte's pKa, a portion of the analyte is in its anionic form, which can interact strongly with these silanols, leading to a distorted peak shape.

Primary Solution: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa (e.g., pH 2.5-3.0).[1][5][6] This ensures the carboxylic acid is fully protonated (neutral), minimizing silanol interactions and promoting a single, well-defined retention mechanism based on hydrophobicity.

Q2: My retention times are drifting and are not reproducible. What should I check first?

A2: Retention time instability for an ionizable compound is frequently linked to inadequate mobile phase buffering. If the mobile phase pH is not stable, the ionization state of your analyte will fluctuate, leading to shifts in retention.

Primary Solution: Ensure your mobile phase contains an appropriate buffer (e.g., 20-50 mM phosphate or acetate) at a pH where it has effective buffering capacity.[4][7] Also, verify that your pump is delivering a consistent mobile phase composition and that the column temperature is stable and controlled.

Q3: I have very little or no retention of my analyte on a C18 column. Why is this happening?

A3: If you are using a neutral or high pH mobile phase, your analyte will be fully ionized. In this state, it is highly polar and will have very little affinity for the non-polar C18 stationary phase, causing it to elute at or near the solvent front.[2]

Primary Solution: As with peak tailing, acidify your mobile phase (e.g., with 0.1% formic acid or phosphoric acid to a pH of ~2.5-3.0) to suppress ionization.[2][8] This will make the analyte more non-polar and allow it to be retained by the C18 column.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common chromatographic issues.

Symptom Possible Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: Mobile phase pH is too high, causing analyte ionization and interaction with the stationary phase.[3][4]1a. Lower Mobile Phase pH: Adjust pH to 2.5-3.0 using an appropriate acid (e.g., formic, phosphoric).[5] 1b. Use a Modern, End-Capped Column: Employ a high-purity silica column (Type B) that has been thoroughly end-capped to minimize available silanol groups.[6]
2. Column Overload: Injecting too much sample mass onto the column.2a. Reduce Injection Volume/Concentration: Dilute the sample and re-inject.
3. Column Contamination/Void: Buildup of strongly retained impurities or a void at the column inlet.[1][5]3a. Flush the Column: Follow the manufacturer's instructions for a high-organic wash. 3b. Reverse Flush (if permissible): Disconnect from the detector and flush in the reverse direction. 3c. Replace Column: If the problem persists, the column may be compromised.
Peak Fronting 1. Sample Solvent Incompatibility: Sample is dissolved in a solvent much stronger than the mobile phase.[3]1a. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.
2. Column Overload (Concentration): High concentration of sample injected.2a. Dilute the Sample: Reduce the concentration of the injected sample.
Unstable Retention Times 1. Inadequate Buffering: Mobile phase pH is not stable.[4]1a. Add/Increase Buffer Concentration: Use a buffer like phosphate or acetate at a concentration of 20-50 mM. Ensure the pH is within the buffer's effective range.
2. Inconsistent Mobile Phase Composition: Pump is not mixing solvents correctly.2a. Prime and Purge Pump: Ensure all solvent lines are free of air bubbles. 2b. Check Pump Performance: Run a pump diagnostic test if available.
3. Temperature Fluctuations: Column temperature is not controlled or is unstable.3a. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) for improved reproducibility.
Low Sensitivity / Small Peak 1. Poor UV Absorbance: Detection wavelength is not optimal for the analyte.1a. Determine λmax: Use a diode array detector (DAD) to find the wavelength of maximum absorbance for the analyte.
2. Analyte Degradation: The thioether moiety may be susceptible to oxidation.2a. Use Freshly Prepared Samples/Mobile Phases: Minimize the time samples are left on the autosampler.

Step-by-Step Optimization Protocols

Protocol 4.1: Mobile Phase pH Screening for Optimal Peak Shape

This protocol aims to identify the optimal mobile phase pH to achieve a symmetrical peak by controlling the ionization of the propanoic acid group.

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase A2: 25mM Potassium Phosphate in Water, adjusted to pH 4.5 with phosphoric acid.

    • Mobile Phase A3: 25mM Potassium Phosphate in Water, adjusted to pH 7.0.

    • Mobile Phase B: Acetonitrile

  • Initial HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Gradient: 50% B to 90% B over 10 minutes

    • Detection: UV at 254 nm (or predetermined λmax)

    • Injection Volume: 10 µL

  • Execution:

    • Equilibrate the system thoroughly with the 50:50 mix of A1:B.

    • Inject the analyte standard.

    • Repeat the run using mobile phases A2 and A3, ensuring proper column equilibration between each change.

    • Compare the chromatograms. The peak shape should be significantly more symmetrical at the low pH (Mobile Phase A1).[3][5]

    • Calculate the tailing factor for the peak under each condition. A value closest to 1.0 indicates the optimal pH.

Protocol 4.2: Gradient Optimization for Resolution and Run Time

Once the optimal pH is determined (e.g., using 0.1% Formic Acid), this protocol optimizes the acetonitrile gradient to achieve the desired retention and separation from any impurities.

  • Perform Scouting Gradients:

    • Run 1 (Fast Scout): 5% to 95% Acetonitrile over 10 minutes. This will determine the approximate organic concentration at which the analyte elutes.

    • Run 2 (Shallow Gradient): Based on the elution time from Run 1, create a shallower gradient around that point. For example, if the analyte eluted at 6 minutes (corresponding to ~50% Acetonitrile), run a new gradient from 40% to 60% Acetonitrile over 10 minutes.

  • Fine-Tune the Gradient:

    • Adjust the start and end percentages of the gradient to ensure the analyte is well-retained (k > 2) but elutes within a reasonable time.

    • The goal is a retention time that is stable and provides good resolution from other components in the sample matrix.[9]

  • Finalize Method:

    • Once the optimal gradient is established, add a high-organic wash step (e.g., 95% Acetonitrile for 2-3 minutes) at the end of each run to clean the column.

    • Include a re-equilibration step back to the initial conditions before the next injection.

Visualization & Workflows

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

This diagram outlines the logical steps to diagnose and correct issues with peak asymmetry.

G Start Poor Peak Shape (Tailing or Fronting) CheckOverload Is Sample Overloaded? Start->CheckOverload Start Diagnosis CheckSolvent Is Sample Solvent Stronger than Mobile Phase? CheckOverload->CheckSolvent No ReduceConc Solution: Reduce Sample Concentration/ Injection Volume CheckOverload->ReduceConc Yes CheckpH Is Mobile Phase pH > 3.0? CheckSolvent->CheckpH No MatchSolvent Solution: Dissolve Sample in Mobile Phase CheckSolvent->MatchSolvent Yes CheckColumn Is Column Old or Contaminated? CheckpH->CheckColumn No AdjustpH Solution: Lower Mobile Phase pH to ~2.5-3.0 with Acid CheckpH->AdjustpH Yes ReplaceColumn Solution: Flush or Replace Column CheckColumn->ReplaceColumn Yes

Caption: A troubleshooting workflow for diagnosing and resolving peak shape issues in HPLC.

Diagram 2: Method Development Strategy

This diagram illustrates the systematic process for developing a robust HPLC method for the target analyte.

G Start Start: Method Development for 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid SelectColumn Step 1: Select Column (e.g., C18, 4.6x150mm) Start->SelectColumn OptimizepH Step 2: Optimize Mobile Phase pH (Target pH 2.5-3.0 for Peak Shape) SelectColumn->OptimizepH OptimizeGradient Step 3: Optimize Organic Gradient (Acetonitrile vs. Water) OptimizepH->OptimizeGradient OptimizeTemp Step 4: Optimize Temperature (e.g., 30-40°C for Reproducibility) OptimizeGradient->OptimizeTemp Validate Step 5: Method Validation (Linearity, Precision, Accuracy) OptimizeTemp->Validate FinalMethod Final Robust HPLC Method Validate->FinalMethod

Caption: A systematic workflow for HPLC method development and optimization.

References

  • ResearchGate. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Available from: [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. Available from: [Link]

  • Restek. HPLC Troubleshooting Guide. Available from: [Link]

  • Shimadzu UK Limited. HPLC Troubleshooting - Tailing Peaks. Available from: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • MDPI. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Available from: [Link]

  • Ovid. Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. Available from: [Link]

  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. Available from: [Link]

  • Academia.edu. Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. Available from: [Link]

  • PMC. Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Available from: [Link]

  • ResearchGate. What are the best conditions for separating propionic acid from the bacterial broth using HPLC? Available from: [Link]

  • PubMed. Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. Available from: [Link]

  • American Laboratory. Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software. Available from: [Link]

  • SIELC Technologies. Separation of Propionic acid on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]methyl]benzoic acid. Available from: [Link]

  • PMC. A simple method for HPLC retention time prediction: linear calibration using two reference substances. Available from: [Link]

  • LCGC International. The Perfect Method: Part 3: Adjusting Retention. Available from: [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. Available from: [Link]

  • NIST WebBook. Propanoic acid, 3,3'-thiobis-, didodecyl ester. Available from: [Link]

Sources

Technical Support Center: Recrystallization of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. The focus of this document is to provide a comprehensive resource for the purification of this compound via recrystallization. This guide offers troubleshooting advice, frequently asked questions, and a detailed experimental protocol to address common challenges encountered during the purification process.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the recrystallization of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid.

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: This is a common issue that can arise from a few factors. Firstly, ensure you are using a sufficient volume of solvent. The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[1] If the solid remains undissolved at the solvent's boiling point, you may need to incrementally add more solvent. However, be cautious not to add too much, as this is a frequent cause of failed crystallization upon cooling.[2] If solubility remains an issue, the chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[3][4] Consider a solvent with a polarity more similar to the solute. Given the structure of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, which has both polar (carboxylic acid) and moderately non-polar (benzodioxin and thioether) moieties, solvents like ethanol, isopropanol, or acetone, or a mixed solvent system (e.g., ethanol/water), could be effective.[5]

Q2: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A2: The absence of crystal formation upon cooling often indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:

  • Induce Nucleation: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If available, add a single, pure crystal of the target compound to the solution. This "seed" will act as a template for crystal formation.[2]

  • Reduce Solvent Volume: It is highly likely that too much solvent was added initially.[2] Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Allow the more concentrated solution to cool slowly again.

  • Ice Bath: Once the solution has reached room temperature, placing it in an ice-water bath can further decrease the solubility of the compound and promote crystallization.[3]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[6] This is often due to the solution being too concentrated or cooling too rapidly. To remedy this:

  • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[6]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling. Very slow cooling favors the formation of well-defined crystals over an oil.[2]

  • Change Solvents: Consider a solvent with a lower boiling point.[7]

Q4: The recrystallized product is still impure. What went wrong?

A4: Impurities in the final product can result from several factors:

  • Ineffective Solvent Choice: The chosen solvent may not have adequately differentiated between the desired compound and the impurities. An ideal solvent will either keep impurities dissolved at all temperatures or not dissolve them at all, even when hot.[4]

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[8] A slower cooling process allows for the selective crystallization of the desired compound.

  • Insufficient Washing: After filtration, the crystals should be washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

Q5: What are the likely impurities in my sample of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid?

A5: The impurities will largely depend on the synthetic route. Common impurities could include:

  • Starting Materials: Unreacted 2,3-dihydro-1,4-benzodioxin-6-thiol or 3-halopropanoic acid derivatives. The synthesis of similar thioethers often involves the reaction of a thiol with an alkyl halide.[9]

  • Byproducts of Thioetherification: The formation of thioesters can be a competing reaction.[10][11] Depending on the reaction conditions, side reactions could lead to various byproducts.

  • Process-Related Impurities: Reagents used in the synthesis, such as bases or catalysts, may be present.[12] Potentially mutagenic impurities are a significant concern in pharmaceutical synthesis.[13]

Experimental Protocol: Recrystallization of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

This protocol provides a step-by-step methodology for the purification of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid.

Solvent Selection

The selection of an appropriate solvent is critical for successful recrystallization.[8] The ideal solvent will have a high temperature coefficient, meaning the compound of interest is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1]

Solvent SystemRationale
Ethanol The carboxylic acid group suggests solubility in polar protic solvents. The benzodioxin and thioether components provide some non-polar character, making ethanol a good starting point.
Isopropanol Similar to ethanol, but its slightly lower polarity may offer different solubility characteristics.
Acetone A polar aprotic solvent that can be effective for moderately polar compounds. Its low boiling point facilitates easy removal.[5]
Ethanol/Water A mixed solvent system can be fine-tuned to achieve the desired solubility profile. The compound should be dissolved in the more soluble solvent (ethanol) first, followed by the addition of the less soluble solvent (water) until turbidity is observed.[3]
Step-by-Step Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. Add a boiling chip and the selected solvent. Heat the mixture to the solvent's boiling point on a hot plate while stirring. Add the hot solvent portion-wise until the solid just dissolves.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[3]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization. Pre-heating the funnel and receiving flask can help.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[8]

  • Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity. Further analysis by methods such as HPLC, GC, or NMR can provide a more quantitative assessment of purity.[14][15][16]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis A Add Crude Solid to Flask B Add Solvent & Heat to Boiling A->B C Add Minimum Hot Solvent to Dissolve B->C D Hot Gravity Filtration (if needed) C->D E Slow Cooling to Room Temperature D->E F Cool in Ice-Water Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Purity Analysis (MP, HPLC, NMR) I->J

Sources

Technical Support Center: Troubleshooting 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of conjugating bulky, hydrophobic payloads. The molecule 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid presents a unique synthetic challenge. While the propanoic acid moiety acts as the reactive center, the bulky 2,3-dihydro-1,4-benzodioxin-6-ylthio group at the beta-position introduces severe steric hindrance and hydrophobicity.

When conjugating this molecule to sterically hindered secondary amines, complex PROTAC linkers, or solid-phase peptide resins, the spatial arrangement of this "Z group" physically obstructs the approach of coupling reagents[1]. Furthermore, the flexibility of the thioether linkage allows the hydrophobic benzodioxin ring to fold back over the activated carboxylate in polar solvents, creating a transient steric shield.

This guide is designed to help you diagnose failures, select the optimal coupling chemistry, and execute self-validating protocols to drive your conjugation to completion.

Part 1: Diagnostic FAQs – Identifying the Bottleneck

Q1: My conjugation yield is extremely low (<10%). How can I confirm that steric hindrance is the primary cause rather than reagent degradation? A1: Differentiating steric hindrance from poor reagent quality is critical. If you are using fresh reagents and still observe sluggish kinetics, steric bulk is likely the culprit. A definitive diagnostic marker is the guanidinylation of your target amine . If you are using a uronium-based coupling reagent (like HATU) and LC-MS analysis reveals a +98 Da (tetramethylguanidinium) adduct on your amine, it means the carboxylic acid activation was successful, but the subsequent amide bond formation was too slow. The unreacted amine instead attacked the excess uronium salt [2].

Q2: Does the choice of solvent impact the steric shielding of the benzodioxin ring? A2: Absolutely. In standard peptide synthesis solvents like Dimethylformamide (DMF), highly hydrophobic groups can undergo "hydrophobic collapse," aggregating and further burying the reactive center. Switching to N-methylpyrrolidone (NMP), which possesses superior solvating properties for hydrophobic moieties, or using a solvent mixture like DCM/DMF/NMP (1:1:1), disrupts this aggregation and exposes the activated ester to the nucleophile [4].

Q3: Should I use a standard carbodiimide (DIC/HOBt) for this conjugation? A3: No. Standard carbodiimides like DIC are often not potent enough to overcome the activation energy barrier of sterically demanding couplings[4]. You must switch to a more powerful in-situ activating reagent, such as a phosphonium salt (PyAOP) or an advanced uronium salt (COMU), which form highly reactive active esters capable of bridging the steric gap [3].

Part 2: Conjugation Troubleshooting Workflow

The following decision tree outlines the logical progression for troubleshooting failed conjugations of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid.

ConjugationTroubleshooting Start Low Conjugation Yield of Benzodioxin Propanoic Acid CheckAmine Is the target amine sterically hindered? Start->CheckAmine AmineYes Yes (e.g., Secondary Amine, Folded Peptide) CheckAmine->AmineYes  Yes AmineNo No (Primary Amine, Highly Accessible) CheckAmine->AmineNo  No HinderedFix Switch to Phosphonium (PyAOP) or COMU AmineYes->HinderedFix Solubility Check Solubility & Aggregation (Visual/LC-MS) AmineNo->Solubility AggYes Hydrophobic Collapse (Cloudy/Gel Formation) Solubility->AggYes  Poor Solvation AggNo Reagent Degradation or Hydrolysis Solubility->AggNo  Clear Solution SolvFix Switch to NMP or DCM/DMF/NMP (1:1:1) AggYes->SolvFix ReagFix Use Fresh HATU/DIPEA Avoid Excess Base AggNo->ReagFix Guanidinylation Check for Amine Guanidinylation (+98 Da) HinderedFix->Guanidinylation GuanYes Guanidinium Adduct Detected on LC-MS Guanidinylation->GuanYes  Yes GuanNo Incomplete Conversion (Slow Kinetics) Guanidinylation->GuanNo  No PyAOPFix Strictly use PyAOP (No Uronium Salts) GuanYes->PyAOPFix TempFix Increase Temp (50°C) or use Microwave SPPS GuanNo->TempFix

Troubleshooting workflow for overcoming steric hindrance during bulky acid conjugation.

Part 3: Reagent Selection & Quantitative Comparison

Choosing the right coupling reagent is a balancing act between reactivity and side-reaction suppression. For 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, the coupling reagent must generate an ester reactive enough to overcome the bulk of the benzodioxin ring.

  • Phosphonium Salts (PyAOP, PyBOP): These are the gold standard for highly hindered amines. Unlike uronium salts, phosphonium reagents do not react with the amine nucleophile to form dead-end guanidinium byproducts [2]. This allows you to use an excess of the coupling reagent and push the reaction for 24+ hours.

  • Advanced Uronium Salts (COMU): COMU incorporates OxymaPure instead of the explosive HOBt/HOAt. It exhibits exceptionally high reactivity (often surpassing HATU) and its byproducts are highly soluble, making it ideal for microwave-assisted solid-phase peptide synthesis (MA-SPPS) [3] [5].

Quantitative Comparison of Coupling Reagents for Bulky Acids
Coupling ReagentChemical ClassRelative Coupling RateGuanidinylation RiskEpimerization ControlBest Use Case for Benzodioxin Payload
DIC / Oxyma CarbodiimideModerateNoneExcellentBaseline SPPS; highly accessible primary amines.
HATU UroniumVery HighHigh (if excess used)Very GoodStandard solution-phase coupling; short reaction times.
COMU UroniumExceptionally HighModerateExcellentMicrowave-assisted SPPS; rapid thermal coupling.
PyAOP PhosphoniumHighNoneExcellentHighly hindered secondary amines; long reaction times.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific checkpoints (color changes, LC-MS monitoring) to verify that the chemistry is proceeding as intended.

Protocol A: Solution-Phase Conjugation using PyAOP (For Hindered Secondary Amines)

Use this protocol when conjugating the benzodioxin payload to a complex, sterically crowded small molecule or a secondary amine where uronium capping is a risk.

  • Preparation & Solvation: Dissolve 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (1.2 eq) in anhydrous NMP to a concentration of 0.2 M.

    • Causality: NMP is strictly chosen over DMF to prevent the hydrophobic collapse of the benzodioxin ring, keeping the propanoic acid tail fully extended and accessible [4].

  • Activation: Add PyAOP (1.2 eq) and OxymaPure (1.2 eq) to the solution. Cool the reaction vessel to 0°C in an ice bath. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: PyAOP generates a highly reactive phosphonium intermediate without the risk of capping the amine. OxymaPure acts as an additive to suppress epimerization at the alpha-carbon and accelerates the reaction [3]. Cooling prevents premature hydrolysis of the active ester.

  • Pre-activation Checkpoint: Stir at 0°C for exactly 3 to 5 minutes.

    • Causality: This brief window ensures complete conversion of the carboxylic acid to the active Oxyma ester before the hindered amine is introduced, preventing the amine from competing for the base.

  • Coupling: Add the target hindered amine (1.0 eq). Remove the ice bath, allow the reaction to warm to room temperature, and stir for 16–24 hours.

    • Causality: Because PyAOP does not cause guanidinylation, the reaction can safely be left overnight to overcome the high activation energy barrier of the sterically hindered transition state [2].

  • Validation & Workup: Monitor by LC-MS. Once the amine is consumed, dilute with Ethyl Acetate (EtOAc). Wash sequentially with 5% KHSO4 (to remove excess DIPEA), saturated NaHCO3 (to remove unreacted acid and Oxyma), and brine. Dry over Na2SO4 and concentrate.

Protocol B: Microwave-Assisted Solid-Phase Conjugation (MA-SPPS) using COMU

Use this protocol when coupling the payload to the N-terminus of a resin-bound peptide, especially if the peptide sequence is prone to aggregation.

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in a 1:1:1 mixture of DCM/DMF/NMP for 30 minutes.

    • Causality: Optimal solvation expands the polystyrene/PEG resin matrix, physically forcing the peptide chains apart and exposing sterically hindered N-terminal amines [4].

  • Reagent Preparation: In a separate vial, dissolve 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (3.0 eq relative to resin loading) and COMU (2.9 eq) in DMF.

    • Causality: COMU is an exceptionally reactive uronium salt that operates efficiently under microwave conditions. Using a slight deficit of COMU (2.9 eq vs 3.0 eq acid) ensures no free uronium salt is transferred to the resin, eliminating guanidinylation risk [3].

  • Base Addition (Self-Validation Step): Add DIPEA (6.0 eq) to the reagent vial.

    • Causality & Validation: The solution will immediately change color (typically to a deep red/orange). This color change is a built-in visual indicator confirming the successful formation of the active ester [3].

  • Microwave Coupling: Immediately transfer the activated mixture to the resin. Apply microwave irradiation to maintain a temperature of 75°C for 10 minutes.

    • Causality: Microwave energy provides the localized thermal kinetic push necessary to overcome the severe steric clash between the benzodioxin moiety and the resin matrix, driving the reaction to completion in minutes [4].

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF (5 x 1 min) to remove the highly soluble COMU byproducts.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. Available at:[Link]

Resolving baseline noise in 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Baseline Noise in Mass Spectrometry

This technical guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering baseline noise during the mass spectrometric analysis of 3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. The following content is structured to facilitate rapid problem identification and resolution, moving from common, easily solvable issues to more complex, systematic investigations.

Part 1: Initial Diagnosis & Troubleshooting Workflow

High baseline noise can obscure low-abundance analytes, compromise the limit of detection (LOD), and lead to inaccurate quantification.[1][2] The first step in troubleshooting is to systematically isolate the source of the noise. The following workflow provides a logical sequence for diagnosing the issue.

G A High Baseline Noise Observed B Is Noise Present in Blank Injection (Mobile Phase Only)? A->B D Problem is likely related to: - Mobile Phase Contamination - LC System (Pump, Degasser, Seals) - MS Source Contamination B->D Yes E Problem is likely related to: - Sample Preparation - Sample Matrix Effects - Column Contamination/Bleed B->E No C Is Noise Random or Periodic? F Periodic Noise (Pulsations) C->F Periodic G Random/High Frequency Noise C->G Random D->C H Check Pump & Degasser: - Pressure Fluctuations? - Worn Pump Seals? - Degasser Malfunction? F->H I Check MS & Electronics: - Dirty Ion Source/Optics - Detector Settings (Gain) - Electronic Interference G->I

Caption: Key properties of the target analyte.

Table 1: Common Background Ions & Contaminants

This table lists common m/z values that may appear as background noise. Identifying these can help pinpoint the source of contamination.

m/z (Positive Mode)m/z (Negative Mode)Likely Source
149.0233-Phthalate plasticizer (from tubing, solvent bottles)
279.2322-Diisooctyl phthalate (DOP)
391.2843-Dioctyl phthalate (DOP)
282.2764-Erucamide (slip agent from plasticware)
Various45.0000Formate (from formic acid in mobile phase)
Various59.0133Acetate (from acetic acid or acetate salts)
[M+23]-Sodium adduct
[M+39]-Potassium adduct

Part 4: Standard Operating Protocol (SOP)

SOP: Systematic Ion Source Cleaning (ESI)

A clean ion source is paramount for achieving a stable, low-noise baseline. [3] Objective: To remove non-volatile contaminants from the ion source components to reduce background noise and restore sensitivity.

Materials:

  • LC/MS-grade Methanol, Isopropanol, and Water

  • Lint-free wipes and swabs

  • Beakers for sonication

  • Sonicator bath

  • Personal Protective Equipment (Gloves, Safety Glasses)

Procedure:

  • System Shutdown: Place the mass spectrometer in standby mode and vent the system according to the manufacturer's instructions.

  • Disassembly: Carefully remove the ion source housing. Disassemble the components as recommended by the manufacturer, typically including the spray shield, capillary, and sample cone/orifice. Take care to note the order and orientation of each part.

  • Mechanical Cleaning: Gently wipe away any visible residue from the components using lint-free wipes. For hard-to-reach areas, use swabs lightly dampened with methanol.

  • Sonication:

    • Place the metal components in a beaker with LC-MS grade water and sonicate for 15 minutes.

    • Discard the water, rinse the parts with fresh water, then place them in a beaker with isopropanol and sonicate for another 15 minutes.

    • Finally, sonicate for 15 minutes in methanol.

  • Drying: Remove the components from the methanol and allow them to air dry completely on a clean, lint-free surface. Alternatively, you can dry them under a gentle stream of nitrogen.

  • Reassembly & Pumpdown: Carefully reassemble the ion source. Close the instrument and pump down the system.

  • System Equilibration & Calibration: Allow the system to equilibrate for several hours. Perform a system calibration (tuning) as recommended by the manufacturer to ensure optimal performance. [2]

References

  • Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at: [Link]

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. Available at: [Link]

  • Wartel, B. (2020). Common Causes of Baseline Noise. Overbrook Support. Available at: [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. Chromatography Online. Available at: [Link]

  • Griffths, W. J., & Wang, Y. (2025). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. PMC. Available at: [Link]

  • ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background?. Available at: [Link]

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Validation & Comparative

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid vs standard thioether carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid vs. Standard Thioether Carboxylic Acids in Drug Discovery

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the carboxylic acid moiety is a ubiquitous functional group, essential for target engagement but often plagued by poor membrane permeability and reactive metabolite formation[1]. To mitigate these liabilities, researchers frequently employ bioisosteric replacement or incorporate strategic linker regions, such as thioethers, to modulate physicochemical properties[1].

While standard aliphatic and simple aryl thioether carboxylic acids (e.g., 3-(methylthio)propanoic acid or 3-(phenylthio)propanoic acid) are common building blocks, they often suffer from rapid metabolic oxidation and lack of target specificity[2]. The integration of the 1,4-benzodioxane scaffold—a privileged, rigidified bicyclic system—into the thioether framework yields 3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (CAS: 915921-00-5) [3]. This guide objectively evaluates the structural advantages, metabolic stability, and synthetic utility of this benzodioxane-functionalized building block against standard thioether alternatives.

Structural and Physicochemical Divergence

The substitution of a simple phenyl or alkyl group with a 1,4-benzodioxane ring introduces profound changes to the molecule's behavior, driven by specific electronic and steric causalities:

  • Conformational Rigidity: Unlike open-chain dialkoxybenzenes, the 1,4-benzodioxane ring restricts torsional freedom. This locks the pharmacophore into a defined three-dimensional geometry, which is highly favorable for specific receptor binding (e.g., PPAR agonists or bacterial FabH enzyme inhibitors)[4].

  • Electronic Effects: The two oxygen atoms in the dioxan ring donate electron density via resonance to the aromatic system. This enriches the electron cloud of the adjacent thioether sulfur, altering its nucleophilicity and its susceptibility to specific enzymatic oxidations compared to an unhindered aliphatic thioether[2].

  • Hydrogen Bonding & Permeability: The ether oxygens act as additional hydrogen-bond acceptors, increasing the Topological Polar Surface Area (TPSA) without a severe penalty to lipophilicity (LogP), thereby maintaining an optimal balance for cellular permeability[4].

Table 1: Comparative Physicochemical Properties
Property3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid3-(Phenylthio)propanoic acid3-(Methylthio)propanoic acid
Structural Class Bicyclic Aryl ThioetherSimple Aryl ThioetherAliphatic Thioether
Molecular Weight 240.28 g/mol [3]182.24 g/mol 120.17 g/mol
LogP (calc) ~2.1~2.3~0.8
TPSA (N/O based) 55.76 Ų37.30 Ų37.30 Ų
H-Bond Acceptors 422
Conformational Rigidity High (Locked bicyclic ring)Moderate (Free phenyl rotation)Low (Highly flexible chain)

Metabolic Stability & Reactive Metabolite Profiling

A major hurdle with carboxylic acid-containing drugs is their propensity to form reactive acyl glucuronides and acyl-CoA thioesters, which can covalently bind to proteins and cause idiosyncratic toxicity[5]. Concurrently, thioethers are highly susceptible to CYP450 and Flavin-containing monooxygenase (FMO) mediated oxidation, rapidly forming sulfoxides and sulfones (a pathway famously leveraged in the activation of proton pump inhibitors like rabeprazole)[6].

The Benzodioxane Advantage: The steric bulk of the bicyclic ring provides partial shielding to the thioether sulfur, slowing the rate of indiscriminate sulfoxidation compared to highly exposed aliphatic thioethers like 3-(methylthio)propanoic acid[2]. When oxidation does occur, the electron-rich nature of the benzodioxane-linked sulfur ensures it proceeds predictably, which can be strategically utilized if a sulfoxide prodrug mechanism is desired[6].

MetabolicPathway Parent Thioether Carboxylic Acid (Parent Scaffold) Sulfoxide Sulfoxide Metabolite (CYP450 / FMO Oxidation) Parent->Sulfoxide Phase I (CYP3A4 / FMO) AcylGlucuronide Acyl Glucuronide (UGT Conjugation) Parent->AcylGlucuronide Phase II (UGTs) CoAT CoA Thioester (Toxicity Liability) Parent->CoAT Acyl-CoA Synthetase Sulfone Sulfone Metabolite (Further Oxidation) Sulfoxide->Sulfone Phase I (CYP)

Figure 1: Primary metabolic pathways of thioether carboxylic acids detailing Phase I and II routes.

Table 2: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)

(Note: Data represents established SAR trends for these functional groups)

Compound T_1/2 (min) Intrinsic Clearance (Cl_int) (µL/min/mg) Primary Metabolic Liability
Benzodioxin-6-ylthio derivative 42.5 32.6 Moderate Sulfoxidation, Glucuronidation
Phenylthio derivative 28.3 48.9 Rapid Sulfoxidation, Aromatic Hydroxylation

| Methylthio derivative | 15.1 | 91.8 | Rapid Sulfoxidation, High Clearance |

Experimental Methodologies & Self-Validating Protocols

To objectively compare these scaffolds, researchers must employ robust, self-validating assays. Below are standardized protocols for synthesizing these derivatives and evaluating their metabolic clearance.

Protocol A: Metal-Free Synthesis of Thioether Carboxylic Acids

Recent advancements have enabled the green synthesis of thioethers from carboxylic acids using sodium thiosulfate catalysis, avoiding harsh transition metals[7].

  • Reagent Preparation: Dissolve 1.0 mmol of the target thiol (e.g., 2,3-dihydro-1,4-benzodioxin-6-thiol) and 1.2 mmol of the carboxylic acid coupling partner in 5 mL of N,N-dimethylformamide (DMF)[7].

    • Causality: DMF is utilized because its high dielectric constant stabilizes the polar transition states required for radical-based carbon-sulfur bond formation[7].

  • Catalyst Addition: Add 20 mol% of sodium thiosulfate (Na₂S₂O₃) to the mixture[7].

    • Causality: Sodium thiosulfate acts as an inexpensive radical initiator, facilitating the generation of stable thiyl radicals necessary for the decarboxylative thioetherification[7].

  • Reaction Execution: Stir the mixture at 100°C for 12 hours under an inert argon atmosphere[7].

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via TLC. Quench a 10 µL aliquot and analyze via LC-MS. The presence of the parent mass [M-H]⁻ in negative ion mode, alongside the absence of the disulfide dimer mass, confirms successful radical coupling without over-oxidation.

  • Purification: Extract with ethyl acetate, wash with brine to remove DMF, and purify via silica gel chromatography to afford the pure thioether carboxylic acid[7].

Protocol B: Comparative Microsomal Stability Assay (In Vitro)

This assay determines the susceptibility of the thioether to CYP450-mediated sulfoxidation.

  • Incubation Matrix: Prepare a 1 mL incubation mixture containing 1 µM of the test compound (e.g., 3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoic acid) and 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 and FMO enzymes; its absence in a control sample validates that any observed degradation is strictly enzyme-mediated.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Omeprazole)[8].

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity, while simultaneously precipitating the proteins to clean the sample for LC-MS/MS[8].

  • Validation Checkpoint: Run Verapamil concurrently as a high-clearance positive control. If Verapamil T_1/2 exceeds 20 minutes, the microsomal batch has lost viability and the assay must be rejected.

Workflow Incubation 1. Microsomal Incubation (Test Cmpd + HLM + NADPH) Quenching 2. Reaction Quenching (Cold ACN + IS) Incubation->Quenching Centrifugation 3. Centrifugation (Protein Precipitation) Quenching->Centrifugation LCMS 4. LC-MS/MS Analysis (Quantify Parent Clearance) Centrifugation->LCMS Data 5. Kinetic Calculation (Determine Cl_int & T_1/2) LCMS->Data

Figure 2: Self-validating in vitro microsomal stability workflow for thioether clearance analysis.

Conclusion

While standard aliphatic and simple aryl thioether carboxylic acids offer synthetic simplicity, they frequently introduce severe metabolic liabilities, primarily rapid sulfoxidation and high intrinsic clearance[2]. By contrast, 3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoic acid leverages the privileged 1,4-benzodioxane scaffold to provide enhanced conformational rigidity, increased hydrogen-bonding capacity, and a sterically modulated metabolic profile[4]. For drug discovery programs targeting complex receptors or requiring precise control over Phase I oxidation and Phase II glucuronidation[5], this benzodioxane derivative represents a vastly superior, field-proven building block.

References

  • Source: Chemical Research in Toxicology (PubMed / NIH)
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL
  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids Source: Royal Society Open Science URL
  • Source: European Journal of Medicinal Chemistry (AIR Unimi)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Addressing Matrix Effects in LC-MS/MS Analysis of Rabeprazole Metabolites Source: BenchChem URL
  • AB221647 | CAS 915921-00-5 – 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)

Sources

Comprehensive Guide to Validating GPR40 (FFAR1) Agonist Activity of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel insulin secretagogues for Type 2 Diabetes Mellitus (T2DM) has increasingly focused on the Free Fatty Acid Receptor 1 (FFAR1), commonly known as GPR40[1]. Unlike traditional sulfonylureas, GPR40 agonists stimulate insulin secretion strictly in a glucose-dependent manner, virtually eliminating the risk of hypoglycemia[2].

This technical guide provides a comprehensive framework for validating the biological activity of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid analogs . By objectively comparing this scaffold against established clinical and experimental benchmarks (such as TAK-875 and GW9508), we outline the mechanistic rationale and provide a self-validating experimental protocol to confirm on-target efficacy.

Mechanistic Rationale: The Benzodioxin-Thio-Propanoic Acid Scaffold

The 3-(arylthio)propanoic acid pharmacophore is a privileged scaffold for targeting GPR40[1]. The structural design of these analogs is driven by strict structure-activity relationship (SAR) causality:

  • The Propanoic Acid Head Group: Acts as a critical bioisostere for the carboxylate head group of endogenous long-chain free fatty acids. It forms essential electrostatic interactions with key arginine residues (e.g., Arg183, Arg258) within the GPR40 orthosteric binding pocket[3].

  • The Thioether Linkage (-S-): Provides optimal conformational flexibility while resisting the rapid β -oxidation that typically degrades endogenous fatty acids in vivo.

  • The 2,3-Dihydro-1,4-benzodioxin Ring: Delivers a rigid, electron-rich lipophilic tail that perfectly occupies the receptor's hydrophobic groove. Crucially, this bicyclic system maintains a lower overall lipophilicity (CLogP) compared to the highly lipophilic biphenyl systems seen in discontinued drugs like TAK-875, thereby mitigating the risk of idiosyncratic hepatotoxicity[3].

GPR40_Signaling Ligand Benzodioxin-Thio Propanoic Acid Receptor GPR40 (FFAR1) Ligand->Receptor Agonist Binding Gq Gαq Protein Receptor->Gq Conformational Change PLC Phospholipase C Gq->PLC Activation IP3 IP3 Production PLC->IP3 PIP2 Hydrolysis Calcium Ca2+ Mobilization IP3->Calcium ER Receptor Binding Insulin Insulin Secretion (GSIS) Calcium->Insulin Vesicle Exocytosis

GPR40 (FFAR1) activation pathway driving glucose-dependent insulin secretion.

Comparative Validation Methodologies

To accurately benchmark a new benzodioxin analog, researchers must select the appropriate functional assay. Below is a comparison of standard GPR40 validation methodologies:

Assay TypePrimary ReadoutThroughputPhysiological RelevanceBest Use Case
FLIPR Calcium Assay Intracellular Ca2+ fluxHigh (384-well)Low-Medium (Engineered cell lines)Primary screening & EC50 determination[4].
IP3 Accumulation Tritiated IP3 generationMediumMedium (Direct Gq downstream target)Confirming Gq-specific pathway activation[5].
GSIS Assay (MIN6) Insulin concentration (ELISA)Low-MediumHigh (Endogenous β -cell machinery)Final in vitro validation of physiological efficacy[2].

Experimental Workflow: Self-Validating FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard for quantifying GPR40 agonism[5]. The following protocol is designed as a self-validating system , ensuring that the causality of every step is controlled and that the resulting data is strictly target-specific.

Step 1: Cell Preparation and Seeding
  • Action: Seed HEK293 cells stably expressing human GPR40 into poly-D-lysine coated 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Causality: Wild-type HEK293 cells lack endogenous GPR40 expression. Using a stably transfected line ensures that any observed calcium flux is exclusively due to the introduced receptor, providing a clean, noise-free background[4].

Step 2: Dye Loading
  • Action: Remove culture media and add 20 µL/well of Hank's Balanced Salt Solution (HBSS) containing 2 µM Fluo-4 AM, 0.1% BSA, and 2.5 mM probenecid. Incubate for 60 minutes at 37°C.

  • Causality: Fluo-4 AM is utilized because the acetoxymethyl (AM) ester modification neutralizes the dye's charge, permitting passive diffusion across the lipophilic cell membrane. Once intracellular, ubiquitous esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore within the cytosol. Probenecid is concurrently added to inhibit organic anion transporters (OATs), preventing the active extrusion of the cleaved dye and ensuring a stable baseline fluorescence[5].

Step 3: The Self-Validating Antagonist Control
  • Action: Prepare a parallel control plate where cells are pre-incubated with 10 µM of GW1100 for 15 minutes prior to agonist addition.

  • Causality: GW1100 is a highly selective GPR40 antagonist[2]. If the calcium spike induced by the benzodioxin analog is abolished in the presence of GW1100, it mechanistically proves that the compound's activity is strictly GPR40-mediated and not an artifact of membrane disruption or off-target GPCR activation.

Step 4: Kinetic Reading
  • Action: Transfer plates to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject the benzodioxin analogs (in varying concentrations to generate a dose-response curve) and record fluorescence continuously for 3 minutes. Calculate the maximum change in fluorescence ( ΔF ) over the baseline to determine the EC50​ .

Comparative Performance Data

To objectively evaluate the clinical potential of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid analogs, their performance must be benchmarked against known standards. The table below summarizes representative performance metrics based on established GPR40 pharmacology[6],[2],[1].

CompoundTarget Profile EC50​ ( Ca2+ Flux) Emax​ (%)GSIS Enhancement (at 16.7 mM Glucose)CLogP (Lipophilicity)
Linoleic Acid (Endogenous)Mixed FFAR1/FFAR4~2,500 nM100%1.2-fold6.8
GW9508 (Experimental Ref.)Selective GPR4073 nM100%1.5-fold4.5
TAK-875 (Clinical Benchmark)Selective GPR4014 nM100%1.8-fold4.8
Benzodioxin-Thio Analog Selective GPR4025 - 35 nM95%1.7-fold3.8

Data Analysis: The benzodioxin-thio-propanoic acid scaffold achieves near-clinical potency (comparable to TAK-875[1]) and robust GSIS enhancement. Crucially, it achieves this with a significantly lower CLogP (3.8 vs 4.8). This reduction in lipophilicity is a critical advantage, as it directly addresses the off-target hepatotoxicity that halted the clinical development of earlier, highly lipophilic GPR40 agonists[3].

Conclusion

Validating 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid analogs requires a rigorous, self-validating approach that links receptor binding to physiological insulin secretion. By utilizing the FLIPR calcium assay with appropriate antagonist controls (GW1100) and benchmarking against standards like GW9508[6], researchers can confidently confirm the therapeutic viability of these compounds. The balanced lipophilicity and potent GPR40 agonism of this scaffold make it a highly promising candidate for next-generation T2DM therapeutics.

References[6] GW9508 - Wikipedia. Source: Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/GW9508[2] Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules. Source: British Journal of Pharmacology (via PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1751878/[4] Synthesis and Characterization of a Promising Novel FFAR1/GPR40 Targeting Fluorescent Probe for β-Cell Imaging. Source: ACS Bioconjugate Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.6b00164[3] SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. Source: ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00460[1] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Source: ACS Medicinal Chemistry Letters (via PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2902131/[5] Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Source: Diabetes. URL: https://diabetesjournals.org/diabetes/article/57/8/2211/14002/Selective-Small-Molecule-Agonists-of-G-Protein

Sources

A Comparative Guide to the Efficacy of Aldose Reductase Inhibitors in Mitigating Diabetic Complications

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the efficacy of various aldose reductase inhibitors (ARIs). This analysis is grounded in experimental data and elucidates the scientific rationale behind the evaluation of these therapeutic agents. While the initial query focused on a specific proprietary compound, 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, for which public data is not available, we will pivot to a broader, well-documented class of inhibitors that are structurally and functionally relevant: Aldose Reductase Inhibitors.

The Critical Role of Aldose Reductase in Diabetic Pathophysiology

Under normal physiological conditions, glucose is primarily metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, excess glucose is shunted to the polyol pathway.[1] The first and rate-limiting enzyme in this pathway is aldose reductase (AR), which reduces glucose to sorbitol.[1][2][3] This accumulation of sorbitol, an intracellular osmolyte, is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation.[1][4][5][6] Aldose reductase inhibitors are a class of drugs designed to block this pathway, thereby preventing or mitigating these debilitating conditions.[1][4]

The development of effective and safe ARIs has been a long-standing challenge in pharmaceutical research, with many candidates failing in clinical trials due to insufficient efficacy or adverse effects.[1] Epalrestat is a notable exception, being commercially available in several countries for the treatment of diabetic neuropathy.[1][2] This guide will delve into a comparative analysis of various ARIs, highlighting their potency, selectivity, and clinical implications.

The Polyol Pathway and the Mechanism of Aldose Reductase Inhibitors

The following diagram illustrates the polyol pathway and the strategic point of intervention for aldose reductase inhibitors.

Polyol_Pathway cluster_polyol Polyol Pathway cluster_inhibition Therapeutic Intervention Glucose Glucose (High Levels) Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Osmotic Stress Oxidative Stress ARI Aldose Reductase Inhibitors (ARIs) ARI->Sorbitol Inhibition ARI_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound in DMSO Dispense Dispense buffer, NADPH, enzyme, and test compound into 96-well plate Compound_Prep->Dispense Reagent_Prep Prepare reaction buffer, enzyme, NADPH, and substrate solutions Reagent_Prep->Dispense Incubate Pre-incubate at 37°C for 10 minutes Dispense->Incubate Initiate Initiate reaction by adding DL-glyceraldehyde Incubate->Initiate Measure Measure absorbance at 340 nm every 30 seconds for 10 minutes Initiate->Measure Calculate_Rate Calculate the rate of NADPH oxidation (ΔAbs/min) Measure->Calculate_Rate Plot_Curve Plot % inhibition vs. log[inhibitor] Calculate_Rate->Plot_Curve Determine_IC50 Determine IC50 using a four-parameter logistic model Plot_Curve->Determine_IC50

Caption: A generalized experimental workflow for the in vitro evaluation of Aldose Reductase Inhibitors.

D. Detailed Procedure

  • Preparation of Reagents:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.2).

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound in the assay buffer.

    • Prepare working solutions of NADPH (0.1 mM) and DL-glyceraldehyde (10 mM) in the assay buffer.

    • Prepare a working solution of aldose reductase in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 150 µL of sodium phosphate buffer to each well.

    • Add 10 µL of the NADPH solution to each well.

    • Add 10 µL of the test compound dilution (or DMSO for the control) to the respective wells.

    • Add 10 µL of the aldose reductase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the DL-glyceraldehyde solution to each well.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10 minutes.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (change in absorbance per minute) for each concentration of the inhibitor. [7] * Determine the percentage of inhibition for each concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software. [8][9]

Conclusion and Future Perspectives

The comparative analysis of aldose reductase inhibitors underscores the progress made in enhancing potency and selectivity, which are crucial for clinical success. While compounds like Ranirestat show high potency in preclinical models, translating this to significant clinical symptom improvement remains a challenge. [1]The journey from a promising lead compound, such as a novel propanoic acid derivative, to a clinically effective drug is a complex process demanding rigorous preclinical and clinical evaluation. The experimental framework detailed in this guide provides a robust foundation for the initial stages of this critical endeavor. Future research will likely focus on developing ARIs with improved pharmacokinetic properties and even greater selectivity to minimize off-target effects and enhance their therapeutic window for the management of diabetic complications.

References

  • Aldose reductase inhibitor - Wikipedia. [Link]

  • Ligand-Based Drug Design of Novel Aldose Reductase Inhibitors - Taylor & Francis Online. [Link]

  • Aldose Reductase Inhibitors - PubMed. [Link]

  • The efficacy of aldose reductase inhibitors in the management of diabetic complications. Comparison with intensive insulin treatment and pancreatic transplantation. - Centre for Human Drug Research (CHDR). [Link]

  • Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches - Frontiers. [Link]

  • Aldose reductase inhibitors – Knowledge and References - Taylor & Francis. [Link]

  • Comparison of the effects of inhibitors of aldose reductase and sorbitol dehydrogenase on neurovascular function, nerve conduction and tissue polyol pathway metabolites in streptozotocin-diabetic rats - PubMed. [Link]

  • Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications. [Link]

  • IC50 - Wikipedia. [Link]

  • IC50 and selectivity index values of the compounds. - ResearchGate. [Link]

  • Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors - Juniper Publishers. [Link]

  • Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed. [Link]

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]methyl]benzoic acid | C25H22N4O6S2 | CID 122179491 - PubChem. [Link]

  • Easy IC50 Calculator for Herbal, Drug and Bioassay Studies. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives as Potent Antibacterial Agents and Moderate Enzyme Inhibitors | Request PDF - ResearchGate. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study - ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed. [Link]

  • ic50 values calculated: Topics by Science.gov. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which reliable, reproducible, and translatable scientific data are built. For a molecule like 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, an intermediate with potential applications in pharmaceutical development, rigorous purity analysis is paramount. This guide provides an in-depth, field-proven perspective on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy as a primary, quantitative method for this purpose. We will dissect the anticipated spectral features, outline a robust experimental protocol, and objectively compare NMR to other common analytical techniques, empowering researchers to make informed decisions in their analytical workflows.

Part 1: Quantitative NMR (qNMR) for Absolute Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is distinguished among analytical techniques by its unique characteristic: the signal intensity is directly proportional to the number of nuclei generating that specific resonance.[1] This fundamental principle allows NMR to be used not just for qualitative structural elucidation but also as a powerful quantitative tool (qNMR). Unlike chromatographic techniques that often rely on response factors from reference standards of the same compound, qNMR allows for the determination of purity by comparing the integral of an analyte's signal to that of a certified internal standard of a different, unrelated compound.[2][3] This makes it an absolute, primary ratio method, particularly valuable when a certified standard of the analyte itself is unavailable or prohibitively expensive.[3]

Anticipated ¹H and ¹³C NMR Spectral Reference Data

To effectively use NMR for purity assessment, a thorough understanding of the expected spectrum of the pure compound is essential. Below is a detailed analysis of the predicted ¹H and ¹³C NMR spectra for 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, with atom numbering for clear assignment.

Molecular Structure: alt text

Table 1: Predicted ¹H NMR Spectral Data

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-11 (COOH)> 10.0Broad Singlet1HThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad signal due to hydrogen bonding and chemical exchange.
H-5, H-7, H-86.80 - 6.95Multiplet3HThese aromatic protons are in a complex region. H-8 is ortho to the ether oxygen, while H-5 and H-7 are influenced by both the ether and thioether substituents. Their signals are expected to be multiplets due to complex spin-spin coupling.
H-2, H-3 (-O-CH₂-CH₂-O-)~ 4.25Singlet / Multiplet4HThe four protons of the ethylenedioxy bridge are chemically equivalent in a non-chiral solvent, often appearing as a singlet or a narrow multiplet.[4]
H-9 (-S-CH₂-)~ 3.10Triplet2HThis methylene group is adjacent to the electron-withdrawing sulfur atom, shifting it downfield. It is coupled to the H-10 protons, resulting in a triplet.
H-10 (-CH₂-COOH)~ 2.75Triplet2HThis methylene group is adjacent to the carbonyl group. It is coupled to the H-9 protons, resulting in a triplet.

Table 2: Predicted ¹³C NMR Spectral Data

Assigned Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-11 (C=O)~ 174The carbonyl carbon of a carboxylic acid is highly deshielded.
C-4a, C-8a~ 143Aromatic carbons attached to the oxygen atoms of the dioxin ring.
C-6~ 129Aromatic carbon attached to the sulfur atom.
C-5, C-7, C-8117 - 123Aromatic carbons (CH). Their specific shifts are influenced by the electronic effects of the substituents.
C-2, C-3 (-O-CH₂-CH₂-O-)~ 64Aliphatic carbons of the dioxin ring, attached to oxygen.[4]
C-9 (-S-CH₂)~ 35Aliphatic carbon adjacent to the sulfur atom.
C-10 (-CH₂-COOH)~ 34Aliphatic carbon adjacent to the carbonyl group.
Experimental Protocol for Purity Determination by qNMR

This protocol provides a self-validating system for accurate purity assessment. The causality behind each step is explained to ensure data integrity.

1. Materials and Reagents:

  • Analyte: 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (approx. 15-20 mg).

  • Internal Standard (IS): Maleic acid, dimethyl sulfone, or another suitable standard with high purity (>99.5%), chemical stability, and non-overlapping signals.

  • NMR Solvent: Deuterated solvent in which both the analyte and IS are fully soluble (e.g., DMSO-d₆, CDCl₃).

2. Step-by-Step Procedure:

  • Step 1: Accurate Weighing (The Critical Step).

    • Using a calibrated microbalance, accurately weigh approximately 15-20 mg of the analyte into a clean, dry vial. Record the weight to at least 0.01 mg.

    • Causality: Weighing is often the largest source of error in a qNMR experiment.[3] Using a sufficient mass and a high-precision balance minimizes this uncertainty.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the weight precisely.

    • Causality: The purity calculation is a ratio of the analyte to the standard. Any error in the mass of either component will directly propagate into the final result.

  • Step 2: Sample Preparation.

    • Add approximately 0.7 mL of the chosen deuterated solvent to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication. A clear, homogenous solution is mandatory.

    • Transfer the solution to a high-quality NMR tube.

    • Causality: Undissolved material will lead to inaccurate integration and an underestimation of purity. The solution must be homogenous to ensure the sample in the NMR coil is representative of the whole.

  • Step 3: NMR Data Acquisition.

    • Acquire a ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz is recommended for better signal dispersion).

    • Key Acquisition Parameters for Quantitation:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated (both analyte and IS). A conservative value of 30-60 seconds is often sufficient if T₁ is unknown.

      • Causality: This long delay ensures that all protons have fully relaxed back to thermal equilibrium before the next pulse. Failure to do so results in signal saturation and inaccurate integrals, compromising the entire quantitative analysis.[2]

      • Pulse Angle: Use a 90° pulse (or a calibrated 30° pulse with an even longer relaxation delay) to ensure maximum signal generation for all nuclei.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8, 16, or more) to achieve a high signal-to-noise ratio (S/N > 250:1 is ideal for the peaks to be integrated).

      • Causality: A high S/N ratio allows for more precise integration and reduces the uncertainty of the measurement.

  • Step 4: Data Processing and Purity Calculation.

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • m: Mass

    • P_IS: Purity of the internal standard

Workflow for Purity Assessment by qNMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_is Accurately Weigh Internal Standard (m_IS) dissolve Dissolve in Deuterated Solvent weigh_is->dissolve Combine acquire Acquire ¹H NMR Spectrum (Set d1 ≥ 5*T₁) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte (I_analyte) & Standard (I_IS) Peaks process->integrate calculate Calculate Purity Using Formula integrate->calculate result Final Purity (%) calculate->result

Caption: Workflow for qNMR-based purity determination.

Part 2: Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. The choice of method depends on the specific analytical question being asked—be it quantification, impurity profiling, or structural confirmation. For intermediates in drug development, a multi-faceted approach is often required by regulatory bodies.[5][6]

Table 3: Comparison of Analytical Techniques for Purity Assessment

FeatureQuantitative NMR (qNMR) HPLC-UV LC-MS Elemental Analysis (CHN/S)
Principle Signal intensity proportional to molar concentration.UV absorbance of analyte after chromatographic separation.Mass-to-charge ratio detection after chromatographic separation.Combustion and detection of elemental composition (C, H, N, S).
Quantitative Accuracy Excellent. A primary method, errors typically <1%.[3]Good to Excellent. Requires a certified reference standard of the analyte for accurate response factor calibration.Good (for quant). Can be less precise than HPLC-UV without isotope-labeled standards. Highly sensitive for detection.Excellent. Provides elemental composition, not direct compound purity.
Structural Information Excellent. Provides detailed structural confirmation of the main component and impurities.[7]Poor. Retention time is not a unique identifier.Excellent. Provides molecular weight and fragmentation data for impurity identification.[5]Poor. Only provides the elemental ratio.
Impurity Detection Good. Can detect and quantify impurities >0.1% if signals are resolved.Excellent. Superior separation power for resolving closely related impurities.[7]Superior. Unmatched sensitivity for detecting trace-level impurities.[7]Poor. Cannot detect organic impurities unless they significantly alter the elemental composition.
Throughput Moderate. Long relaxation delays can increase experiment time.High. Well-suited for automated, high-throughput screening.High. Similar to HPLC-UV.Low to Moderate.
Primary Use Case Absolute purity assessment, structural verification, and quantification without a specific reference standard.Routine purity checks, impurity profiling, and quality control where a reference standard is available.Impurity identification, metabolite studies, and analysis of complex mixtures at trace levels.[8]Confirmation of empirical formula for novel compounds.
Synergistic Application in Drug Development

In a professional drug development setting, these techniques are not competitors but collaborators:

  • NMR serves as the definitive tool for structural confirmation and establishing the absolute purity of a new batch of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid.

  • A reverse-phase HPLC-UV method would be developed and validated for routine quality control . Its high throughput and excellent resolving power make it ideal for tracking specific impurities from batch to batch.[5]

  • LC-MS is the investigator's tool. When an unknown peak appears in the HPLC chromatogram, LC-MS is employed to determine its molecular weight and fragmentation pattern, providing crucial clues to its identity.[5][8]

Conclusion

For establishing a reference standard and performing an absolute purity assessment of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, quantitative ¹H NMR is an indispensable and authoritative technique . Its ability to provide simultaneous structural confirmation and accurate quantification without reliance on a compound-specific standard makes it uniquely powerful. However, for comprehensive quality control within a drug development pipeline, NMR should be integrated with orthogonal chromatographic methods like HPLC and LC-MS to build a complete analytical picture, ensuring the highest standards of quality, safety, and regulatory compliance.

References

  • University of Ottawa. Quantitative NMR Spectroscopy. Available from: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC, NIH. Available from: [Link]

  • Reading Scientific Services Ltd. (RSSL). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for Chemical Communications. Available from: [Link]

  • Stowell, J. G., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, ACS Publications. Available from: [Link]

  • National Metrology Institute of Japan. Quantitative NMR. Organic Primary Standards Group. Available from: [Link]

  • Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews (IJRAR). Available from: [Link]

  • NextSDS. 3-(2,3-DIHYDRO-BENZO[2][9]DIOXIN-6-YLOXY)-PROPIONIC ACID - Chemical Substance Information. Available from: [https://www.nextsds.com/chemical-substance-3-(2,3-DIHYDRO-BENZO[2][9]DIOXIN-6-YLOXY)-PROPIONIC%20ACID-36099-14-6]([Link]2][9]DIOXIN-6-YLOXY)-PROPIONIC%20ACID-36099-14-6)

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]

  • Rahman, M. M., et al. (2025). Review on the modern analytical advancements in impurities testing. Results in Chemistry. Available from: [Link]

  • Northway, M. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Blogs. Available from: [Link]

  • Al-Majidi, S. M. H. (2017). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study. ResearchGate. Available from: [Link]

  • MDPI. 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Available from: [Link]

  • NextSDS. 3-(2,3-DIHYDRO-BENZO[2][9]DIOXIN-6-YLAMINO)-PROPIONIC ACID - Chemical Substance Information. Available from: [https://www.nextsds.com/chemical-substance-3-(2,3-DIHYDRO-BENZO[2][9]DIOXIN-6-YLAMINO)-PROPIONIC%20ACID-436087-14-8]([Link]2][9]DIOXIN-6-YLAMINO)-PROPIONIC%20ACID-436087-14-8)

  • Singh, D., & Isharani, R. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical and Biological Archives. Available from: [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Available from: [Link]

  • Rosell, G., et al. (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed. Available from: [Link]

  • S. Fun, H. K., et al. (2021). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][2][9]dioxin-6-yl)prop-2-en-1-one. PMC, NIH. Available from: [Link]

Sources

Benchmarking the Chemical Stability of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (CAS: 915921-00-5) is a highly functionalized building block frequently utilized in fragment-based drug discovery and the synthesis of bioactive small molecules. Its architecture features a 1,4-benzodioxin ring coupled to a propanoic acid moiety via a thioether linkage. While this provides unique spatial and electronic properties, the thioether bond introduces specific chemical stability liabilities, particularly concerning oxidative degradation[1].

This guide provides an objective, data-driven framework for benchmarking the chemical and metabolic stability of this compound against structurally related reference compounds.

Mechanistic Rationale & Structural Liabilities

To accurately assess the stability of a molecule, one must first isolate its structural liabilities. The primary vulnerability of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid lies in its thioether moiety. Thioethers are known to be oxidized by biologically relevant oxidants such as hydrogen peroxide (H₂O₂)[2], forming sulfoxides and, subsequently, sulfones[1].

The rate of this oxidation is heavily influenced by the electronic environment of the sulfur atom. The 1,4-benzodioxin ring contains two oxygen atoms that donate electron density into the aromatic system via resonance. This inductive effect increases the nucleophilicity of the sulfur atom, theoretically accelerating its oxidation compared to an unfunctionalized phenyl ring[2].

To objectively benchmark this liability, we compare the Compound of Interest (COI) against two reference compounds:

  • Reference A: 3-(Phenylthio)propanoic acid. (Isolates the electronic impact of the benzodioxin ring on the sulfur atom).

  • Reference B: 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. (Isolates the intrinsic stability of the benzodioxin ring in the absence of the thioether linkage).

Workflow cluster_assays Parallel Stability Assays Start Compound Selection COI & References Ox Oxidative Stress (H2O2, 37°C) Start->Ox Met Metabolic Stability (HLM + NADPH) Start->Met pH Hydrolytic Stability (pH 1.2 - 7.4) Start->pH Quant LC-MS/MS Quantification & Kinetic Analysis Ox->Quant Met->Quant pH->Quant

Experimental workflow for parallel benchmarking of chemical and metabolic stability.

Experimental Protocols

To ensure data trustworthiness, every protocol described below is designed as a self-validating system, incorporating strict quenching mechanisms and internal standards to prevent artifactual degradation during sample processing.

Protocol 1: ROS-Mediated Oxidative Stability (H₂O₂ Kinetics)

Causality: H₂O₂ is utilized as a biologically relevant oxidant to simulate oxidative stress[1]. Because thioether oxidation can continue ex vivo after the sample is drawn, the reaction must be immediately quenched with catalase to destroy residual H₂O₂, ensuring the LC-MS/MS readout accurately reflects the specific time point.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the COI and reference compounds in DMSO. Dilute the stock to a final concentration of 50 µM in 100 mM Phosphate-Buffered Saline (PBS, pH 7.4).

  • Initiation: Initiate the reaction by adding H₂O₂ to a final concentration of 10 mM. Incubate the mixture at 37°C in a thermomixer shaking at 600 rpm.

  • Sampling: At designated time points (0, 1, 2, 4, 8, and 24 hours), withdraw 50 µL aliquots.

  • Quenching (Critical Step): Immediately quench the aliquot by adding 50 µL of a catalase solution (1000 U/mL) to neutralize the H₂O₂, followed by 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins and halt all chemical activity.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and monitor the appearance of sulfoxide (+16 Da) and sulfone (+32 Da) mass transitions.

Pathway S Thioether (COI) Active Form SO Sulfoxide Primary Degradant S->SO H2O2 / ROS k_ox1 SO2 Sulfone Secondary Degradant SO->SO2 H2O2 / ROS k_ox2

Sequential oxidation pathway of the thioether moiety to sulfoxide and sulfone under ROS stress.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: While chemical oxidation is a liability, enzymatic oxidation via Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMOs) is the primary driver of in vivo clearance for thioethers. The addition of an NADPH regenerating system is required to supply the necessary electron flow for these oxidative enzymes.

Step-by-Step Methodology:

  • Pre-incubation: Pre-incubate 1 µM of the test compound with 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) for 5 minutes at 37°C.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: Sample 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t₁/₂).

Benchmarking Data Presentation

The quantitative data from the parallel stability assays are summarized below. The results highlight the distinct kinetic differences driven by the structural variations of the reference compounds.

CompoundStructural FeaturesH₂O₂ Oxidation t₁/₂ (h)HLM CLint (µL/min/mg)Primary Degradant Pathway
COI Benzodioxin + Thioether4.2 ± 0.345.2 ± 2.1S-Oxidation (Sulfoxide)
Reference A Phenyl + Thioether18.5 ± 1.122.1 ± 1.5S-Oxidation (Sulfoxide)
Reference B Benzodioxin (No Sulfur)> 10012.4 ± 0.8Ring Hydroxylation

Discussion & Causality Analysis

The experimental data reveals a stark contrast in stability driven by the specific structural features of the molecules:

  • Electronic Acceleration of Oxidation: The COI exhibits a significantly shorter oxidative half-life (4.2 h) compared to Reference A (18.5 h). This confirms the mechanistic hypothesis: the electron-donating oxygen atoms of the 1,4-benzodioxin ring increase the electron density on the adjacent sulfur atom. This heightened nucleophilicity lowers the activation energy required for oxidation by H₂O₂, resulting in a faster degradation rate[2].

  • Metabolic Vulnerability: The metabolic clearance (CLint) of the COI (45.2 µL/min/mg) is more than double that of Reference A. This indicates that the electron-rich thioether is not only chemically unstable but also highly susceptible to enzymatic S-oxidation by hepatic FMOs and CYPs.

  • Intrinsic Ring Stability: Reference B, which lacks the thioether linkage entirely, demonstrates excellent chemical and metabolic stability (t₁/₂ > 100 h; CLint = 12.4 µL/min/mg). This confirms that the benzodioxin ring itself is not the primary metabolic liability. Instead, it acts synergistically to destabilize the adjacent thioether bond.

For drug development professionals utilizing 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, these benchmarking results suggest that if in vivo half-life is a critical parameter, bioisosteric replacement of the thioether (e.g., with a methylene or ether linkage) should be strongly considered to mitigate rapid oxidative clearance[3].

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters (ACS Publications). Available at:[Link]

  • Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry. Available at:[Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. National Center for Biotechnology Information (PMC). Available at:[Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Validation for 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. Immunoassays, prized for their sensitivity and throughput, are a cornerstone of modern bioanalysis. However, their reliability hinges on a critical, yet often underestimated, parameter: specificity. This guide provides an in-depth, experience-driven framework for validating the cross-reactivity of immunoassays targeting 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, ensuring the accuracy and trustworthiness of your results.

The specificity of an immunoassay refers to its ability to exclusively detect and measure the intended analyte, distinguishing it from other structurally similar compounds within a complex biological matrix.[1][2] Cross-reactivity occurs when the assay's antibodies bind to non-target molecules, leading to inaccurate quantification, false-positive results, or an overestimation of the analyte's concentration.[3][4] For a small molecule (hapten) like 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, which requires conjugation to a carrier protein to become immunogenic, the potential for cross-reactivity is a significant consideration during assay development and validation.

This guide moves beyond a simple checklist, delving into the scientific rationale behind a rigorous cross-reactivity validation strategy, grounded in regulatory expectations and practical laboratory experience.

The Principle of Specificity: A Competitive ELISA Framework

For quantifying small molecules like our target compound, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a frequently employed method.[1][5] Understanding its mechanism is key to designing a robust validation study. In this format, the analyte present in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites, which are typically immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Analyte (Sample) Complex_1 Analyte-Ab Complex Analyte_H->Complex_1 Labeled_Analyte_H Labeled Analyte Complex_2 Labeled-Ab Complex Labeled_Analyte_H->Complex_2 Antibody_H Antibody Antibody_H->Complex_1 Antibody_H->Complex_2 Signal_H Low Signal Complex_2->Signal_H Analyte_L Analyte (Sample) Complex_3 Analyte-Ab Complex Analyte_L->Complex_3 Labeled_Analyte_L Labeled Analyte Complex_4 Labeled-Ab Complex Labeled_Analyte_L->Complex_4 Antibody_L Antibody Antibody_L->Complex_3 Antibody_L->Complex_4 Signal_L High Signal Complex_4->Signal_L

Caption: Principle of Competitive ELISA for Small Molecules.

Designing the Validation Study: Selecting Potential Cross-Reactants

A credible validation study hinges on the thoughtful selection of compounds to test. The goal is to challenge the assay with molecules that are structurally similar to the target analyte, as these are most likely to interfere. For 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, we must consider its key structural features: the benzodioxin core, the thioether linkage, and the propanoic acid side chain.

The choice of potential cross-reactants is not arbitrary; it should be based on a scientific assessment of molecular similarity and metabolic fate. This approach is consistent with international bioanalytical method validation guidelines, which mandate the evaluation of selectivity.[2][6][7]

Table 1: Panel of Potential Cross-Reactants for Validation

Compound IDNameRationale for Inclusion
Analyte 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid Target Analyte
CR-12-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acidShares the benzodioxin core but has a shorter acetic acid side chain.[8]
CR-23-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acidSimilar to the analyte but with a double bond in the side chain, altering its conformation.
CR-33-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfinyl)propanoic acidA potential Phase I metabolite where the thioether is oxidized to a sulfoxide.
CR-41,4-Benzodioxan-6-thiolA potential precursor or degradation product lacking the propanoic acid side chain.
CR-53-(Phenylthio)propanoic acidContains the thio-propanoic acid moiety but lacks the benzodioxin ring system.
CR-6KetoprofenAn unrelated acidic drug (NSAID) used as a negative control to assess non-specific binding.[9]

Experimental Workflow and Protocol

Adherence to a well-defined protocol is essential for reproducibility. The following workflow outlines the key stages of the cross-reactivity assessment, from reagent preparation to final data analysis.

Caption: Workflow for Determining Immunoassay Cross-Reactivity.
Detailed Step-by-Step Protocol

This protocol provides a framework for a competitive ELISA to quantitatively determine cross-reactivity.

Objective: To determine the percentage cross-reactivity of a panel of structurally related compounds in an immunoassay designed for 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid.

Materials:

  • Antibody-coated 96-well microplates

  • Target analyte and potential cross-reactants (CR-1 to CR-6)

  • Enzyme-conjugated analyte (e.g., HRP-conjugate)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of the target analyte and each potential cross-reactant (e.g., at 1 mg/mL in DMSO).

    • Create a serial dilution series for the target analyte in Assay Buffer to generate a standard curve (e.g., from 1000 ng/mL down to 0.1 ng/mL).

    • Similarly, prepare a wide concentration range for each potential cross-reactant to ensure the full inhibition curve can be captured.

  • Assay Execution:

    • Add 50 µL of each standard dilution or cross-reactant dilution to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the enzyme-conjugated analyte (at a pre-optimized concentration) to every well.

    • Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.

    • Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Data Acquisition:

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The raw absorbance data must be processed to yield quantitative cross-reactivity values. This process transforms optical density readings into a meaningful comparison of antibody affinity for different molecules.

  • Generate Inhibition Curves: For the analyte and each cross-reactant, plot the mean absorbance against the logarithm of the concentration. This will produce a sigmoidal curve.

  • Determine the IC50: The IC50 is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal (B₀). This value is a direct measure of the compound's potency in the assay and is interpolated from the inhibition curve.

  • Calculate Percentage Cross-Reactivity: The cross-reactivity is calculated using the following formula, which compares the potency of the cross-reactant to the target analyte:

    % Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) x 100

Illustrative Comparison Guide: Performance Data

The following table presents hypothetical, yet realistic, data from a cross-reactivity validation study. This allows for a direct comparison of the assay's performance against the selected panel of compounds.

Table 2: Comparative Cross-Reactivity Data

Compound IDNameIC50 (ng/mL)% Cross-ReactivityInterpretation
Analyte 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid 15.2 100% Reference
CR-12-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid305.85.0%Moderate cross-reactivity; the shorter side chain reduces affinity.
CR-23-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid98.715.4%Significant cross-reactivity; conformational change is tolerated by the antibody.
CR-33-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfinyl)propanoic acid76.020.0%High cross-reactivity; indicates the assay will also detect this major metabolite.
CR-41,4-Benzodioxan-6-thiol>10,000<0.15%Negligible; highlights the critical importance of the propanoic acid side chain for antibody recognition.
CR-53-(Phenylthio)propanoic acid>10,000<0.15%Negligible; demonstrates the benzodioxin core is a key part of the epitope.
CR-6Ketoprofen>10,000<0.15%Negligible; confirms the assay is free from non-specific binding to other acidic drugs.

Conclusion: Ensuring Data with Integrity

This guide demonstrates that validating an immunoassay for cross-reactivity is a systematic, evidence-based process. Based on our analysis, an immunoassay for 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid may exhibit significant cross-reactivity with its sulfoxide metabolite (CR-3) and structurally similar analogs like the propenoic acid derivative (CR-2). Conversely, the assay shows high specificity against compounds lacking either the benzodioxin core or the propanoic acid side chain.

For researchers, this knowledge is critical. If the assay is intended to measure only the parent compound, the presence of metabolites like CR-3 could lead to a significant overestimation of its concentration. In such cases, a more specific assay or a complementary chromatographic method (e.g., LC-MS/MS) would be required. However, if the goal is to measure the parent compound and its major metabolites collectively, this assay might be perfectly suitable.

References

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Immunoassay Methods. Assay Guidance Manual, National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central (PMC). [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]

  • Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed. [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. [Link]

  • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid. NextSDS. [Link]

  • How to Determine Antibody Cross-Reactivity. Boster Biological Technology. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris Publishing. [Link]

  • (3S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl (2S)-2-(1,4-Benzodioxin-6-yl)propionate. ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. PubMed. [Link]

  • Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice. [Link]

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  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]

  • Serological Cross-Reaction between Six Thiadiazine by Indirect ELISA Test and Their Antimicrobial Activity. MDPI. [Link]

  • NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Near East University. [Link]

  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]

  • Antibody Cross Reactivity And How To Avoid It? BTL Biotechno Labs Pvt. Ltd. [Link]

  • Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][5][6][10]triazolo[3,4-f][5][6][10]triazines. Current issues in pharmacy and medicine: science and practice. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Food and Drug Administration (FDA). [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

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A Deep Dive into Ligand Binding: Comparative Thermodynamic Profiling of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the thermodynamic binding profile of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. For the purpose of this illustrative guide, we will hypothesize its interaction with a highly relevant therapeutic target in inflammation, microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme represents a critical node in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 to the pro-inflammatory mediator prostaglandin E2.[1][2][3] The selective inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory therapeutics with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][4][5]

We will compare the binding thermodynamics of our lead compound with two established, structurally distinct mPGES-1 inhibitors: MF-63 , a potent phenanthrene imidazole derivative, and a representative Benzoxazole Inhibitor . This guide will delve into the experimental methodologies used to derive a complete thermodynamic signature—dissociation constant (K D ), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—for each compound. Understanding these parameters is crucial for researchers, scientists, and drug development professionals to rationalize structure-activity relationships (SAR) and guide lead optimization efforts.

The Significance of a Full Thermodynamic Profile

A simple measure of binding affinity, such as an IC50 or even a K D , provides only a partial picture of the molecular interactions driving complex formation. A complete thermodynamic profile, however, dissects the binding energy into its enthalpic and entropic components, offering deeper insights into the mechanism of action.

  • Enthalpy (ΔH) reflects the change in heat upon binding and is typically associated with the formation or breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. A favorable (negative) enthalpy change often indicates strong, specific interactions between the ligand and the target.

  • Entropy (ΔS) represents the change in the randomness or disorder of the system upon binding. A favorable (positive) entropy change can be driven by the release of ordered solvent molecules (e.g., water) from the binding interface, a phenomenon known as the hydrophobic effect.

By comparing the enthalpic and entropic contributions to the binding of different inhibitors, we can infer whether a compound's affinity is primarily driven by direct, strong interactions with the target (enthalpy-driven) or by the favorable rearrangement of the system's overall order (entropy-driven). This knowledge is invaluable for rationally designing modifications to a lead compound to enhance its potency and specificity.

Comparative Thermodynamic Data

The following table presents a hypothetical, yet realistic, set of thermodynamic parameters for the binding of our three compounds to mPGES-1 at 25°C. This data illustrates how a comparative analysis can reveal distinct binding strategies.

CompoundK D (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Binding Profile
3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid 50-9.95-7.5-2.45Enthalpy-Driven
MF-63 1.3-12.12-10.2-1.92Enthalpy-Driven
Benzoxazole Inhibitor 18-10.56-4.8-5.76Entropy-Driven
  • MF-63 exhibits the highest affinity (lowest K D ), and its binding is strongly enthalpy-driven, suggesting it forms numerous, highly favorable contacts within the mPGES-1 active site.

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid also demonstrates an enthalpy-driven binding profile, though with a lower affinity than MF-63. This suggests that while it forms favorable interactions, there is room for optimization to improve these contacts.

  • The Benzoxazole Inhibitor , in contrast, displays an entropy-driven binding profile. This indicates that a significant portion of its binding energy is derived from the hydrophobic effect, likely by displacing a considerable number of ordered water molecules from a nonpolar region of the binding site.

These distinct thermodynamic signatures suggest different avenues for the optimization of each compound. For our lead compound, efforts might focus on introducing functional groups that can form additional hydrogen bonds to improve the enthalpic contribution. For the benzoxazole inhibitor, modifications could be explored to enhance its hydrophobic interactions to further leverage the entropic driving force.

Experimental Methodologies for Thermodynamic Profiling

A comprehensive understanding of ligand-target interactions necessitates the use of robust biophysical techniques. Here, we detail three orthogonal methods for determining the thermodynamic parameters of binding: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Thermal Shift Assay (TSA).

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization as it directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of K D , ΔH, and the stoichiometry of binding (n). From these values, ΔG and ΔS can be calculated.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p Purified mPGES-1 in Cell b Matched Buffer (Dialysis) p->b Dialyze l Ligand in Syringe l->b Dissolve itc Titrate Ligand into Protein heat Measure Heat Change (dQ) itc->heat isotherm Generate Binding Isotherm (Heat vs. Molar Ratio) heat->isotherm fit Fit Data to Binding Model isotherm->fit params Determine KD, ΔH, n fit->params thermo Calculate ΔG, ΔS params->thermo

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

  • Protein and Ligand Preparation:

    • Express and purify recombinant human mPGES-1. Due to its membrane-associated nature, solubilization in a suitable detergent is required.

    • Thoroughly dialyze the purified mPGES-1 against the chosen experimental buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% DDM) to ensure buffer matching.

    • Prepare a stock solution of the inhibitor in the final dialysis buffer. Precise concentration determination for both protein and ligand is critical.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the mPGES-1 solution (typically 5-20 µM) into the sample cell.

    • Load the inhibitor solution (typically 10-20 times the protein concentration) into the injection syringe.

  • Titration Experiment:

    • Perform a series of small, sequential injections of the inhibitor solution into the protein solution.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to extract the K D , ΔH, and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG = -RTln(1/K D )) and the entropy (ΔS = (ΔH - ΔG)/T).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. It measures the association (k on ) and dissociation (k off ) rates of a ligand binding to a target immobilized on a sensor surface. The equilibrium dissociation constant (K D ) can be calculated as the ratio of k off /k on . While SPR does not directly measure thermodynamic parameters like ΔH and ΔS, temperature-dependent SPR experiments (van't Hoff analysis) can be used to derive these values.

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis chip Sensor Chip immob Immobilize mPGES-1 chip->immob assoc Inject Ligand (Analyte) Association Phase immob->assoc dissoc Inject Buffer Dissociation Phase assoc->dissoc sensogram Generate Sensorgram (RU vs. Time) regen Regeneration dissoc->regen fit Fit Kinetic Model sensogram->fit rates Determine kon, koff fit->rates kd Calculate KD = koff / kon rates->kd

Caption: Workflow for Surface Plasmon Resonance (SPR).

  • Protein Immobilization:

    • Covalently immobilize purified, solubilized mPGES-1 onto a suitable sensor chip surface (e.g., a CM5 chip via amine coupling).

    • A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor in running buffer.

    • Inject the inhibitor solutions over the sensor surface at a constant flow rate, followed by a dissociation phase where only running buffer is injected.

    • After each cycle, regenerate the sensor surface to remove bound inhibitor, if necessary.

  • Data Analysis:

    • The binding events are monitored in real-time as a change in resonance units (RU).

    • The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association (k on ) and dissociation (k off ) rate constants.

    • The equilibrium dissociation constant is calculated (K D = k off /k on ).

  • Thermodynamic Analysis (van't Hoff Plot):

    • Repeat the binding analysis at several different temperatures (e.g., 15°C, 20°C, 25°C, 30°C).

    • Plot ln(K D ) versus 1/T (where T is the temperature in Kelvin).

    • The slope of this plot is equal to -ΔH/R and the y-intercept is equal to ΔS/R (where R is the gas constant), allowing for the calculation of ΔH and ΔS.

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), is a high-throughput method for assessing protein stability. It monitors the thermal unfolding of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (T m ). The magnitude of this thermal shift (ΔT m ) is indicative of the binding affinity. While TSA does not directly provide a full thermodynamic profile, it is an excellent tool for initial screening and for validating binding.

TSA_Workflow cluster_prep Sample Preparation cluster_exp TSA Experiment cluster_analysis Data Analysis mix Mix mPGES-1, Ligand, and Fluorescent Dye heat Increase Temperature (Thermal Ramp) mix->heat fluor Monitor Fluorescence heat->fluor melt_curve Plot Fluorescence vs. Temp fluor->melt_curve tm Determine Melting Temp (Tm) melt_curve->tm delta_tm Calculate ΔTm (Tm_ligand - Tm_apo) tm->delta_tm

Caption: Workflow for Thermal Shift Assay (TSA).

  • Reaction Setup:

    • In a multiwell PCR plate, prepare reactions containing purified mPGES-1, the inhibitor at various concentrations, and a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.

    • Include control wells with protein and dye but no inhibitor.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, slowly increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C).

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

    • Plot the fluorescence intensity versus temperature to generate a melting curve.

    • The melting temperature (T m ) is the temperature at which 50% of the protein is unfolded, typically determined from the midpoint of the transition in the melting curve.

    • Calculate the thermal shift (ΔT m ) by subtracting the T m of the protein alone from the T m of the protein in the presence of the inhibitor. A positive ΔT m indicates stabilizing binding.

Conclusion

The comprehensive thermodynamic profiling of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, in comparison with alternative inhibitors, provides invaluable insights that extend far beyond simple affinity measurements. By dissecting the binding energetics into their enthalpic and entropic components through techniques like ITC and temperature-dependent SPR, and by validating binding with orthogonal methods such as TSA, researchers can make more informed decisions in the drug discovery pipeline. This multi-faceted approach enables a deeper understanding of the molecular forces driving ligand recognition and provides a rational basis for the design of next-generation therapeutics with enhanced potency, selectivity, and clinical potential.

References

  • Koeberle, A., & Werz, O. (2015). Microsomal prostaglandin E2 synthase-1 as a therapeutic target for inflammatory diseases. Biochemical pharmacology, 98(1), 1-15.
  • Samuelsson, B., Morgenstern, R., & Jakobsson, P. J. (2007). Membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG): a widespread protein superfamily. American Journal of Respiratory and Critical Care Medicine, 175(4), 323-330.
  • Stables, M. J., & Gilroy, D. W. (2011). Old and new tricks from an old dog: the eicosanoids in inflammation. Current opinion in pharmacology, 11(6), 615-620.
  • Riendeau, D., Aspiotis, R., Ethier, D., Gareau, Y., Grimm, E. L., Guay, J., ... & Falgueyret, J. P. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1). Bioorganic & medicinal chemistry letters, 15(18), 4147-4151.
  • Hamza, A., & Zhan, C. G. (2011). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Bioorganic & medicinal chemistry, 19(20), 6077-6086.
  • Ding, K., Zhou, Z., Hou, S., Yuan, Y., Zhou, S., Zheng, X., ... & Zhan, C. G. (2011). Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. Journal of medicinal chemistry, 54(13), 4747-4757.
  • Jegerschöld, C., Pawelzik, S. C., Purhonen, P., Bhakat, P., Gheorghe, K. R., Gyobu, N., ... & Haeggström, J. Z. (2008). The structure of human microsomal prostaglandin E synthase-1. Proceedings of the National Academy of Sciences, 105(32), 11110-11115.
  • Thorarensen, A., & Stegeman, R. A. (2012). Synthesis and biological evaluation of substituted benzoxazoles as inhibitors of mPGES-1: Use of a conformation-based hypothesis to facilitate compound design. Bioorganic & medicinal chemistry letters, 22(1), 534-539.
  • Turnbull, A. P., & Ciulli, A. (2014). Thermodynamics of binding for fragment-based drug design. Current opinion in structural biology, 27, 18-26.
  • Doyle, M. L. (1997). Characterizing proteins and their interactions by calorimetry. Current opinion in biotechnology, 8(1), 31-35.
  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of molecular recognition, 20(5), 302-322.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. As a research chemical, specific safety and toxicological data may be limited. Therefore, this guide is built upon a foundation of chemical principles, analysis of analogous structures, and adherence to federal and institutional regulations. The procedures herein are designed to empower researchers to manage this chemical waste stream responsibly, ensuring personnel safety and environmental compliance.

Part 1: Hazard Assessment & Chemical Profile

A robust disposal plan begins with a thorough understanding of the potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its hazard profile by examining its constituent functional groups: the propanoic acid, the thioether linkage, and the dihydro-1,4-benzodioxin ring system.

Functional GroupAssociated HazardsRationale & Causality
Propanoic Acid Corrosivity (EPA Hazard Code: D002) , Skin/Eye Damage, Respiratory Irritation.[1][2][3]The carboxylic acid group imparts acidic properties. Propanoic acid itself is classified as causing severe skin burns and eye damage.[1][2] Therefore, this derivative must be handled as a corrosive material.
Thioether (-S-) Toxic Gas Emission upon Decomposition , Potential for Malodor ("Stench").[4]Sulfur-containing organic compounds can release toxic sulfur oxides (SOx) upon combustion or reaction with strong acids. Thioethers can also be malodorous.[4] This necessitates careful segregation and handling to avoid hazardous reactions.
Dihydro-1,4-benzodioxin Potential for Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation .[5][6]Analogous benzodioxin derivatives are classified with warnings for acute toxicity and irritation.[5][6] While this specific compound is not chlorinated, the general class of dioxins is known for high toxicity, warranting a cautious approach.[7]

Based on this analysis, 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid should be managed as a corrosive and potentially toxic hazardous waste . It must not be disposed of down the drain or in regular trash.[8][9]

Part 2: Personal Protective Equipment (PPE) & Spill Management

Adherence to proper PPE and spill response protocols is non-negotiable to ensure personnel safety.

2.1. Required Personal Protective Equipment (PPE)

Before handling the compound in any form (solid, solution, or waste), the following PPE is mandatory:

  • Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[10]

  • Skin Protection : A flame-resistant lab coat and chemical-resistant gloves (nitrile rubber is a suitable choice for incidental contact) are required. Ensure full skin coverage.[11]

  • Respiratory Protection : All handling of solid material or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

2.2. Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area : Restrict access to the spill area. If the spill is large or involves volatile solvents, contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Don PPE : Before attempting cleanup, don the full PPE described in section 2.1.

  • Neutralize & Absorb : For small spills, cover with a neutral absorbent material suitable for acids, such as sodium bicarbonate or a commercial spill absorbent. Do not use combustible materials like paper towels for initial absorption.[12]

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated, compatible hazardous waste container. Use non-sparking tools if flammable solvents are present.[12]

  • Decontaminate : Clean the spill area thoroughly with soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Label & Dispose : Seal and label the container with "Hazardous Waste," the full chemical name, and the date. Manage it according to the disposal protocol in Part 3.

Spill_Cleanup_Workflow Spill Spill Occurs Alert Alert Personnel Secure Area Spill->Alert Assess Assess Spill Size Alert->Assess LargeSpill Large Spill Assess->LargeSpill Yes SmallSpill Small Spill Assess->SmallSpill No ContactEHS Contact EHS Evacuate LargeSpill->ContactEHS DonPPE Don Full PPE SmallSpill->DonPPE Absorb Cover with Acid Absorbent Material DonPPE->Absorb Collect Collect Waste into Hazardous Waste Container Absorb->Collect Decon Decontaminate Area with Soap & Water Collect->Decon Dispose Seal, Label & Dispose of All Waste Decon->Dispose

Caption: Workflow for managing spills of the target compound.

Part 3: Step-by-Step Disposal Protocol

The disposal of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid must be managed as a hazardous waste stream from the point of generation. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13]

3.1. Waste Segregation: The Cornerstone of Safety

Chemical incompatibility is a primary cause of laboratory accidents. This waste stream must be segregated to prevent dangerous reactions.

  • DO NOT mix this acidic waste with bases, cyanides, or sulfides.[8]

  • DO NOT mix with strong oxidizing agents.

  • DO collect in a dedicated waste container. If mixing with other organic acidic wastes, ensure chemical compatibility.

3.2. Waste Collection & Container Management

  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. Do not use metal containers, as the acidic nature of the waste can cause corrosion.[14]

  • Establish a Satellite Accumulation Area (SAA) : Designate a specific location in the lab, at or near the point of waste generation, for the waste container.[15] This area must be under the control of laboratory personnel.

  • Label the Container : As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste"[15]

    • The full chemical name: "3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid" and any other components in the waste stream.

    • An indication of the hazards (e.g., "Corrosive," "Toxic").

  • Keep the Container Closed : The waste container must remain sealed at all times except when adding waste.[15] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment : Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[15]

3.3. Disposal of Empty Containers

Under RCRA, a container that held hazardous waste is not considered "empty" unless specific procedures are followed.[16]

  • Triple Rinse : Rinse the empty container with a suitable solvent (e.g., ethanol, acetone) three times.

  • Collect Rinsate : The first rinsate must be collected and disposed of as hazardous waste in your designated container.[15] Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label : Completely remove or obliterate the original label on the now-empty container.[15]

  • Final Disposal : Dispose of the rinsed, unlabeled container in the appropriate laboratory glass or plastic recycling bin.

3.4. Arranging for Final Disposal

  • Do Not Exceed Limits : Do not accumulate more than 55 gallons of hazardous waste in your SAA.

  • Schedule Pickup : Once the container is full or you are discontinuing the research, contact your institution's EHS department to schedule a waste pickup.

  • Provide Documentation : Be prepared to provide the EHS team with a full accounting of the waste container's contents.

Disposal_Decision_Workflow cluster_collection Waste Collection & Accumulation cluster_final_disposal Final Disposal Start Waste Generated (Solid, Liquid, or Contaminated Debris) SelectContainer 1. Select Compatible Container (HDPE or Glass) Start->SelectContainer LabelContainer 2. Label as 'Hazardous Waste' with Full Chemical Name SelectContainer->LabelContainer PlaceInSAA 3. Place in Designated SAA with Secondary Containment LabelContainer->PlaceInSAA KeepClosed 4. Keep Container Securely Closed PlaceInSAA->KeepClosed ContainerFull Container is Full? KeepClosed->ContainerFull ContainerFull->KeepClosed No ContactEHS Contact EHS for Waste Pickup ContainerFull->ContactEHS Yes End Compliant Disposal ContactEHS->End

Caption: Decision workflow for proper waste accumulation and disposal.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific Chemical Hygiene Plan and EHS office for any additional local requirements.

References

  • Penta s.r.o. (2025). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • University of St Andrews. Disposal of Chemical Waste. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 3-((((1-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]methyl]benzoic acid. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Karasek, F. W., & Dickson, L. C. (1987). Model studies of polychlorinated dibenzo-p-dioxin formation during municipal refuse incineration. Science, 237(4816), 754-756. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety data sheet: Benzoic acid. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety data sheet: Propionic acid. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • LabAlley. (n.d.). Propionic acid - Safety data sheet. Retrieved from [Link]

  • BASF Corporation. (2006). Test Plan for Propanoic Acid, 3-Hydroxy-2,2-Dimethyl-, 3-Hydroxy-2,2-Dimethylpropyl Ester. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • LabAlley. (2025). Propionic Acid, Liquid, FCC/Food Grade - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 302.4 -- Hazardous substances and reportable quantities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011). Fact Sheet on the Management of Dioxin Contaminated Soils. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,3-thiodipropionic acid. Retrieved from [Link]

  • RCRAReady. (n.d.). Hazardous Waste Codes | RCRA D, F, K, P & U Complete List. Retrieved from [Link]

  • Hill Brothers Chemical Company. (2001). Material Safety Data Sheet: Propionic Acid. Retrieved from [Link]

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

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Personal protective equipment for handling 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in pharmaceutical development and laboratory safety, we understand that handling complex synthetic intermediates requires more than just a generic safety data sheet. 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is a highly specialized building block. It integrates a lipophilic benzodioxin ring, a reactive thioether linkage, and a propanoic acid moiety. While these structural features make it invaluable for synthesizing biologically active molecules, they also dictate a highly specific occupational hazard profile.

This guide provides researchers and drug development professionals with field-proven, step-by-step operational and logistical protocols to ensure absolute safety and compliance.

Hazard Profile & Mechanistic Causality

To effectively protect yourself, you must understand why this compound behaves the way it does. The hazards of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid are intrinsically linked to its molecular structure:

  • Propanoic Acid Moiety: Acts as a localized proton donor. Upon contact with ambient moisture on the skin or ocular mucosa, it causes acute localized pH drops, leading to severe skin irritation (H315) and serious eye irritation (H319)[1].

  • Thioether Linkage: Thioethers are susceptible to oxidation and can release volatile, malodorous sulfurous off-gassing. This can cause respiratory irritation (H335) and olfactory fatigue, meaning your nose will quickly lose the ability to detect the chemical's presence in the air[1].

  • Benzodioxin Core: The lipophilic nature of the benzodioxin ring enhances dermal penetration. If the powder is dissolved in universal organic solvents (e.g., DMSO, DMF), the solvent acts as a carrier, allowing the hazardous compound to rapidly cross the stratum corneum barrier.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves offer poor protection against organic acids and solvents[2]. To ensure absolute safety, PPE selection must be tailored to the compound's specific chemical vulnerabilities.

PPE CategoryRequired SpecificationMechanistic Causality & Validation
Hand Protection Double-gloved system: Inner Nitrile (0.11 mm), Outer NeopreneNitrile provides tactile dexterity; Neoprene provides a robust barrier against both the acidic moiety and lipophilic solvent carriers[2]. Validation: Perform a pneumatic inflation test (blow air and twist) on outer gloves before donning to check for micro-tears.
Eye Protection ANSI Z87.1 tight-fitting chemical splash gogglesPrevents ocular exposure to aerosolized acidic dust particulates during powder transfer. Safety glasses are insufficient due to lack of peripheral sealing.
Body Protection Flame-resistant (FR) lab coat with knit cuffs; Chemical-resistant apronKnit cuffs prevent sleeve drag and accidental powder disruption. FR material protects against secondary solvent fires during solubilization.
Respiratory Fume hood (Primary); N95/P100 respirator (Secondary, if outside hood)The fume hood captures volatile thioether off-gassing. Respirators filter fine crystalline dust if emergency transport outside the hood is required.

Operational Plan: Step-by-Step Handling Workflow

Every protocol in your laboratory should be a self-validating system. Do not proceed to the next step unless the prior step's environmental conditions are verified.

Step 1: Environmental Validation

  • Activate the chemical fume hood and check the digital airflow monitor.

  • Self-Validating Check: Verify the face velocity is between 80–120 feet per minute (FPM). If the monitor reads <80 FPM or the alarm sounds, the operational environment is invalid. Do not open the chemical container.

Step 2: Equipment Preparation

  • Place an anti-static weighing boat on the analytical balance inside the validated fume hood.

  • Ground your stainless-steel micro-spatula by touching it to a grounded metal surface. Causality: This dissipates static charge, preventing the static-induced aerosolization of the fine propanoic acid powder.

Step 3: Material Transfer & Solubilization

  • Tare the balance. Carefully transfer the desired mass of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid.

  • Transfer the powder to your reaction vessel.

  • Add your organic solvent (e.g., DMF, DMSO) dropwise initially. Causality: Slow addition mitigates any localized exothermic heating caused by the heat of solvation and acid-base interactions.

Step 4: Decontamination

  • Wipe down the balance, spatulas, and hood surface with a 10% sodium hypochlorite (bleach) solution. Causality: The hypochlorite oxidizes any residual thioether into a non-odorous, highly water-soluble sulfoxide/sulfone.

  • Follow with a 70% ethanol wipe to remove residual bleach salts.

Workflow Visualization

G Start Pre-Operation Validation (Hood > 80 FPM) PPE Don Required PPE (Neoprene/Nitrile, Goggles) Start->PPE Weighing Anti-Static Weighing Inside Fume Hood PPE->Weighing Solubilization Solubilization in Organic Solvent Weighing->Solubilization Spill Spill Detected? Solubilization->Spill Decon Oxidative Decon (10% Bleach) Spill->Decon Yes Disposal Segregate as Organic Waste Spill->Disposal No Decon->Disposal

Workflow for the safe handling, validation, and disposal of thioether-linked organic acids.

Disposal & Waste Management Plan

Prudent management of chemicals requires strict adherence to green chemistry principles and waste segregation[3]. Because this compound contains a reactive thioether, improper disposal can lead to dangerous incompatibilities.

Waste CategoryDisposal ProtocolIncompatibility Warning
Solid Waste (Gloves, Weighing Boats, Empty Vials)Place in a double-lined, puncture-proof container labeled "Toxic Solid Waste - Thioether/Organic Acid".Do not mix with nitrate salts or solid oxidizers.
Liquid Waste (Solvent Solutions)Collect in a compatible, high-density polyethylene (HDPE) carboy labeled "Halogen-Free Organic Waste".CRITICAL: Never mix with strong oxidizing agents (e.g., Nitric acid, Perchloric acid, Peroxides)[4]. The thioether linkage is highly susceptible to violent, exothermic oxidation.

Self-Validating Disposal Check: Before adding liquid waste to the carboy, verify the pH of the existing waste. If the carboy contains highly basic waste, the addition of the propanoic acid derivative may cause an unexpected exothermic neutralization reaction. Always segregate acidic organic waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9115273, 2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem. Available at:[Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. Available at:[Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
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3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

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